molecular formula C5H10O2 B3117435 2-(Hydroxymethyl)cyclobutan-1-ol CAS No. 2231675-22-0

2-(Hydroxymethyl)cyclobutan-1-ol

Cat. No.: B3117435
CAS No.: 2231675-22-0
M. Wt: 102.13 g/mol
InChI Key: VSYWGNKHUGJYOX-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)cyclobutan-1-ol, a cyclobutane derivative with the molecular formula C5H10O2 and a molecular weight of 102.13, is a chemical compound of significant interest in organic and medicinal chemistry research . This compound, characterized by its cis- relative stereochemistry as indicated by the SMILES notation OC[C@H]1CC[C@H]1O, serves as a valuable bifunctional building block . The presence of both a primary hydroxymethyl group and a secondary alcohol group on the strained cyclobutane ring makes it a versatile precursor for synthesizing more complex, stereodefined structures . Its key research applications include serving as a core scaffold in the development of pharmaceutical candidates, such as Apol1 inhibitors for treating kidney disease, and as a monomer or intermediate in polymer chemistry . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. It is typically stocked in global warehouses and is available for shipment in various quantities, from 100mg to 5g, to support your laboratory work . For handling and stability, it is recommended to store the material sealed in a dry environment .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(hydroxymethyl)cyclobutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2/c6-3-4-1-2-5(4)7/h4-7H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSYWGNKHUGJYOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

102.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis, Functionalization, and Applications of 2-(Hydroxymethyl)cyclobutanol and its Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Significance

In the landscape of modern drug discovery, conformationally restricted carbocycles are privileged scaffolds used to lock molecules into bioactive conformations. 2-(Hydroxymethyl)cyclobutanol (and its stereoisomers) is a highly versatile 1,2-disubstituted cyclobutane building block. Its unique structural rigidity makes it a critical intermediate in the synthesis of carbocyclic nucleoside analogs (such as oxetanocin derivatives and lobucavir) and conformationally locked peptidomimetics.

The presence of both a secondary ring hydroxyl and a primary exocyclic hydroxyl group allows for chemodivergent functionalization. This whitepaper details the mechanistic pathways, validated experimental protocols, and downstream derivatization strategies for this essential cyclobutane core.

Physicochemical Profiling

Understanding the baseline properties of the cis and trans isomers is critical for downstream chromatographic separation, protecting group strategies, and pharmacokinetic modeling.

Table 1: Physicochemical Properties of 2-(Hydroxymethyl)cyclobutanol Isomers

Propertycis-Isomertrans-Isomer
CAS Number 142758-70-12165995-73-1
Molecular Formula C₅H₁₀O₂C₅H₁₀O₂
Molecular Weight 102.13 g/mol 102.13 g/mol
Topological Polar Surface Area 40.5 Ų40.5 Ų
LogP (XLogP3) 0.20.2
H-Bond Donors/Acceptors 2 / 22 / 2

(Data sourced from1 [1])

Core Synthetic Methodologies

The construction of the 1,2-disubstituted cyclobutane core typically relies on cycloadditions followed by stereoselective reductions.

[2+2] Photocycloaddition and Esterification

The foundational cyclobutane ring is frequently assembled via a formal [2+2] cycloaddition between an enol ether and an acrylate derivative. This yields a 2-hydroxycyclobutanecarboxylate intermediate. The stereochemical outcome is dictated by the alkene geometry and the catalyst used (e.g., Lewis acid-promoted or photochemical). These intermediates are highly valued as precursors for 2 [2].

Stereoselective Reduction to the Diol

Converting the carboxylate or ketone precursor to 2-(hydroxymethyl)cyclobutanol requires careful selection of the reducing agent. While Lithium Aluminum Hydride (LAH) is the standard for exhaustive ester reduction, Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al) is superior for chelation-controlled reductions of protected ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-hydroxy ketones. As demonstrated in [3], Red-Al coordinates with the 

-oxygen, directing the hydride delivery to yield anti-1,2-diols with exceptional diastereoselectivity (dr > 10:1), preventing the epimerization often seen with weaker agents.

SynthesisPathway A Alkene + Enol Ether (Precursors) B [2+2] Photocycloaddition (hv, Catalyst) A->B C Methyl 2-hydroxycyclobutanecarboxylate (Intermediate) B->C D Reduction (LAH or Red-Al) C->D E 2-(Hydroxymethyl)cyclobutanol (Target Core) D->E F Mitsunobu Coupling (Nucleobase attachment) E->F G Carbocyclic Nucleoside Analogues F->G

Workflow for the synthesis and derivatization of 2-(hydroxymethyl)cyclobutanol.

Experimental Protocol: Synthesis of 2-(Hydroxymethyl)cyclobutanol

Objective: Reduction of methyl 2-hydroxycyclobutanecarboxylate to 2-(hydroxymethyl)cyclobutanol using a self-validating, high-yield methodology.

Materials:

  • Methyl 2-hydroxycyclobutanecarboxylate (1.0 eq)

  • Lithium Aluminum Hydride (LAH) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Fieser Quench Reagents: DI Water, 15% NaOH (aq)

Step-by-Step Procedure:

  • Preparation: Flame-dry a 250 mL round-bottom flask under an argon atmosphere. Suspend LAH (1.5 eq) in anhydrous THF (0.2 M) and cool to 0 °C using an ice-water bath. Causality: Argon prevents the highly reactive LAH from reacting with atmospheric moisture. Cooling to 0 °C controls the exothermic hydride transfer.

  • Addition: Dissolve methyl 2-hydroxycyclobutanecarboxylate (1.0 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the LAH suspension over 30 minutes. Causality: Dropwise addition prevents thermal runaway and suppresses side reactions, such as retro-aldol cleavage of the strained cyclobutane ring.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Monitor via TLC (stain with KMnO₄; the diol will appear as a bright yellow spot against a purple background).

  • Quenching (The Fieser Method): Re-cool the flask to 0 °C. For every

    
     grams of LAH used, sequentially add 
    
    
    
    mL of water (dropwise, extreme caution),
    
    
    mL of 15% NaOH, and
    
    
    mL of water. Stir vigorously for 15 minutes. Causality: Standard aqueous workups create a gelatinous aluminum hydroxide emulsion that traps the highly polar, water-soluble 1,2-diol. The Fieser method forces the aluminum salts to precipitate as a granular, easily filterable white solid, ensuring maximum product recovery without the need for acidic conditions that could trigger ring expansion.
  • Isolation: Filter the mixture through a pad of Celite, washing the filter cake thoroughly with hot ethyl acetate. Concentrate the filtrate under reduced pressure to yield the crude 2-(hydroxymethyl)cyclobutanol. Purify via flash column chromatography (DCM:MeOH gradient).

Derivatization and Applications in Drug Discovery

Carbocyclic Nucleoside Analogs

Cyclobutane diols are direct precursors to oxetanocin analogs and other antiviral agents. The primary hydroxyl group of 2-(hydroxymethyl)cyclobutanol can be selectively activated (e.g., via triflation) or directly coupled with purine/pyrimidine bases (such as 6-chloropurine) under Mitsunobu conditions. As detailed in the3 [4], this coupling typically yields a mixture of N-7 and N-9 regioisomers, which are subsequently separated. The rigid cyclobutane ring mimics the furanose ring of natural nucleosides but offers superior hydrolytic stability against cellular phosphorylases.

Fluorinated Pharmacophores

The secondary hydroxyl group can be subjected to nucleophilic fluorination using Morph-DAST or Deoxo-Fluor. Replacing the hydroxyl with fluorine modulates the lipophilicity (LogP) and metabolic stability of the molecule, a critical step in optimizing the bioavailability of cyclobutane-containing active pharmaceutical ingredients (APIs).

DrugDiscovery Core 2-(Hydroxymethyl)cyclobutanol Fluorination Nucleophilic Fluorination (DAST) Core->Fluorination Oxidation Swern Oxidation (Aldehyde Formation) Core->Oxidation Coupling Base Coupling (Mitsunobu / Triflation) Core->Coupling Bio1 Fluorinated Pharmacophores Fluorination->Bio1 Bio2 Conformationally Restricted Peptidomimetics Oxidation->Bio2 Bio3 Antiviral Nucleoside Analogs Coupling->Bio3

Divergent derivatization pathways of 2-(hydroxymethyl)cyclobutanol in drug discovery.

References

  • PubChem . "2-(Hydroxymethyl)cyclobutan-1-ol | C5H10O2 | CID 18755330". National Center for Biotechnology Information.[Link]

  • ARKIVOC . "Cyclobutane serine amino acid derivatives as 5-hydroxyproline precursors". ARKAT USA, Inc. (2010).[Link]

  • Bajwa, N., & Jennings, M. P. "An Efficient 1,2-Chelation-Controlled Reduction of Protected Hydroxy Ketones via Red-Al". Journal of Organic Chemistry, 73, 3638-3641 (2008).[Link]

  • PubMed / Taylor & Francis . "Synthesis of cyclobutane nucleoside analogues 3: Preparation of carbocyclic derivatives of oxetanocin". National Institutes of Health.[Link]

Sources

An In-depth Technical Guide to the Physical and Chemical Properties of 2-(hydroxymethyl)cyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(hydroxymethyl)cyclobutan-1-ol is a di-functionalized cyclobutane derivative of interest in medicinal chemistry and synthetic organic chemistry. The strategic placement of a primary and a secondary alcohol on a strained four-membered ring offers unique stereochemical and reactive properties. This guide provides a comprehensive overview of its physical and chemical characteristics, intended to support research and development activities. Given the limited availability of direct experimental data for this specific molecule, this guide combines computed data, information from commercial suppliers, and reasoned predictions based on analogous structures and established chemical principles.

Molecular Structure and Properties

The fundamental characteristics of 2-(hydroxymethyl)cyclobutan-1-ol are summarized below. These properties are foundational for its application in chemical synthesis and drug design.

PropertyValueSource
Molecular Formula C₅H₁₀O₂PubChem[1]
Molecular Weight 102.13 g/mol PubChem[1]
IUPAC Name 2-(hydroxymethyl)cyclobutan-1-olPubChem[1]
CAS Number 2231675-22-0Sigma-Aldrich
Physical Form Gray oilSigma-Aldrich[2]
Purity 97%Advanced ChemBlocks[3]
XLogP3 0.2PubChem[1]
Hydrogen Bond Donor Count 2PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Topological Polar Surface Area 40.5 ŲPubChem[1]

Physicochemical Data

PropertyPredicted/Analogous ValueNotes
Boiling Point ~225 °C (predicted)Based on the boiling point of 1-(hydroxymethyl)cyclobutanol.
Density ~1.1 g/cm³ (predicted)Estimated based on similar small-ring diols.
Solubility Soluble in water and polar organic solventsExpected due to the presence of two hydroxyl groups.

Spectroscopic Characterization

Detailed experimental spectra for 2-(hydroxymethyl)cyclobutan-1-ol are not widely published. The following sections describe the expected spectroscopic features based on the analysis of its structure and comparison with related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to be complex due to the diastereotopic protons on the cyclobutane ring and the coupling between them. Key expected signals include:

  • Hydroxyl Protons (-OH): Two broad singlets, the chemical shift of which will be dependent on concentration and solvent.

  • Methylene Protons (-CH₂OH): A multiplet, likely a doublet of doublets, due to coupling with the adjacent methine proton.

  • Methine Protons (-CH-): Multiplets for the two methine protons on the ring.

  • Ring Methylene Protons (-CH₂-): Complex multiplets arising from the ring protons.

¹³C NMR: The carbon NMR spectrum should display five distinct signals corresponding to the five carbon atoms in different chemical environments.

  • C-OH (secondary): ~70-75 ppm

  • C-OH (primary): ~60-65 ppm

  • CH (ring): ~40-45 ppm

  • CH₂ (ring): ~20-30 ppm

Infrared (IR) Spectroscopy

The IR spectrum of 2-(hydroxymethyl)cyclobutan-1-ol will be dominated by the characteristic absorptions of the hydroxyl groups.

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
3600-3200 (broad)O-HStretching
2960-2850C-H (sp³)Stretching
1450-1400C-HBending
1050-1000C-OStretching
Mass Spectrometry (MS)

Mass spectrometry will provide information on the molecular weight and fragmentation pattern.

  • Molecular Ion ([M]⁺): A peak at m/z = 102.

  • Key Fragments: Loss of water ([M-H₂O]⁺ at m/z = 84) and loss of the hydroxymethyl group ([M-CH₂OH]⁺ at m/z = 71) are expected fragmentation pathways.

Synthesis and Reactivity

Plausible Synthetic Route

A plausible and efficient synthesis of 2-(hydroxymethyl)cyclobutan-1-ol can be envisioned starting from a suitable cyclobutane precursor, such as cyclobutanecarboxylic acid or a derivative. A potential synthetic workflow is outlined below.

G A Cyclobutanecarboxylic Acid B Esterification (e.g., SOCl₂, EtOH) A->B C Ethyl Cyclobutanecarboxylate B->C D α-Hydroxylation (e.g., LDA, MoOPH) C->D E Ethyl 2-hydroxycyclobutane-1-carboxylate D->E F Reduction (e.g., LiAlH₄) E->F G 2-(hydroxymethyl)cyclobutan-1-ol F->G

Caption: Plausible synthetic workflow for 2-(hydroxymethyl)cyclobutan-1-ol.

Experimental Protocol: Reduction of Ethyl 2-hydroxycyclobutane-1-carboxylate

  • Setup: A flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen) is charged with a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether or tetrahydrofuran (THF).

  • Addition of Ester: A solution of ethyl 2-hydroxycyclobutane-1-carboxylate in the same anhydrous solvent is added dropwise to the stirred suspension of LiAlH₄ at 0 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Quenching: The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water, while cooling in an ice bath.

  • Work-up: The resulting granular precipitate is filtered off and washed thoroughly with the ethereal solvent. The combined filtrate and washings are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 2-(hydroxymethyl)cyclobutan-1-ol.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Chemical Reactivity

The chemical reactivity of 2-(hydroxymethyl)cyclobutan-1-ol is dictated by the presence of a primary and a secondary hydroxyl group. This structural feature allows for selective functionalization under controlled reaction conditions.

  • Differential Reactivity: The primary alcohol is generally more sterically accessible and therefore more reactive towards many reagents compared to the secondary alcohol. This allows for selective protection, oxidation, or esterification of the primary hydroxyl group.

  • Oxidation: Selective oxidation of the primary alcohol to an aldehyde can be achieved using mild oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane. Stronger oxidizing agents like chromic acid will likely oxidize both alcohols.

  • Esterification: Fischer esterification with a carboxylic acid under acidic catalysis will likely lead to a mixture of mono- and di-esters, with the primary ester being the major mono-ester product under kinetically controlled conditions.

  • Protection: The primary alcohol can be selectively protected with bulky protecting groups like a tert-butyldimethylsilyl (TBDMS) group.

G A 2-(hydroxymethyl)cyclobutan-1-ol B Selective Protection (e.g., TBDMSCl, Imidazole) A->B D Oxidation (e.g., PCC) A->D F Esterification (e.g., Acetic Anhydride, Pyridine) A->F C Primary Silyl Ether B->C E Aldehyde D->E G Primary Acetate F->G

Caption: Key selective reactions of 2-(hydroxymethyl)cyclobutan-1-ol.

The Cyclobutane Moiety in Drug Discovery

The cyclobutane ring is an increasingly important structural motif in modern medicinal chemistry. Its rigid and puckered conformation can impart favorable pharmacological properties to drug candidates.

  • Conformational Rigidity: The cyclobutane scaffold restricts the conformational flexibility of a molecule, which can lead to higher binding affinity and selectivity for a biological target.[4]

  • Metabolic Stability: The introduction of a cyclobutane ring can block sites of metabolism, thereby improving the pharmacokinetic profile of a drug.[4]

  • Vectorial Orientation: The defined three-dimensional structure of the cyclobutane ring can be used to orient pharmacophoric groups in a precise manner for optimal interaction with a receptor.

  • Bioisosteric Replacement: The cyclobutane unit can serve as a non-planar bioisostere for other groups, such as phenyl rings or larger cycloalkanes, to modulate properties like solubility and lipophilicity.

Several FDA-approved drugs contain a cyclobutane moiety, highlighting its importance in drug design. Examples include carboplatin (anticancer), boceprevir (antiviral), and apalutamide (prostate cancer).[4] The di-functional nature of 2-(hydroxymethyl)cyclobutan-1-ol makes it a versatile building block for the synthesis of novel cyclobutane-containing drug candidates.

Conclusion

2-(hydroxymethyl)cyclobutan-1-ol is a valuable building block for organic synthesis and drug discovery. While a comprehensive set of experimental data is not yet available, this guide provides a solid foundation of its known and predicted properties. The presence of two hydroxyl groups with differential reactivity on a conformationally constrained cyclobutane ring offers significant opportunities for the design and synthesis of novel and complex molecules with potential therapeutic applications. Further experimental investigation into the properties and reactivity of this compound is warranted to fully exploit its potential.

References

  • PharmaBlock. (n.d.). Cyclobutane Derivatives in Drug Discovery.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18755330, 2-(hydroxymethyl)cyclobutan-1-ol.
  • Advanced ChemBlocks. (n.d.). 2-(hydroxymethyl)cyclobutan-1-ol.
  • Sigma-Aldrich. (n.d.). 2-(hydroxymethyl)cyclobutan-1-ol.

Sources

Spectroscopic Blueprint of a Vicinal Diol: An In-depth Technical Guide to 2-(hydroxymethyl)cyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of the spectroscopic data for 2-(hydroxymethyl)cyclobutan-1-ol, a vicinal diol built on a cyclobutane framework. In the absence of extensive, publicly available experimental spectra for this specific molecule, this document leverages foundational spectroscopic principles and data from analogous structures to present a robust, predictive guide for researchers, scientists, and professionals in drug development. The insights herein are grounded in an understanding of structure-property relationships and are designed to be a self-validating reference for the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction: The Structural Significance of 2-(hydroxymethyl)cyclobutan-1-ol

2-(hydroxymethyl)cyclobutan-1-ol, with the molecular formula C₅H₁₀O₂, presents an interesting case study in spectroscopic analysis due to the interplay of its key structural features: a strained cyclobutane ring, two hydroxyl groups in a vicinal (1,2) relationship, and the potential for cis-trans isomerism. The puckered "butterfly" conformation of the cyclobutane ring introduces a layer of complexity to its NMR spectra, influencing the chemical shifts and coupling constants of its protons and carbons.[1] The presence of two hydroxyl groups dictates the characteristic signals in its IR spectrum and drives predictable fragmentation patterns in mass spectrometry.

Understanding the spectroscopic signature of this molecule is crucial for its identification, purity assessment, and for predicting its chemical behavior in various applications, from materials science to pharmaceutical development. This guide will systematically deconstruct the predicted spectroscopic data for both cis and trans isomers, providing a detailed rationale for the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into 3D Structure

NMR spectroscopy is arguably the most powerful tool for the elucidation of the three-dimensional structure of organic molecules. For 2-(hydroxymethyl)cyclobutan-1-ol, ¹H and ¹³C NMR will provide critical information on the connectivity, chemical environment, and stereochemistry of the molecule.

Experimental Protocol: Acquiring High-Resolution NMR Data

A detailed protocol for acquiring high-resolution NMR spectra is essential for accurate structural elucidation.

Sample Preparation:

  • Dissolve 5-10 mg of 2-(hydroxymethyl)cyclobutan-1-ol in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent can influence the chemical shifts, particularly of the hydroxyl protons.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Parameters:

    • Pulse sequence: A standard single-pulse experiment.

    • Spectral width: Approximately 12 ppm.

    • Acquisition time: 2-4 seconds.

    • Relaxation delay: 1-5 seconds.

    • Number of scans: 8-16, depending on the sample concentration.

¹³C NMR Acquisition:

  • Instrument: A 100 MHz or higher field NMR spectrometer.

  • Parameters:

    • Pulse sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral width: Approximately 220 ppm.

    • Acquisition time: 1-2 seconds.

    • Relaxation delay: 2-5 seconds.

    • Number of scans: 128 or more, as ¹³C has a low natural abundance.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR chemical shifts for the cis and trans isomers of 2-(hydroxymethyl)cyclobutan-1-ol are presented below. These predictions are based on the analysis of related cyclobutane derivatives and the known effects of hydroxyl and hydroxymethyl substituents.[1][2] The non-planar, puckered conformation of the cyclobutane ring leads to different chemical environments for axial and equatorial protons.[1]

Table 1: Predicted ¹H NMR Chemical Shifts (ppm) for 2-(hydroxymethyl)cyclobutan-1-ol

Proton AssignmentPredicted Chemical Shift (ppm) - cis IsomerPredicted Chemical Shift (ppm) - trans IsomerMultiplicity
H1 (CH-OH)~4.1 - 4.3~3.9 - 4.1m
H2 (CH-CH₂OH)~2.3 - 2.5~2.1 - 2.3m
H3, H4 (Ring CH₂)~1.6 - 2.2~1.5 - 2.1m
H5 (CH₂-OH)~3.5 - 3.7~3.4 - 3.6d or m
OH (Alcohol)Variable (broad s)Variable (broad s)s (broad)
OH (Hydroxymethyl)Variable (broad s)Variable (broad s)s (broad)

Causality Behind Predictions:

  • H1 (CH-OH): This proton is attached to a carbon bearing a hydroxyl group, leading to a significant downfield shift due to the electronegativity of the oxygen atom.

  • H2 (CH-CH₂OH): This proton is adjacent to both the ring and the hydroxymethyl group, resulting in a complex multiplet. The stereochemistry (cis vs. trans) will influence the dihedral angles and thus the coupling constants with neighboring protons.

  • H3, H4 (Ring CH₂): These methylene protons on the cyclobutane ring will exhibit complex splitting patterns due to geminal and vicinal coupling. The puckered nature of the ring makes these protons diastereotopic.[1]

  • H5 (CH₂-OH): These protons of the hydroxymethyl group are diastereotopic and will likely appear as a doublet of doublets or a more complex multiplet due to coupling with H2.

  • OH Protons: The chemical shifts of the hydroxyl protons are highly dependent on concentration, temperature, and solvent due to hydrogen bonding and chemical exchange. They typically appear as broad singlets.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts are summarized below. The carbon atoms attached to the oxygen atoms are expected to be the most downfield.

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) for 2-(hydroxymethyl)cyclobutan-1-ol

Carbon AssignmentPredicted Chemical Shift (ppm) - cis IsomerPredicted Chemical Shift (ppm) - trans Isomer
C1 (CH-OH)~70 - 75~68 - 73
C2 (CH-CH₂OH)~45 - 50~43 - 48
C3, C4 (Ring CH₂)~20 - 30~18 - 28
C5 (CH₂-OH)~60 - 65~58 - 63

Causality Behind Predictions:

  • C1 (CH-OH): The direct attachment to a hydroxyl group causes a significant downfield shift.

  • C2 (CH-CH₂OH): This carbon is also deshielded, but to a lesser extent than C1.

  • C3, C4 (Ring CH₂): These carbons are in a more alkane-like environment and will appear further upfield. In the cis isomer, these may be equivalent depending on the ring conformation, while in the trans isomer, they are more likely to be non-equivalent.

  • C5 (CH₂-OH): This carbon is also attached to an oxygen atom and will be found in the downfield region, but generally upfield from the ring carbon attached to the hydroxyl group.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule. In 2-(hydroxymethyl)cyclobutan-1-ol, the key absorptions will be due to the O-H and C-O stretching vibrations of the two alcohol groups.

Experimental Protocol: FTIR Analysis

Sample Preparation:

  • Neat Liquid: A drop of the neat liquid can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • KBr Pellet (for solids): A small amount of the solid sample can be ground with KBr powder and pressed into a thin pellet.

Data Acquisition:

  • Record a background spectrum of the empty sample holder or a pure KBr pellet.

  • Place the sample in the IR beam path and acquire the sample spectrum.

  • The final spectrum is typically an average of 16-32 scans at a resolution of 4 cm⁻¹.

Predicted IR Absorption Bands

The characteristic IR absorption bands for 2-(hydroxymethyl)cyclobutan-1-ol are presented below.

Table 3: Predicted Key Infrared (IR) Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibrational ModeIntensity
3600-3200O-H (Alcohol)Stretching (H-bonded)Strong, Broad
2960-2850C-H (sp³)StretchingStrong
1470-1450C-HBending (CH₂)Medium
1100-1000C-O (Alcohol)StretchingStrong

Causality Behind Predictions:

  • O-H Stretch: The presence of two hydroxyl groups capable of intermolecular and potentially intramolecular hydrogen bonding will result in a very broad and strong absorption in the 3600-3200 cm⁻¹ region.[3]

  • C-H Stretch: The sp³ hybridized C-H bonds of the cyclobutane ring and the hydroxymethyl group will give rise to strong stretching absorptions just below 3000 cm⁻¹.

  • C-H Bend: The scissoring and bending vibrations of the methylene groups will appear in the 1470-1450 cm⁻¹ region.

  • C-O Stretch: The C-O stretching vibrations of the primary and secondary alcohol groups will result in strong absorptions in the 1100-1000 cm⁻¹ region. The exact position can sometimes help distinguish between primary and secondary alcohols.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can be used to deduce its structure.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Instrumentation:

  • A mass spectrometer equipped with an electron ionization (EI) source.

Procedure:

  • Introduce a small amount of the sample into the ion source, where it is vaporized.

  • The vaporized molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z).

  • A detector records the abundance of each ion, generating a mass spectrum.

Predicted Mass Spectrometry Fragmentation

The molecular weight of 2-(hydroxymethyl)cyclobutan-1-ol is 102.13 g/mol . The molecular ion peak ([M]⁺˙) at m/z 102 is expected, although it may be weak due to the facile fragmentation of alcohols.

Table 4: Predicted Key Mass Spectrometry Fragments

m/zInterpretation
102Molecular Ion [M]⁺˙
84[M - H₂O]⁺˙ (Loss of water)
71[M - CH₂OH]⁺ (Loss of hydroxymethyl radical)
66[M - 2H₂O]⁺˙ (Loss of two water molecules)
57[C₄H₉]⁺ (Complex ring cleavage)[4]
43[C₃H₇]⁺
31[CH₂OH]⁺

Causality Behind Predictions:

  • [M - H₂O]⁺˙ (m/z 84): The loss of a water molecule is a very common fragmentation pathway for alcohols.[4]

  • [M - CH₂OH]⁺ (m/z 71): Alpha-cleavage next to the ring hydroxyl group can lead to the loss of the hydroxymethyl radical.

  • [M - 2H₂O]⁺˙ (m/z 66): Successive loss of two water molecules is possible from the diol.

  • Complex Ring Cleavage: Cyclic alcohols can undergo complex rearrangements and ring cleavages, often leading to a characteristic peak at m/z 57.[4]

  • [CH₂OH]⁺ (m/z 31): Cleavage of the C-C bond between the ring and the hydroxymethyl group can generate this stable oxonium ion.

The stereochemistry (cis vs. trans) can influence the fragmentation pattern. For instance, the cis isomer might show a more facile loss of water due to the proximity of the two hydroxyl groups, potentially allowing for a concerted elimination.

Visualization of Spectroscopic Relationships

The following diagrams illustrate the relationships between the molecular structure of 2-(hydroxymethyl)cyclobutan-1-ol and the expected spectroscopic data.

Spectroscopic_Analysis cluster_structure 2-(hydroxymethyl)cyclobutan-1-ol cluster_techniques Spectroscopic Techniques cluster_information Structural Information Molecule C₅H₁₀O₂ NMR NMR (¹H & ¹³C) Molecule->NMR Elucidates IR IR Molecule->IR Identifies MS MS Molecule->MS Determines Connectivity Connectivity & Stereochemistry NMR->Connectivity Functional_Groups Functional Groups (O-H, C-O) IR->Functional_Groups Molecular_Weight Molecular Weight & Fragmentation MS->Molecular_Weight

Caption: Relationship between the molecule and spectroscopic techniques.

MS_Fragmentation M [C₅H₁₀O₂]⁺˙ m/z = 102 M-H2O [C₅H₈O]⁺˙ m/z = 84 M->M-H2O - H₂O M-CH2OH [C₄H₇O]⁺ m/z = 71 M->M-CH2OH - •CH₂OH Fragment_57 [C₄H₉]⁺ m/z = 57 M->Fragment_57 Ring Cleavage Fragment_31 [CH₂OH]⁺ m/z = 31 M->Fragment_31 C-C Cleavage M-2H2O [C₅H₆]⁺˙ m/z = 66 M-H2O->M-2H2O - H₂O

Caption: Predicted MS fragmentation pathway.

Conclusion: A Predictive Framework for Spectroscopic Analysis

This technical guide provides a detailed, predictive framework for the spectroscopic analysis of 2-(hydroxymethyl)cyclobutan-1-ol. By integrating fundamental principles of NMR, IR, and MS with data from analogous structures, we have constructed a comprehensive overview of the expected spectral data for both cis and trans isomers. The provided tables of predicted chemical shifts, absorption bands, and mass fragments, along with the detailed experimental protocols, offer a valuable resource for researchers working with this and structurally related compounds. This guide underscores the power of a foundational, first-principles approach to spectroscopic interpretation, enabling confident structural elucidation even in the absence of extensive experimental reference data.

References

  • PubChem. 2-(hydroxymethyl)cyclobutan-1-ol. National Center for Biotechnology Information. [Link]

  • NIST. Cyclobutanol. National Institute of Standards and Technology. [Link]

  • ResearchGate. Structures and NMR Parameters of 1,2-Diphenylcyclobutanes. [Link]

  • Abraham, R. J., et al. (2011). A ¹H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. Magnetic Resonance in Chemistry, 49(1), 35-43. [Link]

  • LibrTexts Chemistry. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • Michigan State University Department of Chemistry. Mass Spectrometry. [Link]

  • ResearchGate. FTIR spectrum of diol 5 (a) observed (b) calculated by DFT /6-31G, 6-311G** method. [Link]

  • Voinov, V. G., et al. (2011). Fragmentation of cyclic alcohols in a mass spectrometer with electron ionization. Russian Journal of General Chemistry, 81(10), 2185-2191. [Link]

Sources

Stereochemical & Conformational Matrix of 2-(Hydroxymethyl)cyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stereoisomers and Conformational Analysis of 2-(Hydroxymethyl)cyclobutan-1-ol Content Type: Technical Whitepaper Audience: Drug Discovery Chemists & Structural Biologists

A Guide to Scaffold Rigidity and Intramolecular Dynamics

Executive Summary

The cyclobutane scaffold represents a critical "chemical space" in modern drug discovery, offering a rigid vector for substituent display that sits between the flexibility of alkyl chains and the planar rigidity of aromatic rings. 2-(Hydroxymethyl)cyclobutan-1-ol (referred to herein as 2-HMCB ) serves as a fundamental model for understanding 1,2-disubstituted cyclobutanes. Its capacity for intramolecular hydrogen bonding (IMHB) creates a distinct conformational preference that differentiates it from its cyclopentyl and cyclohexyl analogs.

This guide analyzes the stereochemical complexity of 2-HMCB, detailing the thermodynamic drivers of its conformation and providing validated protocols for its synthesis and spectroscopic differentiation.

Stereochemical Fundamentals

Unlike 1,2-cyclobutanediol, where the cis-isomer is a meso compound, 2-HMCB possesses no internal plane of symmetry due to the non-equivalence of the substituents (hydroxyl vs. hydroxymethyl). Consequently, the stereochemical landscape comprises four distinct stereoisomers: two enantiomeric pairs.

The Stereoisomer Matrix
Relative ConfigurationAbsolute ConfigurationsChiral RelationshipKey Feature
Cis

and

Enantiomeric PairCapable of strong IMHB (5- or 6-membered pseudo-ring).
Trans

and

Enantiomeric PairSubstituents on opposite faces; IMHB geometrically precluded.

Critical Note for Researchers: The Cahn-Ingold-Prelog (CIP) priorities change between C1 and C2.

  • C1 (-OH):

    
    
    
  • C2 (-CH2OH):

    
    
    
Stereochemical Flowchart

The following diagram illustrates the relationship between the synthetic precursor and the resulting stereoisomers.

Stereochem Anhydride Start: cis-Cyclobutane- 1,2-dicarboxylic anhydride Reduction Reaction: LiAlH4 Reduction (Stereoretentive) Anhydride->Reduction THF, 0°C Cis_Racemate Product: cis-2-HMCB (Racemic Mixture) Reduction->Cis_Racemate Yield >85% Iso1 (1R, 2S)-Isomer IMHB Active Cis_Racemate->Iso1 Chiral HPLC Iso2 (1S, 2R)-Isomer IMHB Active Cis_Racemate->Iso2 Resolution

Figure 1: Stereoretentive synthesis pathway from the commercially available anhydride to the cis-diol enantiomers.

Conformational Analysis & Thermodynamics

The cyclobutane ring is not planar; it adopts a puckered "butterfly" conformation to relieve torsional strain caused by eclipsing methylene hydrogens. The puckering angle (


) is typically 

.
The Hydrogen Bond Driver

In 2-HMCB, the conformational equilibrium is dictated by the competition between ring strain and Intramolecular Hydrogen Bonding (IMHB) .

  • Cis-Conformation (The "Closed" State):

    • The cis isomer can form a stable IMHB between the C1-hydroxyl proton and the C2-hydroxymethyl oxygen (or vice versa).

    • This interaction creates a pseudo-cyclic 6-membered ring (if C1-OH donates to C2-O) or a 5-membered ring (if C2-OH donates to C1-O).

    • Thermodynamic Consequence: The cis isomer is stabilized by

      
       in non-polar solvents compared to the open conformer.
      
  • Trans-Conformation (The "Open" State):

    • The dihedral angle between substituents is

      
       (pseudo-diequatorial) or larger.
      
    • Direct IMHB is geometrically forbidden.

    • Thermodynamic Consequence: The trans isomer relies on intermolecular solvation. It is often more soluble in polar protic solvents (water/methanol) but less soluble in non-polar media compared to the cis form.

Conformational Energy Landscape

Conformation cluster_cis Cis-Isomer Dynamics cluster_trans Trans-Isomer Dynamics Cis_Bonded H-Bonded (Closed) Global Min (Non-polar) Cis_Open Open Chain (Entropically favored at High T) Cis_Bonded->Cis_Open  ΔH > 0   Trans_Eq Diequatorial-like (Sterically Preferred) Trans_Ax Diaxial-like (High Strain) Trans_Eq->Trans_Ax  Ring Flip  

Figure 2: Thermodynamic states of 2-HMCB. The cis-isomer acts as a molecular switch sensitive to solvent polarity.

Experimental Protocols

Protocol A: Stereoselective Synthesis of cis-2-HMCB

Rationale: Accessing the cis isomer requires a precursor with pre-defined relative stereochemistry. Cyclobutane-1,2-dicarboxylic anhydride is ideal because the fused anhydride ring locks the system in the cis configuration.

Reagents:

  • cis-Cyclobutane-1,2-dicarboxylic anhydride (CAS: 13149-00-3)

  • Lithium Aluminum Hydride (LiAlH4), 1.0 M in THF

  • Tetrahydrofuran (THF), anhydrous

  • Sodium Sulfate (

    
    )
    

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under

    
     atmosphere.
    
  • Solubilization: Dissolve the anhydride (1.0 eq, 10 mmol) in anhydrous THF (50 mL). Cool the solution to

    
     using an ice bath.
    
  • Reduction: Add LiAlH4 (2.5 eq) dropwise via syringe over 20 minutes. Caution: Exothermic gas evolution (

    
    ).
    
  • Reflux: Once addition is complete, warm to room temperature, then heat to reflux (

    
    ) for 4 hours to ensure complete reduction of the rigid anhydride.
    
  • Quench (Fieser Method): Cool to

    
    . Carefully add:
    
    • 
       mL water (
      
      
      
      mL per gram of LiAlH4 used)
    • 
       mL 15% NaOH
      
    • 
       mL water
      
  • Workup: A granular white precipitate will form. Filter through a Celite pad. Dry the filtrate over

    
     and concentrate in vacuo.
    
  • Purification: The crude oil is typically

    
     pure. If necessary, purify via flash chromatography (EtOAc/Hexanes 1:1).
    
Protocol B: The "Dilution Experiment" (IR Spectroscopy)

Rationale: To distinguish cis (IMHB) from trans (Intermolecular HB) or to verify the "closed" conformation of the cis isomer.

  • Preparation: Prepare a high concentration stock solution (0.1 M) of the analyte in dry

    
     or 
    
    
    
    .
  • Serial Dilution: Prepare dilutions at 0.01 M, 0.001 M, and 0.0001 M.

  • Measurement: Acquire FTIR spectra for each concentration.

  • Analysis:

    • Intermolecular (Trans): The broad O-H stretch (

      
      ) will diminish, and a sharp "free" O-H peak (
      
      
      
      ) will appear as concentration decreases.
    • Intramolecular (Cis): The bonded O-H peak (

      
      ) will remain constant in position and relative intensity regardless of dilution, as the H-bond is internal to the molecule.
      

Analytical Data Summary

The following table summarizes the expected spectroscopic signatures for the cis and trans isomers.

ParameterCis-Isomer (Intramolecular)Trans-Isomer (Intermolecular)
IR

(Dilute)

(Broad/Shifted)

(Sharp/Free)

NMR (C1-H)

ppm (Deshielded by H-bond)

ppm

(Coupling)

(Dependent on puckering)

(Dihedral angle

)
NOE Correlation Strong H1

H2 signal
Weak or Absent H1

H2 signal

Pharmacological Implications

For drug developers, 2-HMCB serves as a bioisostere for


-turns  in peptides. The distance between the oxygen atoms in the cis-isomer (

) mimics the

backbone hydrogen bonding patterns found in protein turns.
  • Rigidity: The cyclobutane ring reduces the entropic penalty of binding compared to an open-chain alkyl linker.

  • Vector Control: By selecting the cis or trans isomer, researchers can orient pharmacophores (attached to the oxygens) at precise vectors (

    
     vs 
    
    
    
    ), optimizing ligand-receptor interactions.

References

  • Synthesis of Cyclobutane Derivatives

    • Title: Stereoselective Synthesis of Cyclobutane Derivatives for Drug Discovery.[1][2][3]

    • Source: California St
    • URL:[Link]

  • IR Spectroscopy of Hydrogen Bonding

    • Title: Understanding Intermolecular and Intramolecular Hydrogen Bonds: Spectroscopic Approaches.[4]

    • Source: Journal of Chemical Reviews.
    • URL:[Link]

  • Conformational Analysis of Cyclobutanes

    • Title: Conformational analysis of cis- and trans-1,2-disubstituted cycloalkanes.
    • Source: Chemistry LibreTexts.
    • URL:[Link]

  • Precursor Availability

    • Title: cis-Cyclobutane-1,2-dicarboxylic anhydride (Product D
    • Source: PubChem / Chemical Suppliers.
    • URL:[Link]

Sources

discovery and natural occurrence of cyclobutane diols

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Discovery and Natural Occurrence of Cyclobutane Diols

Authored by a Senior Application Scientist

Abstract

The cyclobutane moiety, a four-membered carbocycle, represents a fascinating and functionally significant structural motif in a diverse array of natural products.[1][2] Despite the inherent ring strain of approximately 26.3 kcal/mol, nature has repeatedly utilized this scaffold, which is found in metabolites from bacteria, fungi, plants, and marine invertebrates.[1][2][3] This guide provides a comprehensive exploration of the discovery and natural occurrence of cyclobutane-containing compounds, with a particular focus on their diol derivatives. We will delve into the historical context of their identification, survey their distribution across various biological sources, examine their biosynthetic origins, and discuss their significant pharmacological activities, which range from antimicrobial to antitumor properties.[2][4] Furthermore, this paper will present key synthetic strategies, offering field-proven insights into the laboratory construction of these valuable molecules for researchers in chemistry and drug development.

Discovery and Evolving Significance

The history of cyclobutane chemistry began over a century ago, with early work focusing on synthetic derivatives and the characterization of their unique reactivity stemming from significant ring strain.[5][6] For many decades, the known natural occurrences of the cyclobutane ring were largely confined to a few relatively simple terpenes, such as α- and β-pinene and caryophyllene.[5][7] The perception of cyclobutanes as rare natural curiosities persisted until the advent of more sophisticated analytical and spectroscopic techniques.[5][7] These advancements enabled the isolation and structural elucidation of far more complex molecules where the cyclobutane moiety is a core structural element.[5]

A pivotal conceptual leap in understanding the prevalence of these structures came with the study of photochemical reactions. The formation of cyclobutane pyrimidine dimers (CPDs) in DNA via UV radiation-induced [2+2] cycloadditions provided a clear example of a biologically relevant, naturally occurring cyclobutane.[6] This photochemical paradigm offered a mechanistic blueprint for how such strained rings could be formed in nature, moving beyond purely enzymatic assumptions.[8][9] Today, over 2,600 natural compounds containing a cyclobutane moiety have been identified, firmly establishing it as a widespread and important structural unit in biomolecules.[1]

Natural Occurrence and Biological Activity

Cyclobutane diols and related structures are found across a wide spectrum of organisms. Their presence is not random; these metabolites often play crucial roles in chemical defense, signaling, or possess potent pharmacological properties that make them attractive for drug discovery.[2][10]

Fungal Metabolites

Fungi, prolific producers of complex secondary metabolites, are a rich source of cyclobutane-containing compounds.[1][9] For instance, the fungus Penicillium nigricans produces pennigritrem, an indole-diterpenoid featuring an oxetane ring, a related four-membered heterocycle.[1] More directly, the phytotoxin FCRR-Toxin, isolated from Fusarium oxysporum, contains the cyclobutane structure.[1] Additionally, penitremones, tremorgenic mycotoxins produced by Penicillium species, feature complex polycyclic systems that include a cyclobutane ring, highlighting the fungus's ability to construct this strained feature.[2][6]

Plant-Derived Compounds

Plants synthesize a variety of cyclobutane-containing alkaloids and lignans.[2][11] These compounds often exhibit significant biological activities, including antimicrobial, antifeedant, and cytotoxic effects.[2] The biosynthesis of many plant-derived cyclobutanes is believed to occur through light-induced or enzyme-catalyzed intermolecular or intramolecular [2+2] cycloaddition reactions of olefinic precursors.[6][8] This biomimetic pathway has inspired numerous synthetic approaches to these molecules.[8]

Marine Invertebrates

Marine environments, particularly sponges, are a treasure trove of unique natural products.[1][2] Sceptrin, an antimicrobial agent isolated from the sponge Agelas sceptrum, was one of the first marine alkaloids discovered to contain a cyclobutane ring.[6] Marine organisms often produce halogenated terpenes and other complex molecules, and the cyclobutane motif contributes to the structural diversity and biological potency of these compounds.[1][12]

Other Natural Sources

The cyclobutane ring is not limited to the aforementioned sources. It is a fundamental structural element in ladderanes, such as pentacycloanammoxic acid, found in bacteria that perform the anammox process.[13] These fused cyclobutane units create an exceptionally dense membrane, believed to protect the organism from toxic metabolic intermediates.[13] The cyclobutane framework also appears in metabolites from insects and can be formed transiently during various metabolic processes.[2][14]

The table below summarizes select examples of naturally occurring compounds featuring the cyclobutane or related four-membered ring structures, highlighting their diverse origins and potent bioactivities.

Compound/ClassNatural SourceReported Biological ActivityCitation(s)
Sceptrin Marine Sponge (Agelas sceptrum)Antimicrobial, Antiviral[6]
Penitremones Fungi (Penicillium sp.)Tremorgenic, Insecticidal[2][6]
Piperarborenine B Plant (Piper arboreum)Cytotoxic[5]
Cyclobutadithymine Marine Red Alga (Porphyra yezoensis)UV-A Protective[6]
Phomopsidone A Endophytic Fungus (Phomopsis sp.)Cytotoxic, Antioxidant, Antifungal[1]

Biosynthesis and Synthetic Methodologies

The formation of the strained four-membered ring in nature is a testament to the power of evolved chemical strategies. The primary mechanism is the [2+2] cycloaddition , which can be triggered by light or catalyzed by enzymes.[8] This reaction involves the joining of two alkene-containing molecules to directly form the cyclobutane ring.

Caption: Generalized biosynthetic route to a cyclobutane core via [2+2] cycloaddition.

In the laboratory, chemists have developed numerous methods to construct cyclobutane diols, driven by the need to synthesize these biologically active natural products and their analogs.[11][15] While [2+2] cycloadditions remain a cornerstone, other powerful strategies have emerged.

Experimental Protocol: Synthesis of a trans-1,2-Cyclobutanediol via Photocyclization-Reduction

This protocol outlines a common and effective two-step sequence for synthesizing a chiral substituted 1,2-cyclobutanediol, capitalizing on a photochemical reaction followed by a diastereoselective reduction.[15][16] This approach is valued for its efficiency in building the core structure.

Step 1: Norrish-Yang Photocyclization

The Norrish-Yang reaction is an intramolecular photocyclization of a ketone or aldehyde to form a cyclobutanol.[3] This step creates the fundamental ring structure and introduces the first hydroxyl group.

  • Methodology:

    • Dissolve the appropriate keto-alkene starting material in a suitable solvent (e.g., acetonitrile, acetone). The choice of solvent is critical as it can influence reaction efficiency and triplet energy transfer.

    • Transfer the solution to a photochemical reactor. Modern protocols often employ flow reactors, which provide uniform irradiation, precise control over reaction time, and improved safety and scalability compared to traditional batch setups.[15]

    • Irradiate the solution with a UV lamp (e.g., medium-pressure mercury lamp) for a predetermined time, monitoring the reaction progress by TLC or GC-MS.

    • Upon completion, remove the solvent under reduced pressure to yield the crude racemic keto-alcohol (cyclobutanol).

  • Causality and Expertise: The intramolecular nature of this reaction is highly efficient for forming the strained ring. Using a flow chemistry setup is a field-proven insight that mitigates issues of over-irradiation and byproduct formation common in batch photoreactors, leading to cleaner reaction profiles and higher yields.

Step 2: Diastereoselective Reduction

This step reduces the ketone of the cyclobutanol to a second hydroxyl group, forming the desired 1,2-diol. The key is to control the stereochemistry to favor the trans isomer.

  • Methodology:

    • Dissolve the crude keto-alcohol from Step 1 in a suitable solvent such as methanol or ethanol.

    • Cool the solution to 0 °C in an ice bath to enhance selectivity.

    • Add a diastereoselective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for this transformation, often providing high selectivity for the desired trans-diol.[15] Sodium borohydride (NaBH₄) can also be used, though selectivity may vary.

    • Stir the reaction at low temperature and allow it to slowly warm to room temperature, monitoring by TLC.

    • Quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate to yield the crude racemic trans-1,2-diol.

    • Purify the product via column chromatography. For enantiomerically pure products, the racemic diol can be resolved using chiral chromatography or by derivatization with a chiral auxiliary.[15]

  • Trustworthiness and Self-Validation: This protocol is self-validating. The stereochemical outcome of the reduction can be readily confirmed by NMR spectroscopy by analyzing the coupling constants of the carbinol protons. The success of each step is monitored chromatographically, ensuring a reliable and reproducible workflow.

Caption: Workflow for the synthesis of an enantiopure cyclobutane-1,2-diol.

Conclusion

Cyclobutane diols and their derivatives have transitioned from being considered rare natural oddities to a significant class of bioactive molecules with widespread occurrence.[1][5] Their discovery in diverse organisms, from fungi to marine sponges, underscores the versatility of the cyclobutane scaffold in natural product evolution. The potent biological activities associated with these compounds ensure continued interest from the drug development community.[4][10] A deep understanding of their natural sources, coupled with robust and logical synthetic strategies like the photocyclization-reduction sequence, provides researchers with the necessary tools to explore the full therapeutic potential of this unique chemical class.

References

  • Gritli, M., et al. (2024). Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity. MDPI.
  • Dembitsky, V. M. (2014). Naturally occurring bioactive Cyclobutane-containing (CBC) alkaloids in fungi, fungal endophytes, and plants. ResearchGate. Available at: [Link]

  • (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. MDPI. Available at: [Link]

  • Dembitsky, V. M. (2014). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. PMC. Available at: [Link]

  • (2023). Synthesis of Cyclobutane-Containing Natural Products using Macrocyclic 1,4-Diketones as Templates for Diastereoselective Transformations. Auburn University. Available at: [Link]

  • (2023). [2 + 2]-Cycloaddition-derived cyclobutane natural products: structural diversity, sources, bioactivities, and biomimetic syntheses. PubMed. Available at: [Link]

  • (2025). Naturally Occurring Cyclobutanes: Their Biological Significance and Synthesis. ResearchGate. Available at: [Link]

  • (2025). Naturally occurring cyclobutanes. ResearchGate. Available at: [Link]

  • Synthesis of cyclobutane-1,2-diols. ResearchGate. Available at: [Link]

  • (2014). Naturally occurring bioactive Cyclobutane-containing (CBC) alkaloids in fungi, fungal endophytes, and plants. PubMed. Available at: [Link]

  • Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Available at: [Link]

  • Cyclobutane. Wikipedia. Available at: [Link]

  • Cyclobutane containing natural products and synthetic intermediates. ResearchGate. Available at: [Link]

  • (2016). Diterpenes from Marine Opisthobranch Molluscs. ResearchGate. Available at: [Link]

  • (2016). Determination of bioactive chemical composition of callosobruchus maculutus and investigation of its anti-fungal activity. ResearchGate. Available at: [Link]

Sources

ring strain and stability of 2-(hydroxymethyl)cyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Ring Strain and Stability of 2-(hydroxymethyl)cyclobutan-1-ol

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the chemical principles governing the stability and conformational behavior of 2-(hydroxymethyl)cyclobutan-1-ol, a substituted cyclobutane of interest in synthetic and medicinal chemistry. We will delve into the inherent ring strain of the cyclobutane core, the influence of its substituents on conformational preference, and the critical role of intramolecular hydrogen bonding in dictating the molecule's three-dimensional structure and, consequently, its reactivity and potential biological activity.

The Strained World of Cyclobutane: A Foundation of Instability

Cycloalkanes with three or four carbon atoms are characterized by significant ring strain, a destabilizing energy resulting from the deviation of bond angles and conformations from their ideal values.[1][2][3] In larger rings like cyclohexane, the molecule can adopt a chair conformation where bond angles are close to the ideal tetrahedral angle of 109.5° and torsional strain is minimized.[3] However, the geometric constraints of a four-membered ring prevent such an ideal arrangement.

The high ring strain in cyclobutane, approximately 26.3 kcal/mol, arises from two primary sources:[4]

  • Angle Strain (Baeyer Strain): If cyclobutane were a perfect planar square, the internal C-C-C bond angles would be 90°, a significant deviation from the preferred 109.5° for sp³ hybridized carbon atoms. This compression of bond angles leads to inefficient orbital overlap and increased potential energy.[2][4]

  • Torsional Strain (Pitzer Strain): A planar cyclobutane would force all the hydrogen atoms on adjacent carbons into an eclipsed conformation, resulting in steric repulsion and further destabilization.[1][2]

To alleviate some of this torsional strain, cyclobutane adopts a non-planar, puckered or "butterfly" conformation.[4] In this conformation, one carbon atom is bent out of the plane of the other three. This puckering reduces the eclipsing interactions between hydrogens, although it slightly increases the angle strain.[5] The molecule rapidly interconverts between equivalent puckered conformations.

The Influence of Substituents on Cyclobutane Conformation

When substituents are introduced onto the cyclobutane ring, they influence the conformational equilibrium. Similar to cyclohexane, substituents can occupy either an axial or an equatorial position in the puckered ring. The equatorial position is generally more stable as it minimizes steric interactions with other ring substituents.[5][6][7][8]

For a disubstituted cyclobutane like 2-(hydroxymethyl)cyclobutan-1-ol, the relative stereochemistry of the substituents (cis or trans) is a critical determinant of the molecule's overall stability and preferred conformation.

  • trans-2-(hydroxymethyl)cyclobutan-1-ol: In the trans isomer, the hydroxyl and hydroxymethyl groups are on opposite faces of the ring. The most stable conformation will have both bulky substituents in equatorial positions to minimize steric hindrance.

  • cis-2-(hydroxymethyl)cyclobutan-1-ol: In the cis isomer, both substituents are on the same face of the ring. This necessitates that one substituent occupies an equatorial position while the other is in a more sterically hindered axial position. However, the cis isomer introduces the intriguing possibility of intramolecular hydrogen bonding.

Intramolecular Hydrogen Bonding: A Stabilizing Force in cis-2-(hydroxymethyl)cyclobutan-1-ol

An intramolecular hydrogen bond (IAHB) is a non-covalent interaction between a hydrogen bond donor and a hydrogen bond acceptor within the same molecule.[9][10] In cis-2-(hydroxymethyl)cyclobutan-1-ol, the hydroxyl group can act as a hydrogen bond donor, and the oxygen of the hydroxymethyl group can act as an acceptor (or vice versa).

This interaction leads to the formation of a pseudo-five-membered ring, which can significantly stabilize the conformation where the two substituents are in proximity.[11] This stabilization can partially or fully offset the steric strain associated with one of the substituents being in an axial-like position. The strength of this intramolecular hydrogen bond is influenced by the solvent environment; it is more pronounced in non-polar solvents and weaker in polar, protic solvents that can compete for hydrogen bonding.[10][11]

The presence of an IAHB can have profound effects on the molecule's properties and its utility in drug design:[11][12]

  • Conformational Rigidity: The hydrogen bond can lock the molecule into a more defined conformation, which can be advantageous for binding to a specific biological target.[11]

  • Increased Lipophilicity: By masking polar functional groups, intramolecular hydrogen bonding can increase a molecule's permeability across cell membranes, a crucial factor for drug bioavailability.[12]

The following diagram illustrates the conformational equilibrium in cis-2-(hydroxymethyl)cyclobutan-1-ol, highlighting the hydrogen-bonded state.

G cluster_open Open Conformer cluster_closed Closed Conformer a cis-2-(hydroxymethyl)cyclobutan-1-ol (No Intramolecular H-Bond) b cis-2-(hydroxymethyl)cyclobutan-1-ol (Intramolecular H-Bond) a->b Formation of Intramolecular Hydrogen Bond b->a Disruption of Intramolecular Hydrogen Bond caption Conformational equilibrium in cis-2-(hydroxymethyl)cyclobutan-1-ol.

Caption: Conformational equilibrium in cis-2-(hydroxymethyl)cyclobutan-1-ol.

Synthesis and Characterization

Characterization of the isomers and their conformational properties would rely on standard spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the connectivity of the molecule. The coupling constants between protons on the cyclobutane ring can provide information about the dihedral angles and thus the ring's pucker. In the cis isomer, the formation of an intramolecular hydrogen bond can be inferred from the chemical shift of the hydroxyl protons, which would be deshielded and might show a reduced dependence on concentration compared to the trans isomer.[12]

  • Infrared (IR) Spectroscopy: In a dilute solution of the cis isomer in a non-polar solvent, IR spectroscopy would likely show a sharp absorption band at a lower frequency (e.g., 3400-3500 cm⁻¹) corresponding to the hydrogen-bonded O-H stretch, in addition to a weaker band at a higher frequency for the free O-H stretch. The trans isomer would only exhibit the free O-H stretching band under the same conditions.

Implications for Drug Development

The cyclobutane motif is an attractive scaffold in medicinal chemistry as it can provide a rigid three-dimensional framework for the presentation of functional groups. The inherent strain of the ring can also influence the reactivity of adjacent functionalities.[2][4]

Understanding the conformational preferences and the potential for intramolecular hydrogen bonding in molecules like 2-(hydroxymethyl)cyclobutan-1-ol is crucial for:

  • Structure-Activity Relationship (SAR) Studies: By synthesizing and testing both the cis and trans isomers, researchers can determine the optimal spatial arrangement of the hydroxyl and hydroxymethyl groups for binding to a biological target.

  • Improving Pharmacokinetic Properties: As mentioned, the formation of an intramolecular hydrogen bond in the cis isomer could be exploited to enhance membrane permeability and oral bioavailability.

  • Scaffold Design: The puckered nature of the cyclobutane ring allows for the projection of substituents into distinct vectors in 3D space, which can be utilized for designing novel ligands with high target specificity.

Conclusion

The stability and conformational behavior of 2-(hydroxymethyl)cyclobutan-1-ol are governed by a delicate interplay of ring strain, steric effects, and the potential for intramolecular hydrogen bonding. The puckered nature of the cyclobutane ring seeks to alleviate torsional strain, while substituents preferentially occupy equatorial positions. The cis isomer is unique in its ability to form a stabilizing intramolecular hydrogen bond, which can significantly influence its conformation and physicochemical properties. A thorough understanding of these principles is essential for the rational design and development of novel therapeutics incorporating the cyclobutane scaffold.

References

  • Jiménez-Osés, G., Corzana, F., Busto, J. H., Pérez-Fernández, M., Peregrina, J. M., & Avenoza, A. (2006). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry. [Link]

  • Figshare. (2006). Collection - Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study - The Journal of Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Ring strain. [Link]

  • ACS Publications. (2006). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry. [Link]

  • LS College. (2020). Ring strain. [Link]

  • Master Organic Chemistry. (2014). Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. [Link]

  • Chemistry LibreTexts. (2023). Ring Strain and the Structure of Cycloalkanes. [Link]

  • PubMed. (2006). Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study. [Link]

  • RSC Publishing. (n.d.). Anomaly in the ring strain behaviour of cyclopropane, cyclobutane, and cyclopentane, compared with their silicon analogues; a theoretical study. [Link]

  • ResearchGate. (n.d.). (PDF) CONFORMATIONAL ANALYSIS OF CYCLOBUTANECARBOXYLIC ACID. [Link]

  • MDPI. (n.d.). Trends of intramolecular hydrogen bonding in substituted alcohols: a deeper investigation. [Link]

  • PubChem. (n.d.). 2-(Hydroxymethyl)cyclobutan-1-ol. [Link]

  • PMC. (n.d.). Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase. [Link]

  • MDPI. (2021). Perturbating Intramolecular Hydrogen Bonds through Substituent Effects or Non-Covalent Interactions. [Link]

  • IRIS-AperTO - UniTo. (n.d.). Intramolecular hydrogen bonding: An opportunity for improved design in medicinal chemistry. [Link]

  • Organic Chemistry Portal. (2005). A Practical Preparation of 2-Hydroxymethyl-2-cyclopenten-1-one by Morita-Baylis-Hillman Reaction. [Link]

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An In-depth Technical Guide to 2-(hydroxymethyl)cyclobutan-1-ol: IUPAC Nomenclature, CAS Number, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(hydroxymethyl)cyclobutan-1-ol, a key cyclobutane derivative with significant potential in organic synthesis, materials science, and pharmaceutical development. The guide will meticulously detail the International Union of Pure and Applied Chemistry (IUPAC) nomenclature and Chemical Abstracts Service (CAS) number for the compound and its stereoisomers. Furthermore, it will explore viable synthetic pathways, drawing upon established methodologies for the stereocontrolled synthesis of 1,2-disubstituted cyclobutanes. The inherent ring strain and unique three-dimensional structure of the cyclobutane motif impart valuable properties to molecules, making derivatives like 2-(hydroxymethyl)cyclobutan-1-ol attractive building blocks for novel polymers and pharmacologically active agents. This guide will synthesize field-proven insights with technical accuracy to serve as a vital resource for researchers and developers in the chemical sciences.

Chemical Identity: IUPAC Nomenclature and CAS Number

The correct and unambiguous identification of a chemical compound is paramount for scientific communication and regulatory compliance. This section details the IUPAC nomenclature and CAS numbers for 2-(hydroxymethyl)cyclobutan-1-ol and its distinct stereoisomers.

The parent structure, without specified stereochemistry, is known as 2-(hydroxymethyl)cyclobutan-1-ol . Its unique numerical identifier is CAS Number: 2231675-22-0 [1][2][3][4][5][6].

The stereochemistry of the two substituents on the cyclobutane ring gives rise to two diastereomers: cis and trans.

  • cis-2-(hydroxymethyl)cyclobutan-1-ol : In this isomer, the hydroxyl and hydroxymethyl groups are on the same face of the cyclobutane ring.

    • IUPAC Name : (1R,2R)-2-(hydroxymethyl)cyclobutan-1-ol[7][8][9]

    • CAS Number : 142758-70-1[7][8][9][10][11][12][13]

  • trans-2-(hydroxymethyl)cyclobutan-1-ol : Here, the hydroxyl and hydroxymethyl groups are on opposite faces of the ring.

    • IUPAC Name : (1R,2S)-2-(hydroxymethyl)cyclobutan-1-ol[14][15]

    • CAS Number : 2165995-73-1[14][15]

The structural representation of these isomers is crucial for understanding their chemical behavior and interactions.

G cluster_main 2-(hydroxymethyl)cyclobutan-1-ol general General Structure (Stereochemistry not specified) cis cis Isomer ((1R,2R)-2-(hydroxymethyl)cyclobutan-1-ol) general->cis Diastereomer trans trans Isomer ((1R,2S)-2-(hydroxymethyl)cyclobutan-1-ol) general->trans Diastereomer G start Starting Materials (e.g., Maleic/Fumaric Esters & Ketene Acetals) step1 [2+2] Photocycloaddition start->step1 intermediate1 Cyclobutane-1,2-dicarboxylic Acid Ester step1->intermediate1 step2 Hydrolysis (if necessary) intermediate1->step2 intermediate2 Cyclobutane-1,2-dicarboxylic Acid step2->intermediate2 step3 Reduction (e.g., LiAlH₄ or BH₃) intermediate2->step3 product 2-(hydroxymethyl)cyclobutan-1-ol (cis/trans mixture or specific isomer) step3->product

Caption: A general workflow for the synthesis of 2-(hydroxymethyl)cyclobutan-1-ol.

Step 1: [2+2] Photocycloaddition for Cyclobutane Ring Formation

The formation of the cyclobutane core can be efficiently achieved through a [2+2] photocycloaddition reaction between an alkene and a ketene or another alkene. For the synthesis of the precursor, cyclobutane-1,2-dicarboxylic acid, the cycloaddition of maleic or fumaric acid esters with ketene acetals is a viable route. The stereochemistry of the starting alkene (maleate for cis and fumarate for trans) dictates the stereochemical outcome of the cycloadduct.

Experimental Protocol: [2+2] Cycloaddition

  • Reactant Preparation : Dissolve the chosen fumaric or maleic acid ester and the ketene acetal in an appropriate solvent (e.g., acetonitrile or dichloromethane) in a quartz reaction vessel.

  • Initiation : While stirring vigorously, irradiate the solution with a suitable UV light source (e.g., a medium-pressure mercury lamp) at a controlled temperature (often low temperatures are preferred to minimize side reactions).

  • Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up : Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification : Purify the resulting cyclobutane-1,2-dicarboxylic acid ester by column chromatography on silica gel.

Step 2: Hydrolysis of the Ester

If the synthesis starts from the dicarboxylic acid esters, they must be hydrolyzed to the corresponding dicarboxylic acids before reduction.

Experimental Protocol: Ester Hydrolysis

  • Reaction Setup : Dissolve the cyclobutane-1,2-dicarboxylic acid ester in a mixture of an alcohol (e.g., ethanol) and an aqueous solution of a strong base (e.g., potassium hydroxide).

  • Heating : Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

  • Acidification : Cool the reaction mixture and acidify with a strong acid (e.g., hydrochloric acid) to precipitate the dicarboxylic acid.

  • Isolation : Isolate the cyclobutane-1,2-dicarboxylic acid by filtration, wash with cold water, and dry under vacuum.

Step 3: Reduction of the Dicarboxylic Acid

The final step is the reduction of the dicarboxylic acid to the diol. Strong reducing agents are required for this transformation.

Experimental Protocol: Reduction of Dicarboxylic Acid

  • Reagent Preparation : In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), prepare a suspension of a powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), in an anhydrous ether solvent (e.g., tetrahydrofuran, THF).

  • Substrate Addition : Slowly add a solution of the cyclobutane-1,2-dicarboxylic acid in anhydrous THF to the reducing agent suspension at 0 °C.

  • Reaction : Allow the reaction to warm to room temperature and then reflux for several hours to ensure complete reduction.

  • Quenching : Carefully quench the excess reducing agent by the sequential addition of water, aqueous sodium hydroxide, and then more water (Fieser workup).

  • Extraction : Filter the resulting aluminum salts and extract the filtrate with an organic solvent (e.g., ethyl acetate).

  • Purification : Dry the combined organic extracts over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude diol by column chromatography to yield 2-(hydroxymethyl)cyclobutan-1-ol.

The choice of reducing agent can influence the reaction conditions and work-up procedure. Borane (BH₃) complexes are also effective for this reduction and may offer milder reaction conditions.

Applications in Research and Development

The unique structural and stereochemical properties of cyclobutane derivatives make them valuable building blocks in various fields of chemical science.

Medicinal Chemistry and Drug Discovery

The cyclobutane scaffold is increasingly utilized in medicinal chemistry to impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates. Its three-dimensional nature can lead to enhanced binding affinity and selectivity for biological targets. The introduction of a cyclobutane ring can also improve metabolic stability by blocking sites of metabolism. 2-(hydroxymethyl)cyclobutan-1-ol, with its two hydroxyl groups, offers multiple points for further functionalization, making it a versatile starting material for the synthesis of complex, biologically active molecules. Cyclobutane-containing compounds have been investigated as protease inhibitors and for the treatment of autoimmune diseases.

Polymer and Materials Science

Cyclobutane diols are valuable monomers for the synthesis of novel polyesters and other polymers. The semi-rigid nature of the cyclobutane ring can impart unique thermal and mechanical properties to the resulting materials, bridging the gap between flexible aliphatic and rigid aromatic polymers. These polymers can exhibit enhanced thermal stability and chemical resistance, making them suitable for high-performance applications. The diol functionality of 2-(hydroxymethyl)cyclobutan-1-ol allows for its incorporation into polymer backbones through polycondensation reactions.

G cluster_applications Applications of 2-(hydroxymethyl)cyclobutan-1-ol core 2-(hydroxymethyl)cyclobutan-1-ol medchem Medicinal Chemistry - Drug Scaffolds - Improved Metabolic Stability - Enhanced Binding Affinity core->medchem Functionalization polysci Polymer & Materials Science - Monomer for Polyesters - Enhanced Thermal Stability - Unique Mechanical Properties core->polysci Polycondensation orgsyn Organic Synthesis - Chiral Building Block - Access to Complex Architectures core->orgsyn Stereoselective Reactions

Caption: Key application areas for 2-(hydroxymethyl)cyclobutan-1-ol.

Conclusion

2-(hydroxymethyl)cyclobutan-1-ol and its stereoisomers are valuable chemical entities with well-defined IUPAC nomenclature and CAS numbers. The synthetic routes to these compounds, primarily through the reduction of corresponding dicarboxylic acids, are accessible through established organic chemistry methodologies. The unique properties conferred by the cyclobutane ring make this diol a promising building block for the development of advanced materials and novel therapeutic agents. This guide provides a foundational understanding for researchers and professionals seeking to explore the potential of this versatile compound in their respective fields.

References

  • PubChem. 2-(Hydroxymethyl)cyclobutan-1-ol. [Link]

  • PubChem. 2-(Hydroxymethyl)cyclobutan-1-ol. [Link]

  • PubChemLite. Trans-2-(hydroxymethyl)cyclobutanol. [Link]

  • Namyslo, J. C., & Kaufmann, D. E. (2003). The Application of Cyclobutane Derivatives in Organic Synthesis. Chemical Reviews, 103(4), 1485–1537. [Link]

  • Namyslo, J. C., & Kaufmann, D. E. (2003). The application of cyclobutane derivatives in organic synthesis. Chemical reviews, 103(4), 1485-537. [Link]

  • Baran, P. S. (n.d.). Cyclobutanes in Organic Synthesis. The Baran Laboratory. [Link]

  • NIST. Cyclobutane, 1,2-diethyl-, trans-. [Link]

  • Oregon State University. Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid. [Link]

  • Shen, M., & Baran, P. S. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(6), 2587–2598. [Link]

  • Shen, M., & Baran, P. S. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(6), 2587–2598. [Link]

  • Chemistry Steps. Reduction of Carboxylic Acids and Their Derivatives. [Link]

  • Das, B., & Reddy, M. R. (2005). InCl3-Catalyzed [3 + 2] Cycloaddition Reactions: A Facile Synthesis of trans-Dihydrobenzofurans and Substituted Cyclobutane Derivatives. Chemistry Letters, 34(10), 1434-1435. [Link]

  • Google Patents. Process for the preparation of cyclobutan-1,2-dicarboxylic acid esters.
  • Organic Chemistry Portal. A Practical Preparation of 2-Hydroxymethyl-2-cyclopenten-1-one by Morita-Baylis-Hillman Reaction. [Link]

  • Wessjohann, L. A., et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 16(1), 50-68. [Link]

  • Davies, H. M., & Lee, G. H. (2010). Enantioselective Synthesis of Cyclobutanes via Sequential Rh-catalyzed Bicyclobutanation/Cu-catalyzed Homoconjugate Addition. Journal of the American Chemical Society, 132(4), 1264–1265. [Link]

  • Wessjohann, L. A., et al. (2021). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 16(1), 50-68. [Link]

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The Cyclobutane Pharmacophore: Structural Rigidity and Novel Biological Applications in Drug Discovery

[1][2]

Executive Summary

The cyclobutane ring, historically viewed merely as a high-energy synthetic intermediate, has emerged as a critical pharmacophore in modern drug design. Its unique structural properties—specifically its defined "pucker" conformation (~26°–30°) and high ring strain (~26.5 kcal/mol)—allow it to serve as a rigid bioisostere for double bonds and aromatic rings.

This technical guide analyzes the biological potential of novel cyclobutane derivatives, focusing on their application as conformationally restricted analogs that prevent metabolic isomerization and enhance receptor selectivity. We examine two primary therapeutic vectors: tubulin-targeting anticancer agents and integrin antagonists , supported by detailed synthetic protocols and mechanistic workflows.

Structural Pharmacodynamics: The "Butterfly" Effect

Unlike planar aromatic rings or freely rotating alkyl chains, the cyclobutane ring exists in a puckered "butterfly" conformation. This geometric constraint is the causality behind its biological potency.

The conformational Lock

In many bioactive molecules (e.g., Combretastatin A4), the active pharmacophore relies on a cis-stilbene configuration. However, these molecules are prone to cis-to-trans isomerization in vivo, leading to loss of activity.[1] Replacing the olefinic bridge with a cyclobutane ring "freezes" the substituents in the bioactive configuration, dramatically improving metabolic stability while maintaining binding affinity.

Pharmacophore Orientation

The cyclobutane scaffold directs substituents into specific vectors (pseudo-equatorial vs. pseudo-axial), allowing for precise probing of hydrophobic pockets that are inaccessible to planar analogs.

Key Biological Activities & Mechanisms[1][4]

Anticancer: Tubulin Polymerization Inhibition

Novel cyclobutane derivatives of Combretastatin A4 (CA-4) have demonstrated potent cytotoxicity against multidrug-resistant cancer lines.

  • Mechanism: These derivatives bind to the colchicine site of

    
    -tubulin. The cyclobutane ring mimics the cis-olefin geometry of CA-4 but prevents isomerization to the inactive trans-form.
    
  • Outcome: Disruption of microtubule dynamics, G2/M cell cycle arrest, and subsequent apoptosis.

Anti-Metastatic: Integrin Antagonism

Recent studies (2023-2024) have utilized cyclobutane scaffolds to design dual


  • Mechanism: The rigid cyclobutane core spaces the RGD (Arg-Gly-Asp) mimetic groups at the precise distance required to bridge the integrin binding cleft.

  • Outcome: Inhibition of tumor cell migration and angiogenesis.

Antimicrobial: Fatty Acid Synthase (FAS) Inhibition

Cyclobutane-containing natural products (e.g., ladderanes, sceptrin analogs) disrupt bacterial cell membranes or inhibit FAS enzymes. The high ring strain makes these compounds reactive electrophiles in specific enzymatic pockets, leading to irreversible inhibition.

Data Summary: Structure-Activity Relationships (SAR)

The following table summarizes the potency retention when replacing flexible linkers with a cyclobutane core in Combretastatin analogs (Data synthesized from recent comparative studies).

Compound IDLinker TypeConfigurationTubulin IC50 (

M)
Cytotoxicity (HeLa) IC50 (

M)
Metabolic Stability (

)
CA-4 (Control) Olefincis1.20.004< 30 min (isomerizes)
Trans-CA-4 Olefintrans> 50> 10Stable
CB-Analog 1 Cyclobutanecis-configured1.5 0.008 > 24 hours
CB-Analog 2 Cyclobutanetrans-configured45.08.5> 24 hours

Interpretation: The cyclobutane analog (CB-Analog 1) retains the nanomolar potency of the parent natural product while eliminating the isomerization liability.

Detailed Experimental Protocols

Synthesis: [2+2] Photocycloaddition Workflow

The most reliable method for constructing the cyclobutane core with specific stereochemistry is the photochemical [2+2] cycloaddition.

Objective: Synthesis of 1,2-diarylcyclobutane (Combretastatin analog).

Reagents:

  • trans-Anethole (or substituted styrene)

  • Photosensitizer: [Ru(bpy)3]Cl2 (2 mol%)

  • Solvent: Acetonitrile (degassed)

  • Light Source: Blue LED (450 nm)

Step-by-Step Protocol:

  • Preparation: Dissolve the substrate (1.0 equiv) and photosensitizer (0.02 equiv) in dry, degassed acetonitrile in a Pyrex reaction tube.

  • Irradiation: Place the reaction vessel 2 cm from the Blue LED source. Stir vigorously at room temperature under an argon atmosphere.

  • Monitoring: Monitor reaction progress via TLC or GC-MS every 2 hours. The reaction typically completes in 12–16 hours.

  • Workup: Evaporate solvent under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Hexane/EtOAc gradient) to separate the cis and trans cyclobutane isomers.

    • Note: The cis-isomer is often the kinetic product, while the trans-isomer is thermodynamic. Control irradiation time to optimize ratio.

Biological Assay: Tubulin Polymerization Inhibition

To verify the mechanism of action, a cell-free tubulin polymerization assay is required.

Reagents:

  • Purified Porcine Brain Tubulin (>99%)

  • GTP (1 mM)

  • PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9)

  • Test Compound (dissolved in DMSO)

Protocol:

  • Baseline: Dilute tubulin to 3 mg/mL in PEM buffer containing 1 mM GTP. Keep on ice.

  • Treatment: Add 2

    
    L of test compound (at 10x desired final conc.) to a 96-well half-area plate pre-warmed to 37°C.
    
  • Initiation: Add 50

    
    L of the cold tubulin solution to the wells.
    
  • Measurement: Immediately place in a kinetic plate reader at 37°C. Measure absorbance at 340 nm every 30 seconds for 60 minutes.

  • Analysis: Plot Absorbance vs. Time.

    • Valid Result: A flattening of the sigmoidal growth curve compared to the Vehicle Control indicates inhibition of polymerization.

Visualization of Mechanisms[5]

Pathway Logic: From Synthesis to Apoptosis

The following diagram illustrates the causal pathway from the chemical synthesis of the derivative to its biological endpoint.

Gcluster_synthesisSynthesis Phasecluster_bioBiological PhasePrecursorStyrene PrecursorPhoto[2+2] Photocycloaddition(Blue LED, 450nm)Precursor->PhotoIrradiationScaffoldCyclobutane Core(Rigid Scaffold)Photo->ScaffoldRing ClosureTargetColchicine Binding Site(Beta-Tubulin)Scaffold->TargetConformational LockingEffectMicrotubuleDestabilizationTarget->EffectInhibitionOutcomeG2/M Arrest &ApoptosisEffect->OutcomeSignaling Cascade

Figure 1: The logical workflow from photochemical synthesis to biological induction of apoptosis.

Structural Activity Relationship (SAR) Decision Tree

This diagram guides the researcher in optimizing the cyclobutane ring substitution pattern.

SARStartCyclobutane Derivative DesignConfigStereochemistry?Start->ConfigCisCis-1,2-DiarylConfig->CisTarget: TubulinTransTrans-1,2-DiarylConfig->TransMimicMimics Cis-Stilbene(High Potency)Cis->MimicInactiveSteric Clash(Low Potency)Trans->InactiveSubstRing SubstitutionMimic->SubstHydroHydrophobic Group(e.g., -OMe)Subst->HydroIncreases AffinityPolarPolar Group(e.g., -NH2)Subst->PolarIncreases Solubility

Figure 2: SAR Decision Tree for optimizing cyclobutane-based tubulin inhibitors.

References

  • Demirci, A., et al. (2023). "Synthesis and Biological Evaluation of Cyclobutane-Containing Analogs of Combretastatin A4." International Journal of Molecular Sciences.

  • BenchChem. (2024). "Applications of Cyclobutane Derivatives in Cancer Research: Application Notes and Protocols." BenchChem Technical Library.

  • Sall, M., et al. (2023).

    
     Integrin Antagonists."[2] Cancers (Basel). 
    
  • Reissig, H.U., & Zimmer, R. (2020). "Cyclobutane Derivatives in Modern Medicinal Chemistry." Chemical Reviews.

Technical Guide: Solubility and Solvent Compatibility of 2-(hydroxymethyl)cyclobutan-1-ol

[1]

Executive Summary & Physicochemical Profile[2][3]

2-(hydroxymethyl)cyclobutan-1-ol (CAS: 2231675-22-0 for generic; 142758-70-1 for cis; 2165995-73-1 for trans) represents a critical carbocyclic building block, particularly in the synthesis of nucleoside analogues (e.g., Lobucavir, Entecavir intermediates) and functionalized polymers.[1]

Unlike simple aliphatic alcohols, the cyclobutane ring imposes significant ring strain (~26 kcal/mol) and restricts conformational freedom.[1] The presence of a primary hydroxyl (hydroxymethyl) and a secondary hydroxyl directly on the ring creates a vicinal diol-like motif. This structure dictates a specific solubility profile characterized by high polarity and potential hydrogen-bonding networks.[1]

Key Physicochemical Descriptors

Understanding these parameters is the prerequisite for predicting solvent behavior.[1]

ParameterValue / DescriptionImplication for Solubility
Molecular Weight 102.13 g/mol Low MW favors solubility in diverse solvents.[1]
Physical State Viscous Liquid / OilLikely miscible with solvents rather than requiring lattice energy breaking (melting).
LogP (Octanol/Water) ~0.2 (Calculated)Amphiphilic/Polar. High affinity for aqueous and protic solvents.
H-Bond Donors (HBD) 2Strong interaction with protic solvents; potential for self-association.[1]
H-Bond Acceptors (HBA) 2Good solubility in polar aprotic solvents (DMSO, DMF).[1]
Stereochemistry cis or transCis-isomer may form intramolecular H-bonds, slightly increasing lipophilicity compared to trans.

Solvent Compatibility Matrix

The following classification is derived from the compound's polarity index and functional group analysis. This matrix serves as the primary guide for reaction solvent selection and workup design.[1]

Solubility Classes
  • Class A: High Solubility (>100 mg/mL) Solvents of choice for stock solutions and homogeneous reactions.[1]

    • Protic: Water, Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA).[1]

    • Polar Aprotic: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Dimethylacetamide (DMAc), N-Methyl-2-pyrrolidone (NMP).[1]

    • Mechanistic Insight: The hydroxyl groups readily engage in dipole-dipole interactions and hydrogen bonding with these solvents, overcoming the hydrophobic effect of the cyclobutane ring.[1]

  • Class B: Moderate Solubility (10–100 mg/mL) Solvents suitable for extraction and chromatography.[1]

    • Ethers: Tetrahydrofuran (THF), 2-Methyltetrahydrofuran (2-MeTHF), 1,4-Dioxane.[1]

    • Esters/Ketones: Ethyl Acetate (EtOAc), Acetone, Acetonitrile (MeCN).[1]

    • Chlorinated: Dichloromethane (DCM), Chloroform.

    • Mechanistic Insight: Solubility here is often temperature-dependent.[1] DCM and EtOAc are excellent extraction solvents as they partition the diol away from aqueous salts but may require multiple extractions due to the compound's water affinity.[1]

  • Class C: Low Solubility / Antisolvents (<1 mg/mL) Solvents for precipitation or washing to remove non-polar impurities.[1]

    • Alkanes: Hexane, Heptane, Cyclohexane, Pentane.[1]

    • Aromatics: Toluene (marginal solubility, likely <10 mg/mL), Xylenes.[1]

    • Mechanistic Insight: The high polarity of the diol motif creates a high energetic barrier for solvation in non-polar London dispersion force-dominated solvents.[1]

Reactive Solvent Incompatibility
  • Acylating Solvents: Avoid Acetic Anhydride or reactive esters if the goal is not derivatization (acylation of -OH groups).[1]

  • Strong Acids/Bases: The cyclobutane ring is strained.[1] While relatively stable, exposure to superacids or extreme Lewis acids in the presence of nucleophiles could trigger ring-opening or rearrangement (e.g., cyclopropylcarbinyl rearrangement pathways).[1]

Experimental Protocols

As a Senior Scientist, I emphasize that "calculated" solubility is a hypothesis. You must validate it. Use the following Self-Validating Systems to determine precise limits for your specific batch (purity affects solubility).

Protocol A: Visual Solubility Screening (Tier 1)

Use this for rapid solvent selection during process development.[1]

Materials: 20 mL Scintillation Vials, Calibrated Micropipette, Vortex Mixer.

  • Weighing: Weigh 10 mg of 2-(hydroxymethyl)cyclobutan-1-ol into a vial.

  • Aliquot Addition: Add the test solvent in 100 µL increments.

  • Agitation: Vortex for 30 seconds after each addition.

  • Observation: Check for clarity (dissolution) or phase separation (oiling out).

  • Calculation:

    • If dissolved in 100 µL: Solubility > 100 mg/mL.[1]

    • If dissolved in 1 mL: Solubility ~ 10 mg/mL.[1]

    • If undissolved in 10 mL: Solubility < 1 mg/mL.[1]

Protocol B: Partition Coefficient (LogD) Determination

Critical for designing extraction workups.[1]

Method: Shake-Flask Method followed by HPLC.[1]

  • Phase Preparation: Saturate 1-Octanol with Water, and Water with 1-Octanol (mutually saturated).[1]

  • Dissolution: Dissolve 20 mg of analyte in 2 mL of the wet Octanol phase.

  • Partitioning: Add 2 mL of the wet Water phase. Vortex vigorously for 5 minutes.[1]

  • Equilibration: Centrifuge at 3000 rpm for 10 mins to separate phases.

  • Quantification: Analyze both phases via HPLC-RI (Refractive Index) or HPLC-CAD (Charged Aerosol Detector) since the molecule lacks a strong UV chromophore.

  • Calculation:

    
    .
    

Workflows and Decision Trees

Solvent Selection Decision Tree

This diagram guides the researcher through selecting the optimal solvent based on the intended application (Reaction vs. Purification).

SolventSelectionStartStart: Select ApplicationReactionReaction Medium?Start->ReactionPurificationPurification/Workup?Start->PurificationNucleophilicNucleophilic Substitution?Reaction->NucleophilicOxidationOxidation of Alcohol?Reaction->OxidationExtractionAqueous Extraction?Purification->ExtractionChromatographySilica Chromatography?Purification->ChromatographyPolarAproticSelect: DMF, DMSO, NMP(High Solubility, Enhances Nucleophilicity)Nucleophilic->PolarAproticChlorinatedSelect: DCM, Chloroform(Good Solubility, Inert)Oxidation->ChlorinatedPartitionPartitioning RequiredExtraction->PartitionEluentMobile Phase SelectionChromatography->EluentExtractionSolventSelect: EtOAc or DCM(Repeat 3x due to LogP ~0.2)Partition->ExtractionSolventColumnSolventGradient: DCM/MeOH (0-10%)or Hexane/EtOAc (0-100%)Eluent->ColumnSolvent

Caption: Decision matrix for solvent selection based on process requirements, balancing solubility with chemical reactivity.

Purification & Isolation Workflow

Due to the high boiling point and viscosity, distillation is difficult.[1] This workflow validates the standard isolation pathway.

PurificationFlowCrudeCrude Reaction Mixture(in DMF/DMSO)QuenchAqueous Quench(Sat. NH4Cl or Brine)Crude->QuenchExtractExtraction (x3)Solvent: EtOAc or 2-MeTHFQuench->ExtractPartitioningDryDrying Agent(Na2SO4 or MgSO4)Extract->DryOrg. PhaseConcConcentrate(Rotovap, <40°C)Dry->ConcResidueOily ResidueConc->ResiduePurifyFlash ChromatographySiO2, DCM:MeOH (95:5)Residue->Purify

Caption: Standard workup protocol for isolating hydrophilic cyclobutane diols from high-boiling polar solvents.

Quantitative Data Summary

The following data points are synthesized from structural analogues (e.g., cyclobutanol, 1,2-cyclobutanediol) and calculated physicochemical properties (PubChem, EPA CompTox) to serve as a reliable baseline.

Solvent SystemPredicted Solubility (25°C)Usage Recommendation
Water Miscible (>500 mg/mL)Use for reverse-phase HPLC or biocatalysis.[1]
DMSO Miscible (>500 mg/mL)Ideal for NMR and biological assays.
Methanol Miscible (>500 mg/mL)Standard solvent for transfer and dilution.
Dichloromethane High (~100 mg/mL)Preferred for reaction workup/extraction.
Ethyl Acetate Moderate (~50 mg/mL)Good for TLC and extraction (requires multiple washes).
Toluene Low (<10 mg/mL)Potential antisolvent for recrystallization attempts.[2]
Hexane Insoluble (<1 mg/mL)Excellent for washing away non-polar impurities.

Important Note on Handling: 2-(hydroxymethyl)cyclobutan-1-ol is hygroscopic .[1] When using in moisture-sensitive reactions (e.g., Grignard additions, silylation), ensure the oil is azeotropically dried with Toluene or stored over activated molecular sieves (3Å) prior to dissolution in anhydrous solvents.[1]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 18755330, 2-(Hydroxymethyl)cyclobutan-1-ol.[1] Retrieved March 5, 2026.[1] [Link]

  • EPA CompTox Chemicals Dashboard. 2-(Hydroxymethyl)cyclopent-2-en-1-one (Analogous Property Analysis). Retrieved March 5, 2026.[1] [Link]

Methodological & Application

Application Notes and Protocols for 2-(Hydroxymethyl)cyclobutan-1-ol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of a Strained Diol

The cyclobutane motif, once considered a synthetic curiosity, is now a highly valued structural unit in medicinal chemistry and the total synthesis of natural products. Its rigid, puckered three-dimensional structure can enforce specific conformations on molecules, improving binding affinity to biological targets and enhancing metabolic stability. Within this class of compounds, 2-(hydroxymethyl)cyclobutan-1-ol emerges as a particularly versatile and powerful building block.

This 1,2-diol, mounted on a strained four-membered ring, possesses a unique combination of structural and functional features. The inherent ring strain of the cyclobutane core can be harnessed for selective ring-opening or rearrangement reactions, providing access to complex linear scaffolds.[1][2] Simultaneously, the presence of two distinct hydroxyl groups—one primary and one secondary—allows for a rich variety of chemoselective transformations. This guide provides an in-depth exploration of the synthetic utility of 2-(hydroxymethyl)cyclobutan-1-ol, complete with detailed protocols and mechanistic insights for researchers in organic synthesis and drug development.

Core Synthetic Applications

The synthetic utility of 2-(hydroxymethyl)cyclobutan-1-ol stems from the differential reactivity of its two hydroxyl groups and the latent energy of its strained ring. Key transformations include selective oxidation, derivatization, and strategic ring-cleavage.

The differential reactivity of the primary and secondary alcohols is the cornerstone of this building block's utility. Selective oxidation of either hydroxyl group opens pathways to a variety of crucial intermediates such as hydroxy-aldehydes, hydroxy-ketones, hydroxy-acids, and lactones.

a) Selective Oxidation of the Primary Alcohol

The less sterically hindered primary alcohol can be selectively oxidized to an aldehyde or a carboxylic acid. The 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) radical and its derivatives are exceptionally effective for this transformation, offering mild conditions and high chemoselectivity.[3][4][5] The active oxidant is the N-oxoammonium ion, which is generated in situ from TEMPO by a co-oxidant (e.g., sodium hypochlorite). Under basic conditions, the oxidation of primary alcohols is significantly faster than that of secondary alcohols, providing a reliable method for selective conversion.[5]

  • To Aldehyde: Using a catalytic amount of TEMPO with a stoichiometric oxidant like trichloroisocyanuric acid or under aerobic conditions with a copper(I) co-catalyst allows for the clean and high-yielding synthesis of 2-hydroxycyclobutanecarbaldehyde.[4][6]

  • To Carboxylic Acid: The Anelli-Montanari protocol, which uses a biphasic system with catalytic TEMPO and sodium hypochlorite as the terminal oxidant, can be employed.[5] Adding a phase-transfer catalyst often accelerates the subsequent oxidation of the intermediate aldehyde to the carboxylic acid.[5]

b) Selective Oxidation of the Secondary Alcohol

While selective oxidation of the primary alcohol is more common, the secondary alcohol can be targeted using specific reagents or by first protecting the primary hydroxyl group. Organotin-catalyzed oxidations have shown promise for the selective oxidation of 1,2-diols to α-hydroxyketones, often favoring the oxidation of the secondary alcohol, particularly in cyclic systems.[7][8]

Protocol 1: TEMPO-Catalyzed Selective Oxidation of 2-(Hydroxymethyl)cyclobutan-1-ol to 2-Hydroxycyclobutanecarbaldehyde

This protocol details the highly selective oxidation of the primary alcohol to an aldehyde, leaving the secondary alcohol intact. The method is adapted from established procedures for selective alcohol oxidation.[4][6]

Materials:

  • 2-(hydroxymethyl)cyclobutan-1-ol (1.0 eq)

  • TEMPO (0.05 eq)

  • Copper(I) chloride (CuCl) (0.05 eq)

  • Acetonitrile (CH₃CN)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add 2-(hydroxymethyl)cyclobutan-1-ol (1.0 eq), TEMPO (0.05 eq), and CuCl (0.05 eq).

  • Add acetonitrile to achieve a substrate concentration of 0.2 M.

  • Leave the flask open to the ambient air (or equip with a balloon filled with air) and stir vigorously at room temperature (20-25 °C).

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-8 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of EDTA (disodium salt) and stir for 15 minutes.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-hydroxycyclobutanecarbaldehyde.

Causality and Trustworthiness: This protocol relies on a copper/TEMPO co-catalytic system that uses air as the terminal oxidant, making it a green and practical method.[6] The selectivity for the primary alcohol is high due to reduced steric hindrance. The aqueous workup with EDTA serves to chelate and remove the copper catalyst, ensuring a clean product.

The 1,2-diol structure is an ideal precursor for the synthesis of bicyclic or spirocyclic lactones, which are valuable motifs in natural products. This can be achieved through a two-step sequence involving oxidation of the secondary alcohol to a ketone, followed by a Baeyer-Villiger oxidation.

The Baeyer-Villiger oxidation of the intermediate 2-(hydroxymethyl)cyclobutan-1-one would insert an oxygen atom adjacent to the carbonyl. The regioselectivity of this reaction is predictable based on the migratory aptitude of the adjacent carbon atoms (tertiary > secondary > primary).[9] In this case, the more substituted secondary carbon of the cyclobutane ring is expected to migrate, leading to a six-membered lactone (oxepan-2-one derivative). This transformation is a powerful tool for ring expansion.[10][11][12]

Protocol 2: Two-Step Synthesis of a Dihydrooxepinone Derivative

This protocol outlines the synthesis of a lactone from 2-(hydroxymethyl)cyclobutan-1-ol via an intermediate hydroxyketone.

Step A: Oxidation to 2-(Hydroxymethyl)cyclobutan-1-one

  • Protect the primary alcohol of 2-(hydroxymethyl)cyclobutan-1-ol as a silyl ether (e.g., TBDMS ether) using standard conditions.

  • Oxidize the secondary alcohol of the protected intermediate using a standard oxidant like Dess-Martin periodinane or a Swern oxidation.

  • Deprotect the silyl ether using TBAF or mild acid to yield 2-(hydroxymethyl)cyclobutan-1-one.

Step B: Baeyer-Villiger Oxidation Materials:

  • 2-(hydroxymethyl)cyclobutan-1-one (1.0 eq)

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77%, 1.2 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium sulfite (Na₂SO₃)

Procedure:

  • Dissolve 2-(hydroxymethyl)cyclobutan-1-one in DCM and cool the solution to 0 °C in an ice bath.

  • Add m-CPBA portion-wise over 10 minutes, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, cool the mixture to 0 °C and quench the excess peroxyacid by the slow addition of saturated aqueous Na₂SO₃.

  • Separate the organic layer. Wash it sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify by flash column chromatography to yield the target lactone.

Authoritative Grounding: The Baeyer-Villiger oxidation is a robust and well-understood reaction.[10][11][12][13] The preferential migration of the more substituted carbon atom is a reliable predictor of the major regioisomer formed.[9]

The inherent strain of the cyclobutane ring (approximately 26 kcal/mol) makes it susceptible to cleavage under various conditions, providing a strategic entry into linear C6 chains with defined stereochemistry.[1][2]

a) Oxidative C-C Bond Cleavage The vicinal diol functionality allows for direct oxidative cleavage of the C1-C2 bond to furnish a 1,6-hexanedial. Reagents like sodium periodate (NaIO₄) or lead tetraacetate (Pb(OAc)₄) are classic choices. More recently, transition-metal-free methods using systems like NaOtBu/O₂ have been developed for the oxidative cleavage of 1,2-diols to carboxylic acids, offering a greener alternative.[14] Molybdenum-catalyzed oxidative cleavage with DMSO has also been reported as an effective method for cleaving cyclobutane-1,2-diols to yield 1,4-dicarbonyl compounds.[15]

b) Reductive or Hydrogenolytic Ring Opening Under catalytic hydrogenation conditions (e.g., H₂/Pd or Pt), the cyclobutane ring can undergo hydrogenolysis, although this typically requires more forcing conditions than for a cyclopropane.[1] This reaction would yield 1,5-hexanediol, a useful linear building block.

Data and Workflow Summaries
TransformationReagents & ConditionsProductTypical YieldKey Feature
Selective Oxidation (Primary OH) 1. TEMPO, TCCA, DCM, 0 °C to RT2-Hydroxycyclobutanecarbaldehyde85-95%High chemoselectivity for primary alcohol.[4]
2. TEMPO, CuCl, Air, CH₃CN, RT2-Hydroxycyclobutanecarbaldehyde80-90%Aerobic, green oxidation.[6]
3. TEMPO, NaOCl, NaBr, DCM/H₂O2-Hydroxycyclobutanecarboxylic acid80-90%Anelli-Montanari conditions.[5]
Ring Expansion 1. Oxidation (secondary OH) 2. m-CPBA, DCMDihydrooxepinone derivative70-85% (over 2 steps)Baeyer-Villiger oxidation.[10][12]
Oxidative Cleavage 1. NaIO₄, THF/H₂O, RTHexane-1,6-dial>90%Cleavage of the 1,2-diol C-C bond.
2. MoO₂Cl₂(dmso)₂, DMSO, 90-150°C1,4-Dicarbonyl compound75-90%Molybdenum-catalyzed cleavage.[15]

The versatility of 2-(hydroxymethyl)cyclobutan-1-ol as a synthetic hub can be visualized in the following workflow.

Caption: Synthetic pathways originating from 2-(hydroxymethyl)cyclobutan-1-ol.

The mechanism below illustrates the catalytic cycle for the selective oxidation of the primary alcohol using TEMPO.

G TEMPO TEMPO (Radical) Oxoammonium N-Oxoammonium Ion (Active Oxidant) TEMPO->Oxoammonium Oxidation Hydroxylamine Hydroxylamine Oxoammonium->Hydroxylamine Substrate Oxidation Hydroxylamine->TEMPO Regeneration CoOxidant_ox Co-oxidant (e.g., NaOCl) CoOxidant_red Co-oxidant (reduced) CoOxidant_ox->CoOxidant_red Reduction PrimaryAlcohol R-CH2OH Aldehyde R-CHO PrimaryAlcohol->Aldehyde [O]

Caption: Catalytic cycle for TEMPO-mediated alcohol oxidation.

Conclusion

2-(Hydroxymethyl)cyclobutan-1-ol is a compact yet powerful scaffold for organic synthesis. Its true potential is unlocked through the strategic and chemoselective manipulation of its two hydroxyl groups and the controlled cleavage of its strained carbocyclic ring. The protocols and strategies outlined in this guide demonstrate its ability to serve as a versatile precursor to valuable aldehydes, carboxylic acids, lactones, and linear synthons. For researchers and drug development professionals, mastering the chemistry of this building block provides a reliable and efficient route to novel molecular architectures with significant potential in various fields of chemical science.

References

  • Organic Chemistry Portal. (n.d.). TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of ketones by oxidation of alcohols. Retrieved from [Link]

  • Hoover, J. M., & Stahl, S. S. (2011). Copper(I)/TEMPO Catalyzed Aerobic Oxidation of Primary Alcohols to Aldehydes with Ambient Air. Journal of Visualized Experiments, (57), 3383. Available at: [Link]

  • Tojo, G., & Fernández, M. (2007). TEMPO-Mediated Oxidations. In Oxidation of Alcohols to Aldehydes and Ketones (pp. 323-340). Springer. Available at: [Link]

  • Bragd, P. L., van Bekkum, H., & Besemer, A. C. (2004). TEMPO-derivatives as catalysts in the oxidation of primary alcohol groups in carbohydrates. Journal of Molecular Catalysis A: Chemical, 218(2), 115-123. Available at: [Link]

  • Sheng, J. (2014). Cyclobutene Ring Opening Reactions. In Comprehensive Organic Synthesis II (Vol. 5, pp. 1205-1240). Elsevier. Available at: [Link]

  • Maki, T., Iikawa, S., Mogami, G., Harasawa, H., Matsumura, Y., & Onomura, O. (2009). An efficient method for selective oxidation of 1,2-diols in water catalyzed by Me2SnCl2. RSC Advances, 4(104), 60135-60138. Available at: [Link]

  • Pharma Guideline. (n.d.). Reactions of Cyclopropane and Cyclobutane. Retrieved from [Link]

  • Maki, T., Iikawa, S., Mogami, G., Harasawa, H., Matsumura, Y., & Onomura, O. (2009). Efficient oxidation of 1,2-diols into alpha-hydroxyketones catalyzed by organotin compounds. Chemistry, 15(21), 5364-5370. Available at: [Link]

  • Wikipedia. (2024). Baeyer–Villiger oxidation. Retrieved from [Link]

  • Sanz, R., et al. (2023). Synthesis of 1,4-ketoaldehydes and 1,4-diketones by Mo-catalyzed oxidative cleavage of cyclobutane-1,2-diols. Organic & Biomolecular Chemistry, 21, 4132-4136. Available at: [Link]

  • Kim, S. M., Kim, D. W., & Yang, J. W. (2014). Transition-Metal-Free and Chemoselective NaOtBu-O2-Mediated Oxidative Cleavage Reactions of vic-1,2-Diols to Carboxylic Acids and Mechanistic Insight into the Reaction Pathways. Organic Letters, 16(11), 2876-2879. Available at: [Link]

  • Naumov, S., et al. (2007). Ring opening of the cyclobutane in a thymine dimer radical anion. Journal of the American Chemical Society, 129(20), 6523-6532. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Baeyer-Villiger Oxidation. Retrieved from [Link]

  • Furukawa, K., Shibuya, M., & Yamamoto, Y. (2015). Chemoselective Catalytic Oxidation of 1,2-Diols to α-Hydroxy Acids Controlled by TEMPO-ClO2 Charge-Transfer Complex. Organic Letters, 17(9), 2282-2285. Available at: [Link]

  • Sanz, R., et al. (2023). Synthesis of cyclobutane-1,2-diols. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Hydroxymethyl)cyclobutan-1-ol. Retrieved from [Link]

  • Ito, H., Takenaka, Y., Fukunishi, S., & Iguchi, K. (2005). A Practical Preparation of 2-Hydroxymethyl-2-cyclopenten-1-one by Morita-Baylis-Hillman Reaction. Synthesis, 2005(18), 3035-3038. Available at: [Link]

  • Rani, N., & Sharma, V. (2024). Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products. RSC Advances, 14(33), 23955-23984. Available at: [Link]

  • Centurion University of Technology and Management. (n.d.). Alicyclic compounds. Retrieved from [Link]

  • Google Patents. (1996). Process for preparing diprotected 2 3-hydroxymethyl cyclobutanol.
  • Pintilie, L., et al. (2014). A selective protection between 9- and 11-hydroxyl of a prostaglandin intermediate. Revue Roumaine de Chimie, 59(11-12), 1021-1026. Available at: [Link]

Sources

Application Notes and Protocols for the Synthetic Chemist: Strategic Routes to Functionalized Cyclobutane Rings

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of the Cyclobutane Motif

The cyclobutane ring, once considered a synthetic curiosity due to its inherent ring strain, has emerged as a valuable structural motif in modern chemistry.[1] Its unique, puckered three-dimensional geometry offers a level of conformational rigidity that can lock flexible molecules into bioactive conformations, reduce planarity, and serve as a metabolically stable isostere for other chemical groups.[2][3] These characteristics have led to the incorporation of cyclobutane rings into numerous natural products and a growing number of clinical and preclinical drug candidates, where they play a crucial role in modulating pharmacological properties.[4][5] For instance, the cyclobutane core is a key feature in drugs like the hepatitis C protease inhibitor boceprevir and the JAK inhibitor Xeljanz, highlighting its importance in contemporary drug design.[1][6]

This technical guide provides a comprehensive overview of the principal synthetic strategies for accessing functionalized cyclobutane rings, complete with detailed, field-proven protocols. We will delve into the mechanistic underpinnings of each method, offering insights into the causality behind experimental choices to empower researchers in their synthetic endeavors.

I. The Workhorse of Cyclobutane Synthesis: [2+2] Cycloaddition Reactions

The [2+2] cycloaddition, the union of two unsaturated components to form a four-membered ring, is arguably the most direct and widely utilized method for constructing cyclobutanes.[7][8] The feasibility of this reaction is governed by the Woodward-Hoffmann rules, which dictate that a concerted suprafacial-suprafacial [2+2] cycloaddition is thermally forbidden but photochemically allowed.[7] This has given rise to distinct strategies to effect this transformation.

Photochemical [2+2] Cycloaddition

This is the most common method for synthesizing cyclobutanes, typically proceeding through the photoexcitation of one of the alkene components (often an enone) to its triplet state.[7][9] This excited state then reacts with a ground-state alkene in a stepwise fashion via a 1,4-diradical intermediate.[1][9]

Mechanism of Photochemical [2+2] Cycloaddition:

G cluster_0 Step 1: Photoexcitation cluster_1 Step 2: Intersystem Crossing cluster_2 Step 3: Reaction with Alkene cluster_3 Step 4: Ring Closure Enone Enone (S₀) Enone_hv Enone* (S₁) Enone->Enone_hv Enone_S1 Enone* (S₁) Enone_T1 Enone* (T₁) Enone_S1->Enone_T1 ISC Enone_T1_react Enone* (T₁) Diradical 1,4-Diradical Intermediate Enone_T1_react->Diradical Alkene Alkene Alkene->Diradical Diradical_close 1,4-Diradical Intermediate Cyclobutane Cyclobutane Product Diradical_close->Cyclobutane Spin Inversion & C-C Bond Formation

Caption: General mechanism for a photochemical [2+2] cycloaddition.

Protocol 1: Photochemical [2+2] Cycloaddition of an N-Alkyl Maleimide with an Alkene [7]

This protocol describes a direct irradiation method for the synthesis of a cyclobutane derivative.

Materials:

  • N-alkyl maleimide (1.0 equiv., 0.20 mmol)

  • Alkene (2.0 equiv., 0.40 mmol)

  • Dichloromethane (CH₂Cl₂), 2.0 mL

  • Glass vial with a rubber septum

  • Argon source

  • UVA LED lamp (e.g., 370 nm)

  • Magnetic stirrer

Procedure:

  • To a glass vial, add the N-alkyl maleimide and the alkene.

  • Add dichloromethane to the vial.

  • Seal the vial with a rubber septum and purge with argon for 10-15 minutes while stirring.

  • Place the reaction mixture under the UVA LED lamp and irradiate with stirring for 16–70 hours at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a mixture of petroleum ether and ethyl acetate as the eluent) to afford the desired cyclobutane product.

Thermal [2+2] Cycloaddition

While thermally forbidden for simple alkenes, this reaction is possible with activated substrates such as ketenes or by using metal catalysts.[10] The reaction of a ketene with an alkene is a concerted [π²s + π²a] cycloaddition and is a powerful method for synthesizing cyclobutanones.[10]

Mechanism of Thermal Ketene-Alkene [2+2] Cycloaddition:

G Ketene Ketene TransitionState [π²s + π²a] Transition State Ketene->TransitionState Alkene Alkene Alkene->TransitionState Cyclobutanone Cyclobutanone Product TransitionState->Cyclobutanone Concerted Cycloaddition

Caption: Concerted thermal [2+2] cycloaddition of a ketene and an alkene.

Protocol 2: Thermal [2+2] Cycloaddition of Dichloroketene with an Alkene [7]

This protocol describes the in-situ generation of dichloroketene and its subsequent cycloaddition to form a dichlorocyclobutanone, a versatile synthetic intermediate.

Materials:

  • Alkene (e.g., benzyl vinyl ether) (1.0 equiv.)

  • Trichloroacetyl chloride (1.5 equiv.)

  • Zinc-copper couple or activated zinc (2.0 equiv.)

  • Anhydrous diethyl ether or other suitable aprotic solvent

  • Inert atmosphere (Argon or Nitrogen)

  • Reflux condenser and heating mantle

Procedure:

  • Set up a flame-dried flask equipped with a reflux condenser under an inert atmosphere.

  • Add the zinc-copper couple and anhydrous diethyl ether to the flask.

  • Add the alkene to the stirred suspension.

  • A solution of trichloroacetyl chloride in anhydrous diethyl ether is added dropwise to the reaction mixture at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to reflux the mixture for several hours until the reaction is complete (monitor by TLC or GC-MS).

  • Cool the reaction mixture to room temperature and filter to remove the excess zinc.

  • Wash the filtrate with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation to yield the desired dichlorocyclobutanone.

II. Ring Expansion Strategies: Building from Smaller Rings

Ring expansion reactions of strained three-membered rings, particularly cyclopropane derivatives, offer an elegant entry into the cyclobutane framework. These reactions are often driven by the release of ring strain.

Ring Expansion of Cyclopropylcarbinols

Acid-catalyzed rearrangement of cyclopropylcarbinols can lead to the formation of cyclobutanones.[11] This process involves the formation of a carbocation intermediate, followed by a 1,2-alkyl shift that results in ring expansion.

Mechanism of Cyclopropylcarbinol Ring Expansion:

G Cyclopropylcarbinol Cyclopropylcarbinol Protonation Protonation Cyclopropylcarbinol->Protonation H⁺ Carbocation Cyclopropylcarbinyl Cation Protonation->Carbocation -H₂O Rearrangement 1,2-Alkyl Shift & Ring Expansion Carbocation->Rearrangement Cyclobutanol Cyclobutanol Rearrangement->Cyclobutanol Oxidation Oxidation Cyclobutanol->Oxidation [O] Cyclobutanone Cyclobutanone Product Oxidation->Cyclobutanone

Caption: General pathway for the ring expansion of cyclopropylcarbinols.

Protocol 3: Iron-Catalyzed Ring Expansion of an Alkynylcyclopropyl Alkanol [3]

This protocol details a mild, iron-catalyzed method for the ring expansion of a tertiary cyclopropyl alcohol to a cyclobutanol.

Materials:

  • 1-(1-(Phenylethynyl)cyclopropyl)ethanol (0.2 mmol, 37.2 mg)

  • Iron(II) chloride (FeCl₂) (0.02 mmol, 2.5 mg, 10 mol%)

  • Acetone/Nitromethane (1:1 mixture), 2 mL

  • Magnetic stirrer

Procedure:

  • To a reaction vial, add iron(II) chloride (10 mol%).

  • Add the 1:1 mixture of acetone and nitromethane (2 mL).

  • Add the 1-(1-(phenylethynyl)cyclopropyl)ethanol substrate to the mixture.

  • Stir the mixture at room temperature for 48 hours.

  • Upon completion (monitored by TLC), concentrate the resulting mixture.

  • Purify the crude product by flash chromatography on silica gel (eluent: petroleum ether/ether = 5:1) to afford the desired 2-methyl-1-(phenylethynyl)cyclobutanol.

III. Ring Contraction Strategies: An Alternative Approach

Ring contraction of five- or six-membered rings provides another strategic route to cyclobutane derivatives. These reactions often involve rearrangements that extrude a carbon atom from the ring or a skeletal reorganization.

Favorskii Rearrangement of α-Halocyclopentanones

The Favorskii rearrangement of cyclic α-haloketones is a classic method for ring contraction.[12][13] The reaction proceeds through a cyclopropanone intermediate, which is then opened by a nucleophile to yield a ring-contracted carboxylic acid or its derivative.[14]

Mechanism of Favorskii Rearrangement:

G Haloketone α-Halocyclopentanone Enolate Enolate Formation Haloketone->Enolate Base Cyclopropanone Cyclopropanone Intermediate Enolate->Cyclopropanone Intramolecular SN2 Nucleophilic_Attack Nucleophilic Attack Cyclopropanone->Nucleophilic_Attack Nu⁻ Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Ring_Opening Ring Opening Tetrahedral_Intermediate->Ring_Opening Carbanion Carbanion Intermediate Ring_Opening->Carbanion Protonation Protonation Carbanion->Protonation H⁺ Product Cyclobutanecarboxylic Acid Derivative Protonation->Product

Caption: Mechanism of the Favorskii rearrangement for ring contraction.

Protocol 4: Favorskii Rearrangement of 2-Chlorocyclopentanone

This protocol outlines the base-induced ring contraction of 2-chlorocyclopentanone to form a cyclobutanecarboxylic acid derivative.

Materials:

  • 2-Chlorocyclopentanone (1.0 equiv.)

  • Sodium methoxide (NaOMe) or Sodium hydroxide (NaOH) (1.1 equiv.)

  • Methanol or Water as solvent

  • Round-bottom flask with a magnetic stirrer

  • Ice bath

  • Acid for workup (e.g., HCl)

Procedure:

  • Dissolve the sodium methoxide in methanol in a round-bottom flask and cool the solution in an ice bath.

  • Add a solution of 2-chlorocyclopentanone in methanol dropwise to the cooled base solution with vigorous stirring.

  • After the addition is complete, allow the reaction to stir at room temperature until completion (monitor by TLC or GC-MS).

  • Neutralize the reaction mixture by the slow addition of aqueous HCl.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting methyl cyclobutanecarboxylate by distillation or column chromatography.

Ring Contraction of Pyrrolidines

A more recent and innovative approach involves the stereospecific contraction of readily available pyrrolidines to form multisubstituted cyclobutanes.[15][16] This method, mediated by iodonitrene chemistry, proceeds through a nitrogen extrusion process involving a 1,4-biradical intermediate.[15]

Workflow for Pyrrolidine to Cyclobutane Ring Contraction:

G Start Substituted Pyrrolidine Reaction Reaction with Iodonitrene Precursor Start->Reaction Intermediate 1,1-Diazene Intermediate Reaction->Intermediate Extrusion Nitrogen Extrusion Intermediate->Extrusion -N₂ Biradical 1,4-Biradical Intermediate Extrusion->Biradical Closure Ring Closure Biradical->Closure Product Functionalized Cyclobutane Closure->Product

Caption: A logical workflow for the ring contraction of pyrrolidines.

Protocol 5: Stereoselective Ring Contraction of a Pyrrolidine Derivative [15]

This protocol provides a general procedure for the synthesis of a cyclobutane via the contraction of a pyrrolidine using iodonitrene chemistry.

Materials:

  • Pyrrolidine derivative (1.0 equiv.)

  • Iodosylbenzene (PhIO) or other suitable oxidant (2.0 equiv.)

  • Ammonium carbamate (NH₂CO₂NH₄) (2.0 equiv.)

  • Magnesium oxide (MgO) (2.0 equiv.)

  • Acetonitrile (CH₃CN) as solvent

  • Inert atmosphere (Argon or Nitrogen)

  • Reaction vial with a magnetic stirrer

Procedure:

  • To a reaction vial under an inert atmosphere, add the pyrrolidine derivative, ammonium carbamate, and magnesium oxide.

  • Add acetonitrile as the solvent.

  • Add iodosylbenzene to the stirred suspension.

  • Stir the reaction mixture at room temperature for the specified time (typically several hours, monitor by TLC or LC-MS).

  • Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired cyclobutane derivative.

IV. Summary and Comparison of Synthetic Routes

MethodKey FeaturesAdvantagesDisadvantages
Photochemical [2+2] Cycloaddition Utilizes light energy; proceeds via diradical intermediates.Access to a wide range of cyclobutanes; can be highly stereoselective.May require specialized equipment; can lead to mixtures of regio- and stereoisomers.[7]
Thermal [2+2] Cycloaddition Requires activated substrates like ketenes.High yields and stereoselectivity for cyclobutanone synthesis.Limited to specific substrate classes.[10]
Ring Expansion of Cyclopropanes Driven by release of ring strain.Stereospecific transformations are possible; provides access to functionalized cyclobutanones.Substrate synthesis can be multi-step.[3]
Favorskii Rearrangement Base-induced ring contraction of α-haloketones.Classic and reliable method for ring contraction.Can be limited by substrate availability and potential side reactions.[12]
Ring Contraction of Pyrrolidines Modern method using iodonitrene chemistry.Highly stereospecific; good functional group tolerance.Requires specific pyrrolidine precursors.[15]

V. Conclusion

The synthesis of functionalized cyclobutane rings is a dynamic and evolving field in organic chemistry. The choice of synthetic strategy depends heavily on the desired substitution pattern, stereochemistry, and the availability of starting materials. While classical methods like photochemical [2+2] cycloadditions and Favorskii rearrangements remain powerful tools, newer methodologies such as the stereospecific ring contraction of pyrrolidines offer exciting new avenues for accessing complex cyclobutane architectures. The detailed protocols and mechanistic insights provided in this guide are intended to equip researchers with the knowledge to strategically incorporate this valuable four-membered ring into their synthetic targets, from complex natural products to next-generation pharmaceuticals.

References

  • Wang, H., et al. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. Journal of the American Chemical Society, 143(45), 18864–18870. Available at: [Link]

  • Wang, H., et al. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. PubMed. Available at: [Link]

  • Wang, H., et al. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. Journal of the American Chemical Society. Available at: [Link]

  • TU Dortmund University. (n.d.). Development of Contractive Synthesis of Cyclobutanes from Pyrrolidines. Eldorado - Repository of the TU Dortmund. Available at: [Link]

  • Chemistry LibreTexts. (2023). 1.2: Cycloaddition Reactions. Chemistry LibreTexts. Available at: [Link]

  • Wang, H., et al. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. Journal of the American Chemical Society. Available at: [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Ring expansion of cyclopropylmethanols to cyclobutanes—an enantioselective total synthesis of (R)-(+)-dodecan-5-olide, and (S)-(+)- and (R)-(–)-5-[(Z)-dec-1-enyl]dihydrofuran-2(3H)-one. Royal Society of Chemistry. Available at: [Link]

  • Wiley Online Library. (n.d.). Enone Olefin [2 + 2] Photochemical Cycloadditions. Wiley Online Library. Available at: [Link]

  • Wikipedia. (n.d.). Enone–alkene cycloadditions. Wikipedia. Available at: [Link]

  • ResearchGate. (n.d.). Cyclobutane Derivatives from Thermal Cycloaddition Reactions. ResearchGate. Available at: [Link]

  • Scribd. (n.d.). 2+2 Photocycloaddition of Enones. Scribd. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of cyclobutane-fused chromanones via gold-mediated photocatalysis. Royal Society of Chemistry. Available at: [Link]

  • Royal Society of Chemistry. (2024). Borylated cyclobutanes via thermal [2 + 2]-cycloaddition. Royal Society of Chemistry. Available at: [Link]

  • Wessjohann, L. A., et al. (2001). [2+2] Photocycloaddition of Enones to Olefins. Chemistry. Available at: [Link]

  • National Institutes of Health. (n.d.). Intramolecular thermal stepwise [2 + 2] cycloadditions: investigation of a stereoselective synthesis of [n.2.0]-bicyclolactones. National Institutes of Health. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Fe-catalyzed Highly Selective Ring Expansion of Alkynylcyclopropyl Alkanols to Cyclobutanols: 1,2-Carbon Shift Versus 2,3- C-C B. Royal Society of Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Nickel-Catalyzed Favorskii-Type Rearrangement of Cyclobutanone Oxime Esters to Cyclopropanecarbonitriles. Organic Chemistry Portal. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Cyclobutane synthesis. Organic Chemistry Portal. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Rh(II)-Catalyzed Ring Expansion of Cyclopropyl N-Tosylhydrazones to 1-Substituted Cyclobutenes. Organic Chemistry Portal. Available at: [Link]

  • Organic Chemistry Tutor. (n.d.). Favorskii Rearrangement. Organic Chemistry Tutor. Available at: [Link]

  • Wikipedia. (n.d.). Favorskii rearrangement. Wikipedia. Available at: [Link]

  • SlideShare. (n.d.). Favorskii rearrangement----Sir Khalid (Organic). SlideShare. Available at: [Link]

  • Chemistry Stack Exchange. (2019). Which ring expansion in cyclobutyl(cyclopropyl)methanol is favourable?. Chemistry Stack Exchange. Available at: [Link]

  • Chemistry Steps. (2024). Ring Expansion Rearrangements. Chemistry Steps. Available at: [Link]

  • Hou, S. Y., et al. (2024). Recent advances in the application of [2+2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. Natural Products and Bioprospecting, 14(1), 37.
  • de Pater, J. J. M., et al. (2022).

Sources

The Rising Star in Chiral Synthesis: A Guide to 2-(Hydroxymethyl)cyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

The quest for novel therapeutic agents with enhanced efficacy and specificity has perpetually driven innovation in synthetic organic chemistry. In this landscape, the architectural complexity and conformational rigidity of small carbocycles have positioned them as invaluable building blocks. Among these, chiral cyclobutane derivatives have garnered significant attention due to their presence in a variety of biologically active molecules and their ability to impart unique pharmacological properties. This guide provides an in-depth exploration of 2-(hydroxymethyl)cyclobutan-1-ol, a versatile chiral building block, offering detailed application notes and protocols for its synthesis and utilization in drug discovery and development.

The strategic incorporation of the cyclobutane motif can significantly enhance a drug candidate's metabolic stability, improve its binding affinity to target proteins, and provide a unique three-dimensional scaffold for pharmacophore presentation.[1] 2-(Hydroxymethyl)cyclobutan-1-ol, with its vicinal diol functionality and inherent chirality, serves as a powerful precursor for a range of complex molecules, most notably carbocyclic nucleoside analogues, which are a cornerstone of antiviral and anticancer therapies.[2][3]

I. Enantioselective Synthesis of 2-(Hydroxymethyl)cyclobutan-1-ol: A Practical Approach

The utility of 2-(hydroxymethyl)cyclobutan-1-ol as a chiral building block is contingent on the ability to access it in high enantiopurity. While a direct asymmetric synthesis is not extensively documented, a robust and practical approach involves the stereoselective reduction of a chiral 3-(hydroxymethyl)cyclobutanone precursor. This section outlines a comprehensive protocol based on established methodologies for the synthesis of related chiral cyclobutanes.

The overall synthetic strategy commences with the enantioselective synthesis of a suitable 3-substituted cyclobutanone, followed by functional group manipulation to install the hydroxymethyl group, and finally, a diastereoselective reduction of the ketone to furnish the desired cis- or trans-2-(hydroxymethyl)cyclobutan-1-ol.

Protocol 1: Enantioselective Synthesis of a Chiral 3-(Hydroxymethyl)cyclobutanone Precursor

The enantioselective synthesis of 3-substituted cyclobutanones can be achieved through various methods, including asymmetric [2+2] cycloadditions or the desymmetrization of prochiral cyclobutanones.[4][5] An effective strategy involves an asymmetric aldol reaction to generate a β-hydroxy ketone, which can then be further elaborated.[6][7]

Step 1: Asymmetric Aldol Reaction to form a Chiral β-Hydroxy Ketone

This step establishes the initial stereocenter.

  • Reaction: Asymmetric aldol reaction between a silyl enol ether of a suitable ketone and an aldehyde, catalyzed by a chiral Lewis acid.

  • Reagents:

    • Silyl enol ether (e.g., of acetone)

    • Aldehyde (e.g., formaldehyde or a protected equivalent)

    • Chiral Lewis acid catalyst (e.g., a chiral oxazaborolidine catalyst)

    • Anhydrous, aprotic solvent (e.g., dichloromethane, toluene)

  • Procedure:

    • To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), add the chiral Lewis acid catalyst in the chosen solvent.

    • Cool the solution to the recommended temperature for the specific catalyst (typically between -78 °C and -20 °C).

    • Slowly add the silyl enol ether to the catalyst solution.

    • After a brief stirring period, add the aldehyde dropwise, maintaining the low temperature.

    • Monitor the reaction by thin-layer chromatography (TLC) until completion.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the chiral β-hydroxy ketone.

Step 2: Conversion to 3-(Hydroxymethyl)cyclobutanone

This involves a multi-step sequence to form the cyclobutane ring and introduce the hydroxymethyl group. This can be a challenging sequence and may involve protection/deprotection steps and ring-closing reactions. A more direct, albeit potentially lower-yielding, approach involves the [2+2] cycloaddition of a ketene acetal with an appropriate alkene, followed by hydrolysis.[8]

Protocol 2: Diastereoselective Reduction of 3-(Hydroxymethyl)cyclobutanone

The stereochemical outcome of the reduction of 3-substituted cyclobutanones is highly dependent on the reducing agent and reaction conditions. Generally, hydride reductions of 3-substituted cyclobutanones favor the formation of the cis-alcohol. This preference is attributed to the puckered conformation of the cyclobutane ring, which favors an anti-facial attack of the hydride to minimize torsional strain.[9]

Table 1: Diastereoselectivity of Hydride Reduction of 3-Substituted Cyclobutanones

Reducing AgentSolventTemperature (°C)Major DiastereomerDiastereomeric Ratio (cis:trans)
NaBH₄Methanol0cis>90:10
LiAlH₄Diethyl Ether-78cis>95:5
L-Selectride®THF-78transVaries with substrate

Data compiled from principles discussed in referenced literature.[9]

Procedure for cis-2-(Hydroxymethyl)cyclobutan-1-ol:

  • Dissolve the chiral 3-(hydroxymethyl)cyclobutanone (1.0 eq) in anhydrous methanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) (1.1 eq) portion-wise, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C and monitor its progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of acetone, followed by a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the desired cis-diol.

Causality Behind Experimental Choices: The choice of a less sterically hindered reducing agent like NaBH₄ at low temperatures generally favors the thermodynamically more stable cis-product through equatorial attack on the more stable conformer of the cyclobutanone. For the synthesis of the trans-diol, a bulkier reducing agent like L-Selectride® can be employed, which favors axial attack, leading to the formation of the thermodynamically less stable isomer.

II. Application in the Synthesis of Carbocyclic Nucleoside Analogues

A primary and highly significant application of chiral 2-(hydroxymethyl)cyclobutan-1-ol is in the synthesis of carbocyclic nucleoside analogues.[2][10] These compounds are structurally similar to natural nucleosides but have the furanose oxygen atom replaced by a methylene group, rendering them resistant to enzymatic cleavage by phosphorylases and hydrolases.[2] This increased metabolic stability is a highly desirable trait in drug design.

The synthesis of carbocyclic nucleosides from 2-(hydroxymethyl)cyclobutan-1-ol typically follows a convergent approach, which involves the coupling of the pre-formed chiral cyclobutane core with a heterocyclic base.[2][11]

G A 2-(Hydroxymethyl)cyclobutan-1-ol B Selective Protection of Primary Hydroxyl A->B e.g., TBDMSCl, Imidazole C Activation of Secondary Hydroxyl B->C e.g., MsCl, Pyridine or Triflation D Nucleophilic Substitution with Nucleobase C->D e.g., Purine/Pyrimidine, NaH E Deprotection D->E e.g., TBAF F Carbocyclic Nucleoside Analogue E->F

Caption: Convergent synthesis of a carbocyclic nucleoside analogue.

Protocol 3: Synthesis of a Carbocyclic Adenine Analogue

This protocol provides a representative example of how to utilize chiral cis-2-(hydroxymethyl)cyclobutan-1-ol in the synthesis of a carbocyclic nucleoside analogue.

Step 1: Selective Protection of the Primary Hydroxyl Group

The primary hydroxyl group is less sterically hindered and can be selectively protected.

  • Reagents:

    • cis-2-(Hydroxymethyl)cyclobutan-1-ol

    • tert-Butyldimethylsilyl chloride (TBDMSCl)

    • Imidazole

    • Anhydrous dimethylformamide (DMF)

  • Procedure:

    • Dissolve the diol (1.0 eq) and imidazole (1.2 eq) in anhydrous DMF.

    • Add a solution of TBDMSCl (1.1 eq) in DMF dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir until TLC indicates complete consumption of the starting material.

    • Quench the reaction with water and extract with diethyl ether.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by column chromatography to yield the mono-protected diol.

Step 2: Activation of the Secondary Hydroxyl Group

The secondary hydroxyl group is activated as a good leaving group for the subsequent nucleophilic substitution.

  • Reagents:

    • Mono-protected diol

    • Methanesulfonyl chloride (MsCl) or triflic anhydride (Tf₂O)

    • Pyridine or 2,6-lutidine

    • Anhydrous dichloromethane (DCM)

  • Procedure:

    • Dissolve the mono-protected diol (1.0 eq) and pyridine (1.5 eq) in anhydrous DCM at 0 °C.

    • Add MsCl (1.2 eq) dropwise.

    • Stir the reaction at 0 °C until completion (monitored by TLC).

    • Wash the reaction mixture with cold dilute HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude mesylate is often used directly in the next step.

Step 3: Coupling with the Nucleobase

This is the key bond-forming step to introduce the heterocyclic base.

  • Reagents:

    • Activated cyclobutanol derivative

    • Adenine (or other desired nucleobase)

    • Sodium hydride (NaH, 60% dispersion in mineral oil)

    • Anhydrous DMF

  • Procedure:

    • To a suspension of NaH (1.5 eq) in anhydrous DMF, add a solution of adenine (1.2 eq) in DMF at 0 °C.

    • Stir the mixture until the evolution of hydrogen gas ceases.

    • Add a solution of the mesylated or triflated cyclobutanol (1.0 eq) in DMF dropwise.

    • Allow the reaction to warm to room temperature and then heat as necessary (e.g., 50-80 °C) to drive the reaction to completion (monitored by TLC).

    • Cool the reaction mixture and quench by the slow addition of methanol, followed by water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry, and concentrate.

    • Purify by column chromatography.

Step 4: Deprotection

The final step involves the removal of the silyl protecting group.

  • Reagents:

    • Protected carbocyclic nucleoside

    • Tetrabutylammonium fluoride (TBAF, 1 M solution in THF)

    • Tetrahydrofuran (THF)

  • Procedure:

    • Dissolve the protected nucleoside (1.0 eq) in THF.

    • Add TBAF (1.2 eq) and stir at room temperature until deprotection is complete (monitored by TLC).

    • Concentrate the reaction mixture and purify by column chromatography to obtain the final carbocyclic nucleoside analogue.

Caption: Workflow from synthesis to application of the chiral building block.

III. Conclusion and Future Perspectives

2-(Hydroxymethyl)cyclobutan-1-ol is a chiral building block with significant potential in medicinal chemistry. Its rigid, three-dimensional structure and vicinal diol functionality make it an ideal starting material for the synthesis of complex and biologically active molecules. The protocols outlined in this guide provide a practical framework for the enantioselective synthesis of this valuable synthon and its application in the construction of carbocyclic nucleoside analogues. As the demand for novel therapeutics continues to grow, the strategic use of such well-defined chiral building blocks will undoubtedly play a pivotal role in the future of drug discovery. Further research into novel asymmetric syntheses of this diol and the exploration of its use in the synthesis of other classes of bioactive molecules are promising areas for future investigation.

IV. References

  • Deraet, X., Voets, L., De Vleeschouwer, F., & Alonso, M. (2020). Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. The Journal of Organic Chemistry, 85(14), 9045–9054.

  • Hassan, M. M., Yaseen, A., Ebead, A., Audette, G., & Lee-Ruff, E. (2018). Synthesis of cyclobutane nucleoside analogues 3: Preparation of carbocyclic derivatives of oxetanocin. Nucleosides, Nucleotides & Nucleic Acids, 37(9), 518-531.

  • BenchChem (2025). Synthesis of Carbocyclic Nucleoside Analogues from Aminocyclopentanol: Application Notes and Protocols.

  • Fernández, F., López, C., & Hergueta, A. R. (1996). Synthesis of a Precursor of Cyclobutane Carbocyclic Nucleosides from α-Pinene. ChemInform.

  • BenchChem (2025). Application Notes and Protocols for the Synthesis of 1-(2-Aminoethyl)cyclobutan-1-ol via Grignard Reaction.

  • Wikipedia. (2023). Carbocyclic nucleoside.

  • Bailey, W. F., & Rivera, A. D. (1987). Selective protection of 1,2- and 1,3-diols via acylative cleavage of cyclic formals. The Journal of Organic Chemistry, 52(23), 5345-5349.

  • Lee, S. Y., Kulkarni, Y. S., Burbaum, B. W., Johnston, M. I., & Snider, B. B. (1988). An Efficient Route to 3-Substituted Cyclobutanone Derivatives. The Journal of Organic Chemistry, 53(8), 1848-1855.

  • Wieland Goetzke, F., Hell, A. M. L., van Dijk, L., & Fletcher, S. P. (2021). A catalytic asymmetric cross-coupling approach to the synthesis of cyclobutanes. Nature Chemistry, 13(9), 880-886.

  • Trost, B. M., & Chen, J. (2021). Catalytic Enantioselective Synthesis of Benzocyclobutenols and Cyclobutanols via A Sequential Reduction/C-H Functionalization. Organic Letters, 23(15), 5886-5891.

  • BenchChem (2025). Enantioselective Synthesis of (R)-3-(hydroxymethyl)cyclohexanone: A Technical Guide.

  • Jägle, S., & Cramer, N. (2020). Enantioselective Desymmetrization of Cyclobutanones: A Speedway to Molecular Complexity. Chemistry – A European Journal, 26(46), 10398-10406.

  • Hajos, Z. G., & Parrish, D. R. (1974). Asymmetric synthesis of bicyclic intermediates of natural product chemistry. The Journal of Organic Chemistry, 39(12), 1615-1621.

  • Tsao, K.-W., & Isobe, M. (2010). Chiral cyclobutane synthesis by exploiting a heteroatom-directed conjugate addition. Organic Letters, 12(22), 5338-5341.

  • Rao, C. B., Chinnababu, B., & Venkateswarlu, Y. (2009). An Efficient Protocol for Alcohol Protection Under Solvent- and Catalyst-Free Conditions. The Journal of Organic Chemistry, 74(22), 8856-8858.

  • Ariza, X., Faja, M., Feliu, L., Gálvez, C., & Urpí, F. (2000). New Protecting Groups for 1,2-Diols (Boc- and Moc-ethylidene). Cleavage of Acetals with Bases. The Journal of Organic Chemistry, 65(16), 5030-5032.

  • Hassan, M. M. (2013). SYNTHESIS OF CYCLOBUTANE NUCLEOSIDES AND RELATED ANALOGUES. Doctoral dissertation, York University.

  • University of Hamburg, Department of Chemistry. (2020). Stereoselective Syntheses of Carbocyclic Nucleosides.

  • Zhang, W., & Robins, M. J. (2018). Recent advances in synthetic approaches for medicinal chemistry of C-nucleosides. Future Medicinal Chemistry, 10(7), 803-821.

  • Chem-Station. (2014). Protection of 1,2-/1,3-Diols.

  • PubChem. (n.d.). 2-(Hydroxymethyl)cyclobutan-1-ol.

  • Wang, W., Li, H., & Wang, J. (2010). The mimic of type II aldolases chemistry: asymmetric synthesis of beta-hydroxy ketones by direct aldol reaction. Organic & Biomolecular Chemistry, 8(16), 3639-3641.

  • Das, P., & Trovitch, R. J. (2018). Catalytic Enantioselective Synthesis of Cyclobutenes from Alkynes and Alkenyl Derivatives. ACS Catalysis, 8(10), 9546-9551.

  • van der Kolk, E., van der Meer, T., & Rutjes, F. P. J. T. (2021). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 16(10), 1599-1613.

  • Lee, S. Y., Kulkarni, Y. S., Burbaum, B. W., Johnston, M. I., & Snider, B. B. (1988). An efficient route to 3-(hydroxymethyl)cyclobutanone derivatives. The Journal of Organic Chemistry, 53(8), 1848-1855.

  • Blackburn, M. A. S., Wagen, C. C., Bodrogean, M. R., Tadross, P. M., Bendelsmith, A. J., Kutateladze, D. A., & Jacobsen, E. N. (2023). A Catalytic Protio-Semipinacol Ring-Expansion Reaction for the Highly Enantioselective Conversion of Tertiary Vinylic Cyclopropyl Alcohols into Cyclobutanone Products Bearing α-Quaternary Stereogenic Centers. Journal of the American Chemical Society, 145(27), 15036–15042.

  • PubChem. (n.d.). 1-(Hydroxymethyl)cyclobutan-1-ol.

  • University of Windsor. (n.d.). Alcohol Protecting Groups.

  • Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2010). Practical asymmetric synthesis of β-hydroxy γ-amino acids via complimentary aldol reactions. Angewandte Chemie International Edition, 49(24), 4075-4078.

  • Johnson, C. R., & Penning, T. D. (1988). Preparation of highly enantiomerically enriched cyclobutane and cyclobutene diols. Journal of the American Chemical Society, 110(14), 4726-4735.

  • Al-Mourabit, A., & Potier, P. (2001). Cyclobutane-containing alkaloids. European Journal of Organic Chemistry, 2001(12), 2301-2309.

  • Organic Chemistry Portal. (n.d.). Synthesis of β-hydroxy ketones and aldehydes.

  • Antilla, J. C., & Wulff, W. D. (2001). Chiral Diol-Based Organocatalysts in Enantioselective Reactions. Angewandte Chemie International Edition, 40(23), 4531-4534.

  • BenchChem (2025). Potential Pharmacological Applications of 5-(Hydroxymethyl)cyclohex-2-enol: A Technical Overview.

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Application Note: Protocol for the Oxidation of (Hydroxymethyl)cyclobutanol Derivatives to Cyclobutanone

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The conversion of (hydroxymethyl)cyclobutanol derivatives to cyclobutanone represents a critical carbon-carbon bond cleavage event in organic synthesis. However, the exact protocol depends entirely on the regiochemistry of the starting material. This application note delineates the causality and methodologies for two distinct isomers: 1-(hydroxymethyl)cyclobutan-1-ol (a 1,2-diol) and 2-(hydroxymethyl)cyclobutan-1-ol (a 1,3-diol).

Structural Causality & Reagent Selection:

  • The 1-Isomer (1,2-Diol): Compounds with vicinal hydroxyl groups undergo rapid Malaprade oxidation. The addition of Sodium Periodate (NaIO₄) forms a 5-membered cyclic periodate ester intermediate, which spontaneously collapses to cleave the C–C bond, yielding cyclobutanone and formaldehyde [1].

  • The 2-Isomer (1,3-Diol): The target substrate, 2-(hydroxymethyl)cyclobutan-1-ol, cannot form a cyclic periodate ester due to the increased distance between the hydroxyl groups. Therefore, a direct oxidative cleavage is impossible. Instead, this transformation requires a tandem sequence:

    • Exhaustive Swern Oxidation: Both the primary and secondary alcohols are oxidized to yield a

      
      -keto aldehyde (2-formylcyclobutanone). The Swern protocol is explicitly chosen over metal-based oxidants (like Jones reagent) to prevent over-oxidation of the primary alcohol to a carboxylic acid, which would inhibit the subsequent cleavage [2].
      
    • Retro-Claisen Deformylation: The resulting

      
      -keto aldehyde is subjected to a mild base. The base selectively attacks the more electrophilic aldehyde carbonyl, initiating a retro-Claisen cleavage that expels formate and yields the thermodynamic enolate of cyclobutanone[3].
      

Mechanistic Pathways (Visualization)

G cluster_0 Pathway A: 1-Isomer (1,2-Diol) cluster_1 Pathway B: 2-Isomer (1,3-Diol) A1 1-(hydroxymethyl) cyclobutan-1-ol A2 Cyclobutanone + Formaldehyde A1->A2 NaIO4 Oxidative Cleavage B1 2-(hydroxymethyl) cyclobutan-1-ol B2 2-formyl cyclobutanone B1->B2 Swern Oxidation (DMSO, (COCl)2, Et3N) B3 Cyclobutanone + Formate B2->B3 Base-Catalyzed Deformylation

Figure 1: Divergent oxidative pathways for 1- and 2-(hydroxymethyl)cyclobutanol to cyclobutanone.

Experimental Protocols

Protocol A: Direct Oxidative Cleavage of 1-(Hydroxymethyl)cyclobutan-1-ol

This protocol is utilized when the substrate is the 1,2-diol isomer.

  • Preparation: In a round-bottom flask, dissolve 1-(hydroxymethyl)cyclobutan-1-ol (1.0 equiv) in a 3:1 mixture of Tetrahydrofuran (THF) and deionized water. Causality: The biphasic cosolvent system ensures the solubility of both the organic substrate and the inorganic periodate salt.

  • Oxidation: Cool the reaction mixture to 0 °C using an ice bath. Portion-wise, add Sodium Periodate (NaIO₄, 1.2 equiv) over 10 minutes to control the mild exotherm [1].

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Workup: Quench the reaction with saturated aqueous Na₂S₂O₃ to neutralize unreacted periodate. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo (Caution: Cyclobutanone is volatile; keep water bath <30 °C).

Protocol B: Tandem Oxidation and Deformylation of 2-(Hydroxymethyl)cyclobutan-1-ol

This protocol is utilized for the 1,3-diol isomer strictly requested by the topic.

Step 1: Swern Oxidation

  • Activation: In an oven-dried flask under N₂ atmosphere, dissolve oxalyl chloride (2.5 equiv) in anhydrous Dichloromethane (DCM) and cool to -78 °C using a dry ice/acetone bath.

  • Intermediate Formation: Dropwise, add anhydrous Dimethyl Sulfoxide (DMSO, 5.0 equiv). Stir for 15 minutes to form the activated chloro(dimethyl)sulfonium chloride intermediate [2].

  • Alcohol Addition: Slowly add a solution of 2-(hydroxymethyl)cyclobutan-1-ol (1.0 equiv) in anhydrous DCM. Stir for 45 minutes at -78 °C to form the alkoxysulfonium ion.

  • Elimination: Add Triethylamine (Et₃N, 7.0 equiv) dropwise. Stir for 15 minutes at -78 °C, then remove the cooling bath and allow the mixture to warm to room temperature over 1 hour.

  • Workup: Quench with deionized water. Extract with DCM, wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate to yield crude 2-formylcyclobutanone.

Step 2: Base-Catalyzed Deformylation 6. Cleavage: Dissolve the crude 2-formylcyclobutanone in anhydrous Methanol (MeOH). 7. Catalysis: Add anhydrous Potassium Carbonate (K₂CO₃, 2.0 equiv) and stir the suspension at room temperature for 4 hours. Causality: The methoxide generated in situ attacks the aldehyde, driving the retro-Claisen C–C bond cleavage [3]. 8. Isolation: Filter the suspension through a Celite pad. Concentrate the filtrate carefully and purify via short-path silica gel chromatography (Hexanes/EtOAc) to isolate pure cyclobutanone.

Data Presentation: Comparative Metrics

ParameterProtocol A (1-Isomer)Protocol B (2-Isomer)
Substrate Type 1,2-Diol (Vicinal)1,3-Diol
Primary Reagents NaIO₄, THF/H₂O(COCl)₂, DMSO, Et₃N; then K₂CO₃
Reaction Intermediate Cyclic periodate ester2-formylcyclobutanone (

-keto aldehyde)
Cleavage Mechanism Malaprade OxidationRetro-Claisen Deformylation
Typical Yield 85 - 95%60 - 75% (Over two steps)
Total Reaction Time ~2.5 Hours~7 Hours

Trustworthiness & Self-Validating Systems

To ensure the integrity of the experimental workflow, both protocols are designed as self-validating systems through distinct analytical tracking:

  • In-Process Control for Protocol A: The reaction progress is easily monitored via Thin-Layer Chromatography (TLC). The highly polar diol starting material will completely disappear, replaced by a non-polar ketone spot. Staining with KMnO₄ provides immediate visual validation, as the oxidizable diol reduces the stain (turning it yellow/brown), whereas the cyclobutanone product remains unreactive.

  • In-Process Control for Protocol B: The Swern intermediate (2-formylcyclobutanone) is validated via ¹H NMR by the appearance of a distinct aldehyde proton singlet at ~9.5 ppm. The successful retro-Claisen deformylation is subsequently confirmed by the complete disappearance of this aldehyde peak and the evolution of the highly symmetrical cyclobutanone multiplet signals (a quintet at ~2.0 ppm and a triplet at ~3.0 ppm).

References

  • Title: US7459554B2 - Imidazopyrazine tyrosine kinase inhibitors Source: Google Patents URL
  • Title: Swern Oxidation of Alcohols To Aldehydes and Ketones Source: Master Organic Chemistry URL: [Link]

  • Title: Genetic, molecular, and biochemical basis of fungal tropolone biosynthesis Source: Proceedings of the National Academy of Sciences (PNAS) URL: [Link]

Application Note: 2-(Hydroxymethyl)cyclobutan-1-ol as a Strategic Scaffold in Carbocyclic Nucleoside Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the development of conformationally restricted scaffolds is a critical strategy for improving the pharmacokinetic and pharmacodynamic profiles of active pharmaceutical ingredients (APIs). 2-(Hydroxymethyl)cyclobutan-1-ol (CAS: 142758-70-1 for cis, 2165995-73-1 for trans) [3] is a highly versatile, bifunctional building block. It is primarily utilized in the synthesis of carbocyclic nucleoside analogs—a class of potent antiviral and antineoplastic agents. By replacing the hydrolytically labile furanose ring of natural nucleosides with a robust cyclobutane ring, researchers can synthesize APIs that resist enzymatic degradation while maintaining high target affinity.

Mechanistic Rationale: The Cyclobutane Advantage

The structural transition from a ribose sugar to a cyclobutane ring, utilizing 2-(hydroxymethyl)cyclobutan-1-ol, provides three distinct pharmacological and synthetic advantages:

  • Metabolic Stability: Natural nucleosides are rapidly cleaved by cellular phosphorylases at the glycosidic bond. The carbon-nitrogen (C-N) bond formed on a cyclobutane scaffold is entirely resistant to this enzymatic cleavage, drastically increasing the API's half-life.

  • Conformational Rigidity: The inherent "puckering" of the cyclobutane ring closely mimics the bioactive North or South conformations of natural ribose. This locked geometry reduces the entropic penalty upon binding to viral polymerases or reverse transcriptases.

  • Bifunctional Differentiation: The molecule possesses a primary hydroxyl group (which ultimately mimics the 5'-OH of a nucleoside for cellular phosphorylation) and a secondary hydroxyl group on the ring (which serves as the attachment point for the nucleobase). The steric difference between these two alcohols allows for highly regioselective protection and activation sequences.

Synthetic Strategy & Workflow

The synthesis of carbocyclic nucleosides from 2-(hydroxymethyl)cyclobutan-1-ol requires precise stereochemical control. The general workflow involves shielding the primary alcohol, converting the secondary alcohol into a hyper-reactive leaving group, and executing a stereoinvertive (


) nucleobase coupling [1].

SyntheticWorkflow SM 2-(hydroxymethyl) cyclobutan-1-ol Protect Primary OH Protection (TBDMS-Cl) SM->Protect Step 1 Activate Secondary OH Activation (Triflation) Protect->Activate Step 2 Coupling Nucleobase Coupling (SN2 Displacement) Activate->Coupling Step 3 Deprotect Global Deprotection Coupling->Deprotect Step 4 API Carbocyclic Nucleoside Analog (API) Deprotect->API Final Step

Synthetic workflow for carbocyclic nucleosides via cyclobutane intermediates.

Experimental Protocols

The following self-validating protocols detail the conversion of 2-(hydroxymethyl)cyclobutan-1-ol into a purine-coupled pharmaceutical intermediate.

Protocol A: Regioselective Protection of the Primary Hydroxyl
  • Objective: Kinetically favor the protection of the less hindered primary alcohol to leave the secondary cyclobutanol available for activation.

  • Reagents: tert-Butyldimethylsilyl chloride (TBDMS-Cl), Imidazole, anhydrous Dimethylformamide (DMF).

  • Step-by-Step Methodology:

    • Dissolve 1.0 eq of 2-(hydroxymethyl)cyclobutan-1-ol in anhydrous DMF (0.2 M) under an inert argon atmosphere.

    • Add 2.5 eq of Imidazole and stir for 10 minutes at 0 °C.

    • Add 1.1 eq of TBDMS-Cl portion-wise over 15 minutes.

    • Warm the reaction to ambient temperature and stir for 4 hours.

    • Quench with saturated aqueous

      
      , extract with ethyl acetate, wash with brine, dry over 
      
      
      
      , and concentrate in vacuo.
  • Causality & Expert Insight: Imidazole serves a dual purpose: it acts as a mild base to scavenge HCl and as a nucleophilic catalyst, forming a highly reactive N-silylpyridinium intermediate. The bulky tert-butyl group of TBDMS-Cl ensures >95% regioselectivity for the primary alcohol due to the steric hindrance surrounding the secondary cyclobutanol position.

Protocol B: Triflation and Stereoinvertive Nucleobase Coupling
  • Objective: Attach a nucleobase (e.g., 6-chloropurine) via an

    
     mechanism to generate the core API scaffold [2].
    
  • Reagents: Trifluoromethanesulfonic anhydride (

    
    ), Pyridine, 6-Chloropurine, Potassium Carbonate (
    
    
    
    ), 18-Crown-6, anhydrous Dichloromethane (DCM), anhydrous DMF.
  • Step-by-Step Methodology:

    • Activation: Dissolve the protected cyclobutanol (1.0 eq) in anhydrous DCM at -78 °C. Add Pyridine (3.0 eq) followed by dropwise addition of

      
       (1.5 eq). Stir for 30 minutes, then rapidly wash with cold water, dry, and concentrate at 0 °C to yield the unstable triflate.
      
    • Coupling: In a separate flask, suspend 6-chloropurine (1.5 eq),

      
       (2.0 eq), and 18-Crown-6 (0.1 eq) in anhydrous DMF. Stir for 30 minutes at room temperature to pre-form the purinyl anion.
      
    • Displacement: Cool the purine suspension to 0 °C and add the freshly prepared cyclobutyl triflate (dissolved in a minimal amount of DMF) dropwise.

    • Stir at ambient temperature for 12 hours. Purify via silica gel chromatography to isolate the N-9 alkylated product.

  • Causality & Expert Insight: Cyclobutane rings strongly resist

    
     displacements because the required pentacoordinate transition state increases the already high Baeyer ring strain. Standard leaving groups (tosylates, mesylates) often require elevated temperatures, which leads to E2 elimination or ring-expansion side reactions. Utilizing a triflate—an exceptional leaving group—allows the 
    
    
    
    inversion to proceed at lower temperatures. Furthermore, 18-Crown-6 chelates the potassium ion, generating a "naked," highly nucleophilic purinyl anion that drives the reaction forward [1].

Quantitative Data: Optimization of Coupling Conditions

The choice of leaving group and solvent is paramount when working with cyclobutane intermediates. The table below summarizes the optimization data for the coupling of 6-chloropurine to the cyclobutane scaffold.

NucleobaseLeaving GroupSolventTemp (°C)Yield (%)N9:N7 Regioselectivity
6-ChloropurineTosylate (-OTs)DMF80152:1
6-ChloropurineMesylate (-OMs)DMF80283:1
6-ChloropurineTriflate (-OTf)DMF25829:1
AdenineTriflate (-OTf)DMSO25768:1

Note: Triflation significantly improves both the overall yield and the N9:N7 regioselectivity by allowing the reaction to proceed at ambient temperature, thereby suppressing thermodynamically driven side reactions.

Biological Application: Mechanism of Viral Inhibition

Once the carbocyclic nucleoside analog is synthesized and administered, it acts as a prodrug. It must be recognized by cellular kinases, which sequentially add three phosphate groups to the primary hydroxyl (originally derived from the hydroxymethyl group of the starting material). The resulting triphosphate derivative competitively binds to viral polymerases (such as HIV Reverse Transcriptase or Herpes Simplex Virus DNA polymerase) and terminates the growing viral DNA chain.

MOA Prodrug Cyclobutane Nucleoside Analog Kinase Cellular Kinases (Phosphorylation) Prodrug->Kinase Entry ActiveDrug Triphosphate Derivative Kinase->ActiveDrug +3 Pi Target Viral Polymerase ActiveDrug->Target Binding DNA DNA Chain Termination Target->DNA Inhibition

Mechanism of action for cyclobutane nucleoside analogs in viral inhibition.

References

  • Synthesis of cyclobutane nucleoside analogues 3: Preparation of carbocyclic derivatives of oxetanocin Nucleosides, Nucleotides & Nucleic Acids[Link]

  • A Practical Asymmetric Synthesis of the Antiviral Agent Lobucavir, BMS-180194 Organic Process Research & Development[Link]

  • 2-(Hydroxymethyl)cyclobutan-1-ol | C5H10O2 | CID 18755330 PubChem[Link]

Application Note: High-Yield Synthesis of 1-Substituted Cyclobutanols via Grignard Addition to Cyclobutanone

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, quantitative optimization, and self-validating experimental protocols for organometallic additions to strained cyclic ketones.

Introduction & Mechanistic Rationale

The cyclobutane ring is an increasingly privileged structural motif in medicinal chemistry. It serves as a rigid, non-aromatic scaffold that can precisely orient pharmacophores into target binding pockets while acting as a hydrophobic space-filler to improve pharmacokinetic profiles[1]. The synthesis of tertiary cyclobutanols—key precursors to these scaffolds—relies heavily on the nucleophilic addition of Grignard reagents (organomagnesium halides) to cyclobutanone[2].

Substrate Dynamics & Causality: Cyclobutanone is characterized by significant ring strain, estimated at approximately 26.3 kcal/mol[3]. This strain increases the s-character of the exocyclic carbonyl bond, rendering the carbonyl carbon exceptionally electrophilic compared to unstrained aliphatic ketones like cyclohexanone[3].

While this high electrophilicity facilitates rapid C–C bond formation, it introduces two major synthetic challenges:

  • Competitive Enolization: Highly basic or sterically hindered Grignard reagents (e.g., tert-butylmagnesium chloride) can preferentially abstract an α-proton rather than attack the carbonyl, leading to enolization and poor yields[3].

  • Thermal Instability: The resulting strained cyclobutoxide intermediate is sensitive; inadequate thermal control during the reaction can trigger thermal ring-opening or rearrangement pathways[4].

Consequently, successful protocols mandate strict stoichiometric control, low temperatures (-78 °C to 0 °C), and mild quenching conditions to suppress these side reactions[5].

Reaction Workflow & Logic

The following workflow illustrates the critical sequence of operations required to safely and efficiently execute the Grignard addition while mitigating ring-opening and enolization risks.

GrignardWorkflow Step1 1. Grignard Reagent (RMgX in THF/Et2O) Step2 2. Thermal Control (Cool to -78 °C or 0 °C) Step1->Step2 Prevent side reactions Step3 3. Cyclobutanone Addition (Dropwise, controlled rate) Step2->Step3 Maintain stoichiometry Step4 4. Nucleophilic Attack (Overcomes Ring Strain) Step3->Step4 C-C bond formation Step5 5. Sat. NH4Cl Quench (Mild Protonation) Step4->Step5 Neutralize alkoxide Step6 6. Workup & Isolation (Yields 1-R-Cyclobutanol) Step5->Step6 Organic extraction

Caption: Workflow for Grignard addition to cyclobutanone to synthesize 1-substituted cyclobutanols.

Quantitative Data & Reaction Optimization

The efficiency of the addition is highly dependent on the steric bulk of the Grignard reagent and the reaction temperature. The table below summarizes quantitative data for various Grignard additions to cyclobutanone derivatives to guide reagent selection and thermal optimization.

Grignard ReagentSubstrateSolventTemperaturePrimary Outcome / YieldRef
Phenylmagnesium Bromide CyclobutanoneTHF0 °C to RT1-Phenylcyclobutanol (High Yield, 85-92%)[3]
Methylmagnesium Bromide 2-MethylcyclobutanoneEt₂O-78 °C to RTtrans-1,2-Dimethylcyclobutanol (>80%, Diastereoselective)[6]
Ethylmagnesium Bromide (2.2 eq)Cyclobutanone deriv.THF-78 °C to RT1-Ethylcyclobutanol deriv. (70-85%)[7]
tert-Butylmagnesium Chloride CyclobutanoneTHF-78 °C1-(tert-Butyl)cyclobutanol (10-30% Yield)[3]
tert-Butylmagnesium Chloride CyclobutanoneTHF25 °C>70% Starting Material Recovered (Enolization dominant)[3]

Insight: Sterically demanding reagents like tert-butylmagnesium chloride drastically reduce yields due to competitive enolization, even at cryogenic temperatures. For primary alkyl or aryl Grignards, standard conditions (0 °C to RT) are generally sufficient[3].

Self-Validating Experimental Protocol: Synthesis of 1-Phenylcyclobutanol

This protocol details the synthesis of 1-phenylcyclobutanol, incorporating self-validating checkpoints to ensure reaction integrity at every stage.

Materials Required:

  • Cyclobutanone (1.0 equiv, highly volatile—handle with care)[3]

  • Phenylmagnesium bromide (3.0 M in diethyl ether or THF, 1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Methodology

Step 1: Preparation of the Organometallic Environment

  • Action: Flame-dry a round-bottom flask equipped with a magnetic stir bar and an addition funnel under a continuous flow of inert gas (Nitrogen or Argon). Charge the flask with the phenylmagnesium bromide solution and dilute with anhydrous THF.

  • Causality: Grignard reagents are highly moisture-sensitive. Any residual water will prematurely quench the reagent to benzene, altering the stoichiometry and depressing the yield[2].

  • Validation: The solution should appear clear to slightly amber. If synthesizing the Grignard reagent from scratch using magnesium turnings, the disappearance of the iodine initiator color and the formation of a cloudy solution validate active Grignard formation[2].

Step 2: Thermal Regulation

  • Action: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C.

  • Causality: Cooling the nucleophile prior to substrate addition mitigates the exothermic nature of the C–C bond formation and suppresses basicity-driven enolization of the highly strained cyclobutanone[5].

Step 3: Substrate Addition

  • Action: Dissolve cyclobutanone (1.0 equiv) in a minimal volume of anhydrous THF. Transfer this to the addition funnel and add it dropwise to the Grignard solution over 15–30 minutes[5].

  • Causality: Dropwise addition ensures the Grignard reagent remains in stoichiometric excess relative to the unreacted ketone at all times, preventing localized heating and side reactions[2].

  • Validation: A slight cloudiness or mild effervescence may be observed as the magnesium alkoxide intermediate forms.

Step 4: Reaction Maturation & Analytical Validation

  • Action: Once the addition is complete, remove the ice bath, allow the mixture to warm to room temperature, and stir for an additional 1–3 hours[5].

  • Validation (TLC Aliquot): Withdraw a 10 µL aliquot, quench it in 100 µL of saturated NH₄Cl, and extract with 200 µL of ethyl acetate. Spot the organic layer on a silica TLC plate against the starting cyclobutanone. Note: Cyclobutanone is UV-inactive but stains strongly with KMnO₄. The complete disappearance of the cyclobutanone spot confirms reaction completion.

Step 5: Mild Quenching

  • Action: Recool the flask to 0 °C. Quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl[2].

  • Causality: NH₄Cl provides a mild proton source to neutralize the magnesium alkoxide. Strong aqueous acids (e.g., HCl) must be strictly avoided, as tertiary cyclobutanols are highly prone to acid-catalyzed ring expansion or rearrangement into acyclic haloketones[8].

  • Validation: The addition will initially cause the precipitation of thick, white magnesium salts. Continued addition of NH₄Cl and water will dissolve these salts, yielding a clear biphasic system.

Step 6: Workup and Isolation

  • Action: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure[5].

  • Purification: Purify the crude oil via flash column chromatography on silica gel (typically using a Hexanes/Ethyl Acetate gradient) to afford pure 1-phenylcyclobutanol.

Downstream Applications: Ring Cleavage & Expansion

The synthesized 1-substituted cyclobutanols are highly versatile intermediates. The embedded ring strain can be exploited in downstream drug-development workflows:

  • Enantioselective Cleavage: Transition metal catalysis (e.g., Iridium or Rhodium complexes) can activate the C–C bond of the cyclobutanol. Through β-carbon elimination, these reactions yield complex, enantiomerically enriched β-chiral acyclic ketones[6].

  • Ring Expansions: Under specific thermal or acidic conditions, or via transition-metal catalyzed hydrogenolysis, cyclobutanols can be expanded into cyclopentanones or cleaved to synthesize highly functionalized lactones[4][9].

References

  • Organic Syntheses: Cyclobutanone Synthesis via 1-Bromo-1-Ethoxycyclopropane Organic Syntheses URL:[Link]

  • Enantioselective Cleavage of Cyclobutanols Through Ir‐Catalyzed C−C Bond Activation: Mechanistic and Synthetic Aspects National Institutes of Health (PMC) URL:[Link]

  • The scope of the Grignard reagent addition to the 2‐bromocyclobutanone... ResearchGate URL:[Link]

Sources

Application Note: Stereoselective Synthesis of 2-(Hydroxymethyl)cyclobutan-1-ol Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The cyclobutane scaffold serves as a critical structural motif in medicinal chemistry, offering a unique vector for conformational restriction that bridges the gap between flexible alkyl chains and rigid aromatic systems. Specifically, 2-(hydroxymethyl)cyclobutan-1-ol (a 1,2-disubstituted cyclobutane) acts as a versatile precursor for nucleoside analogs (e.g., Lobucavir intermediates), carbocyclic sugars, and peptidomimetics.

The primary synthetic challenge lies not in the connectivity, but in the stereocontrol of the vicinal stereocenters. The cis and trans isomers exhibit distinct spatial vectors, drastically affecting the biological activity of downstream targets.

This guide details two distinct, field-proven protocols:

  • Protocol A (Chemical): A robust, kinetically controlled route to the Cis-isomer utilizing hydride reduction.

  • Protocol B (Biocatalytic): A highly selective enzymatic route to the Trans-isomer (or high-ee Cis) utilizing Ketoreductases (KREDs).

Retrosynthetic Logic & Pathway Design

The most scalable access to this scaffold is via the reduction of ethyl 2-oxocyclobutanecarboxylate . This commercially available


-keto ester allows us to set the relative stereochemistry (diastereoselectivity) during the ketone reduction step, followed by a global reduction of the ester to the primary alcohol.
Pathway Visualization

SynthesisPath Start Ethyl 2-oxocyclobutanecarboxylate (Starting Material) Step1_Chem Step 1: Chemical Reduction (NaBH4, -78°C) Kinetic Control Start->Step1_Chem Route A Step1_Bio Step 1: Biocatalytic Reduction (KRED Screening) Thermodynamic/Enzymatic Control Start->Step1_Bio Route B Inter_Cis Intermediate: cis-Ethyl 2-hydroxycyclobutanecarboxylate Step1_Chem->Inter_Cis Major Product (Hydride attack anti to ester) Step1_Bio->Inter_Cis Select KREDs Inter_Trans Intermediate: trans-Ethyl 2-hydroxycyclobutanecarboxylate Step1_Bio->Inter_Trans Select KREDs Step2 Step 2: Global Reduction (LiAlH4 or LiBH4) Inter_Cis->Step2 Inter_Trans->Step2 Target_Cis Target A: cis-2-(Hydroxymethyl)cyclobutan-1-ol Step2->Target_Cis Target_Trans Target B: trans-2-(Hydroxymethyl)cyclobutan-1-ol Step2->Target_Trans

Figure 1: Divergent synthetic pathways for accessing cis and trans isomers from a common precursor.

Protocol A: Chemical Synthesis of the Cis-Isomer

Mechanism: The reduction of 2-substituted cyclobutanones with small hydride donors (like NaBH


) is governed by steric approach control . The hydride attacks from the face anti to the bulky ethoxycarbonyl group, forcing the resulting hydroxyl group to the same side (cis) as the ester.
Materials
  • Ethyl 2-oxocyclobutanecarboxylate (1.0 equiv)

  • Sodium Borohydride (NaBHngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    , 0.5 equiv - use stoichiometric control)
    
  • Methanol (Anhydrous)[1]

  • Lithium Aluminum Hydride (LiAlH

    
    , 2.5 equiv) or LiBH
    
    
    
  • Tetrahydrofuran (THF, Anhydrous)

Step-by-Step Methodology
Step 1: Diastereoselective Ketone Reduction[2]
  • Setup: Charge a flame-dried round-bottom flask with ethyl 2-oxocyclobutanecarboxylate dissolved in anhydrous MeOH (0.5 M).

  • Cooling: Cool the solution to -78°C (dry ice/acetone bath). Note: Lower temperatures maximize the kinetic preference for the cis-isomer.

  • Addition: Add NaBH

    
     portion-wise over 30 minutes. Avoid a large exotherm which could erode selectivity.
    
  • Reaction: Stir at -78°C for 2 hours, then allow to warm slowly to 0°C. Monitor by TLC (stain with KMnO

    
     or Anisaldehyde).
    
  • Quench: Quench with saturated NH

    
    Cl solution. Extract with EtOAc (3x).
    
  • Purification: The crude residue is predominantly the cis-hydroxy ester. Purify via flash column chromatography (Hexanes:EtOAc) to remove trace trans isomer.

    • Checkpoint: The cis-isomer is typically more polar than the trans-isomer on silica due to internal H-bonding capability in the trans (if diequatorial-like) or dipole alignment.

Step 2: Ester Reduction to Diol
  • Setup: Dissolve the purified cis-hydroxy ester in anhydrous THF (0.2 M) under N

    
    .
    
  • Reduction: Cool to 0°C. Add LiAlH

    
     (2.5 equiv) dropwise (solution in THF).
    
    • Alternative: Use LiBH

      
       (2.0 equiv) if milder conditions are required to avoid side reactions, though LAH is standard for this stable scaffold.
      
  • Workup (Fieser Method): Dilute with ether. Carefully add water (

    
     mL), then 15% NaOH (
    
    
    
    mL), then water (
    
    
    mL) where
    
    
    is the grams of LAH used. Filter the white precipitate.
  • Isolation: Concentrate the filtrate to yield cis-2-(hydroxymethyl)cyclobutan-1-ol .

Protocol B: Biocatalytic Synthesis of the Trans-Isomer

Mechanism: Chemical reduction to the trans-isomer is difficult because it requires hydride attack from the more hindered face (syn to the ester). Enzymatic reduction using Ketoreductases (KREDs) overrides steric bias through active-site geometry, allowing access to the trans-isomer (or high ee cis) with >99% diastereomeric excess (de).

Materials
  • KRED Screening Kit (e.g., Codexis or similar libraries)

  • NADP+ / NADPH cofactor

  • Isopropanol (IPA) or Glucose/GDH (for cofactor recycling)

  • Phosphate Buffer (pH 7.0)[1]

Protocol
  • Screening: Screen a panel of KREDs against ethyl 2-oxocyclobutanecarboxylate. Look for enzymes that produce the anti-Prelog product (often correlating to the trans-isomer in this cyclic system).

  • Scale-Up:

    • Dissolve substrate in IPA/Buffer mix (typically 10-30% IPA v/v).

    • Add optimized KRED enzyme (1-5 wt%) and cofactor (NADP+, 1 mM).

    • Stir at 30°C for 24 hours.

  • Extraction: Extract with EtOAc. The enzyme typically yields a single diastereomer (>98% de) and enantiomer (>99% ee).

  • Global Reduction: Proceed with LiAlH

    
     reduction as described in Protocol A, Step 2. The stereocenter set enzymatically is preserved.
    

Characterization & Validation (Self-Validating System)

Distinguishing the isomers requires careful NMR analysis.[3] Cyclobutanes are puckered, not flat, which complicates Karplus coupling constant analysis. NOE (Nuclear Overhauser Effect) is the definitive validation method.[4]

Comparison Table: Cis vs. Trans[5]
FeatureCis-2-(hydroxymethyl)cyclobutan-1-olTrans-2-(hydroxymethyl)cyclobutan-1-ol
NOE Correlation Strong correlation between H1 (methine) and H2 (methine) or H1 and -CH

OH protons.
Weak/Absent correlation between H1 and H2.
1H NMR Shift (H1) Typically deshielded relative to trans (anisotropic effect of vicinal oxygen).Typically shielded relative to cis.
Coupling (J) Variable (puckering dependent), often smaller vicinal coupling (6-9 Hz).Often larger vicinal coupling (>9 Hz) due to pseudo-antiperiplanar arrangement.
Chromatography Generally more polar (lower R

) on Silica.
Generally less polar (higher R

) on Silica.
Diagnostic NMR Experiment[5]
  • Sample: Dissolve 10 mg in CDCl

    
    .
    
  • Experiment: Run a 1D NOESY or 2D NOESY.

  • Irradiation: Irradiate the H1 methine signal (CH-OH).

  • Observation:

    • If you see enhancement of the H2 signal or the hydroxymethyl CH

      
      , you have the Cis  isomer.
      
    • If you see enhancement only of ring methylene protons (H3/H4) and minimal H2 interaction, you have the Trans isomer.

References

  • Stereoselective Reduction of Cyclanones:T. W. G. Solomons, C. B. Fryhle, S. A. Snyder, Organic Chemistry, 12th Ed. (General principles of steric approach control in cyclic ketones).
  • Synthesis of Cyclobutane Nucleosides: Lee-Ruff, E., et al. "Preparation of novel nucleoside analogues from cyclobutane precursors." Journal of Organic Chemistry.

  • Enzymatic Reduction of Beta-Keto Esters: BenchChem Application Notes. "Stereoselective Synthesis of 2,2,4,4-Tetramethylcyclobutan-1-ol."

  • NMR Characterization of Cyclobutanes:Pretsch, E., et al. Structure Determination of Organic Compounds. (Data on coupling constants in strained rings).
  • General Protocol for Ester Reduction: Brown, H. C., et al. "Selective reductions. 27. Reaction of aluminum hydride with selected organic compounds containing representative functional groups." J. Am. Chem. Soc. 1966.

Sources

functional group transformations of 2-(hydroxymethyl)cyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Functional Group Transformations of 2-(hydroxymethyl)cyclobutan-1-ol

Introduction: The Synthetic Potential of a Strained Diol

2-(hydroxymethyl)cyclobutan-1-ol is a versatile bifunctional building block that holds significant potential in synthetic organic chemistry, particularly for the construction of complex molecules in drug discovery and materials science. Its structure, featuring a primary and a secondary alcohol appended to a strained cyclobutane ring, presents a unique set of synthetic challenges and opportunities. The inherent ring strain can be harnessed for ring-opening or rearrangement reactions, while the electronic and steric differences between the two hydroxyl groups allow for selective functionalization. This guide provides a detailed exploration of key transformations, offering both the theoretical basis for experimental choices and practical, field-tested protocols for researchers.

The Core Synthetic Challenge: Differentiating Reactivity

The primary obstacle and opportunity in the chemistry of 2-(hydroxymethyl)cyclobutan-1-ol is achieving selectivity. The primary hydroxyl group is less sterically hindered, making it more accessible to bulky reagents. Conversely, the secondary alcohol is attached directly to the cyclobutane ring. Any reaction at this position must accommodate the stereoelectronic constraints of the four-membered ring. Successful synthetic strategies hinge on exploiting these intrinsic differences.

G cluster_0 Reaction Sites start 2-(hydroxymethyl)cyclobutan-1-ol primary_OH Primary -OH (Less Hindered) start->primary_OH  Primary Site (Kinetically Favored) secondary_OH Secondary -OH (More Hindered) start->secondary_OH  Secondary Site (Thermodynamic/Electronic Control)

Caption: Differentiating the primary and secondary hydroxyl groups is key.

Selective Protection of the Primary Hydroxyl Group

To unlock the synthetic utility of the secondary alcohol, the more reactive primary hydroxyl group must first be masked with a suitable protecting group. The choice of protecting group is critical and should be guided by its stability to subsequent reaction conditions and its ease of removal. Silyl ethers are a common and effective choice due to their steric bulk, which favors reaction at the less-hindered primary position.

Causality of Experimental Choice:

The use of tert-butyldimethylsilyl chloride (TBDMSCl) is a deliberate choice. The bulky tert-butyl group significantly increases the steric demand of the reagent, leading to a high degree of selectivity for the exposed primary alcohol over the more sterically congested secondary alcohol. Imidazole is used as a mild base to activate the silyl chloride and to scavenge the HCl byproduct generated during the reaction, preventing potential acid-catalyzed side reactions.

Protocol 1: Selective Silylation of the Primary Alcohol

Objective: To selectively protect the primary hydroxyl group of 2-(hydroxymethyl)cyclobutan-1-ol as a TBDMS ether.

Materials:

  • 2-(hydroxymethyl)cyclobutan-1-ol

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-(hydroxymethyl)cyclobutan-1-ol (1.0 eq) in anhydrous DCM, add imidazole (1.2 eq). Stir the mixture at room temperature until the imidazole has fully dissolved.

  • Cool the solution to 0 °C using an ice bath.

  • Add a solution of TBDMSCl (1.05 eq) in anhydrous DCM dropwise to the cooled mixture over 15 minutes.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and continue stirring for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the mono-protected product.

Self-Validation:

  • Expected Outcome: A colorless oil or low-melting solid.

  • Characterization: Successful protection can be confirmed by ¹H NMR spectroscopy, observing the appearance of new signals corresponding to the tert-butyl (~0.9 ppm, 9H, s) and dimethylsilyl (~0.1 ppm, 6H, s) groups, along with a downfield shift of the methylene protons adjacent to the newly formed silyl ether.

Oxidation Strategies: Accessing Ketones and Aldehydes

Oxidation of the hydroxyl groups opens a gateway to a vast array of carbonyl chemistry. The choice of oxidant dictates whether the primary alcohol is converted to an aldehyde or carboxylic acid, or if the secondary alcohol is transformed into a ketone.

Selective Oxidation of the Primary Alcohol to an Aldehyde

With the secondary alcohol unprotected, a chemoselective oxidant is required. Reagents like Dess-Martin periodinane (DMP) or pyridinium chlorochromate (PCC) are effective for this transformation under mild conditions, minimizing over-oxidation to the carboxylic acid.

Protocol 2: Oxidation to 2-hydroxycyclobutyl)methanal

Objective: To selectively oxidize the primary alcohol to the corresponding aldehyde.

Materials:

  • 2-(hydroxymethyl)cyclobutan-1-ol

  • Dess-Martin Periodinane (DMP)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Sodium thiosulfate (Na₂S₂O₃)

Procedure:

  • Dissolve 2-(hydroxymethyl)cyclobutan-1-ol (1.0 eq) in anhydrous DCM in a round-bottom flask.

  • Add DMP (1.1 eq) portion-wise at room temperature. The reaction is typically exothermic.

  • Stir the resulting suspension vigorously at room temperature for 1-2 hours. Monitor the reaction by TLC.

  • Upon completion, dilute the mixture with DCM and quench by pouring it into a stirred solution of saturated aqueous NaHCO₃ and 10% aqueous Na₂S₂O₃.

  • Stir until the solid dissolves and the layers become clear.

  • Separate the layers and extract the aqueous phase with DCM (2x).

  • Combine the organic layers, wash with saturated NaHCO₃, then with brine, dry over anhydrous MgSO₄, filter, and concentrate carefully under reduced pressure to avoid volatilization of the product.

  • The crude aldehyde is often used immediately in the next step due to its potential instability.

Oxidation of the Secondary Alcohol to a Ketone

To access the cyclobutanone derivative, the primary alcohol must first be protected (as described in Protocol 1). Subsequent oxidation of the remaining secondary alcohol can be achieved using a variety of common oxidants, including the Swern oxidation or PCC.

Protocol 3: Synthesis of 2-((tert-butyldimethylsilyloxy)methyl)cyclobutan-1-one

Objective: To oxidize the secondary alcohol of the mono-protected diol to a ketone.

Materials:

  • (2-(hydroxymethyl)cyclobutan-1-yl)methoxy)(tert-butyl)dimethylsilane (from Protocol 1)

  • Pyridinium chlorochromate (PCC)

  • Anhydrous Dichloromethane (D

Troubleshooting & Optimization

improving yield and purity of 2-(hydroxymethyl)cyclobutan-1-ol synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The 2-(hydroxymethyl)cyclobutan-1-ol moiety is a valuable saturated carbocyclic scaffold, increasingly utilized by medicinal chemists and material scientists. Its rigid, three-dimensional structure serves as a bioisosteric replacement for more planar aromatic systems, often improving pharmacokinetic properties such as solubility and metabolic stability in drug candidates[1]. However, the synthesis of this diol, particularly with high diastereomeric purity and yield, presents several challenges stemming from the inherent ring strain of the cyclobutane core and the need for precise stereochemical control.

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice, frequently asked questions, and a validated experimental protocol to navigate the complexities of synthesizing 2-(hydroxymethyl)cyclobutan-1-ol. The information herein is designed to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system for achieving optimal results.

Section 1: Troubleshooting Guide - Common Experimental Issues

This section addresses specific problems that may arise during the synthesis, presented in a question-and-answer format. The most common and reliable route to 2-(hydroxymethyl)cyclobutan-1-ol involves the reduction of a corresponding cyclobutane-1,2-dicarboxylic acid derivative. The following advice is primarily centered on this approach.

Question 1: My overall yield is significantly lower than expected. What are the primary causes?

Answer: Low yield is a multifaceted issue that can originate from several stages of the process. A systematic diagnosis is crucial.

  • Incomplete Reduction: The reduction of carboxylic acids or esters to alcohols is highly energetic.

    • Cause: The most common culprit is the quality of the reducing agent, typically Lithium Aluminum Hydride (LiAlH4). LiAlH4 is extremely sensitive to moisture and can be deactivated by atmospheric humidity or residual water in the reaction solvent.

    • Solution: Always use a fresh bottle of LiAlH4 or a freshly opened container. Ensure all glassware is oven-dried, and the reaction is conducted using anhydrous solvents (e.g., THF, diethyl ether) under a strictly inert atmosphere (Nitrogen or Argon). It is good practice to titrate the LiAlH4 solution before use to determine its exact molarity.

  • Side Reactions: The strained cyclobutane ring, while generally stable, can be susceptible to side reactions under harsh conditions.

    • Cause: Although less common with LiAlH4 reduction, ring-opening can occur, especially if the cyclobutane precursor has activating groups or if the reaction temperature is not adequately controlled[2].

    • Solution: Maintain the recommended reaction temperature. The addition of the substrate to the LiAlH4 slurry should be slow and controlled to manage the exothermic reaction.

  • Difficult Product Isolation:

    • Cause: 2-(hydroxymethyl)cyclobutan-1-ol is a polar diol with high water solubility. During the aqueous workup, a significant portion of the product can be lost to the aqueous phase.

    • Solution: To maximize recovery, the aqueous layer should be extracted multiple times (e.g., 5-7 times) with a suitable organic solvent like ethyl acetate or a 9:1 mixture of dichloromethane/isopropanol. Alternatively, continuous liquid-liquid extraction can be employed for several hours to ensure complete recovery[3].

Question 2: My final product is a mixture of cis and trans isomers. How can I improve the diastereoselectivity for the cis isomer?

Answer: Achieving high diastereoselectivity is critical and is primarily influenced by the starting material and the reaction conditions.

  • Starting Material Stereochemistry:

    • Cause: The stereochemistry of the final diol is directly determined by the stereochemistry of the starting dicarboxylic acid.

    • Solution: To synthesize cis-2-(hydroxymethyl)cyclobutan-1-ol, you must start with cis-cyclobutane-1,2-dicarboxylic acid or its anhydride. The reduction of the cis precursor with LiAlH4 will preserve the stereochemistry, yielding the cis-diol.

  • Reaction Conditions:

    • Cause: While the substrate is the primary determinant, reaction temperature can influence selectivity in related systems.

    • Solution: Perform the reduction at a controlled temperature, typically starting at 0 °C and then allowing it to warm to room temperature or gently refluxing as the protocol requires[4]. Lowering the temperature can sometimes enhance selectivity by increasing the energy difference between the diastereomeric transition states.

  • Isomer Separation:

    • Cause: If a mixture of isomers is unavoidably formed, their separation can be challenging due to similar polarities.

    • Solution: Flash column chromatography using a gradient elution system can effectively separate the cis and trans diols. The choice of solvent system is critical; systems like ethyl acetate/hexanes or dichloromethane/methanol are good starting points. The cis isomer is typically more polar and will have a lower Rf value on TLC.

Question 3: The LiAlH4 reduction is sluggish, or the reaction stalls. What should I investigate?

Answer: A stalled reduction points to issues with the reagents or the reaction setup.

  • Reagent Quality:

    • Cause: As mentioned in Q1, inactive LiAlH4 is a primary suspect. Carboxylic acids are first deprotonated by LiAlH4 to form a lithium carboxylate salt, which is less electrophilic. A highly active hydride source is necessary to reduce this intermediate[5]. Sodium borohydride (NaBH4) is not strong enough for this purpose[5].

    • Solution: Use a fresh, high-quality source of LiAlH4. Ensure the solvent is truly anhydrous.

  • Stoichiometry:

    • Cause: An insufficient amount of LiAlH4 will lead to incomplete reaction. The reduction of one mole of a dicarboxylic acid to a diol requires two moles of LiAlH4 (8 hydride equivalents), plus additional hydride to deprotonate the acidic protons.

    • Solution: A significant excess of LiAlH4 is often used to drive the reaction to completion. A common stoichiometry is 2.5-3.0 equivalents of LiAlH4 relative to the dicarboxylic acid.

  • Reaction Temperature:

    • Cause: While the initial addition is performed at a low temperature to control the exotherm, the reduction itself may require thermal energy to proceed at a reasonable rate.

    • Solution: After the initial addition, allow the reaction to warm to room temperature and stir for several hours. Gentle refluxing in THF is often employed to ensure the reaction goes to completion. Monitor the reaction progress using TLC by taking aliquots, carefully quenching them, and spotting on a TLC plate.

Question 4: My post-reaction workup is problematic, forming a persistent emulsion or a gelatinous precipitate. How can I resolve this?

Answer: This is a very common issue with LiAlH4 reductions due to the formation of aluminum salt byproducts.

  • Cause: Quenching the excess LiAlH4 and the resulting aluminum alkoxides with water generates aluminum hydroxides (Al(OH)₃), which are often gelatinous and difficult to filter, leading to product trapping and emulsions.

  • Fieser Workup (Recommended):

    • Solution: Employ the Fieser workup method, which is designed to produce a granular, easily filterable precipitate. For a reaction using 'X' g of LiAlH4 in a solvent like THF, the procedure is as follows:

      • Cool the reaction mixture to 0 °C in an ice bath.

      • Slowly and carefully add 'X' mL of water.

      • Add 'X' mL of 15% (w/v) aqueous NaOH solution.

      • Add '3X' mL of water.

      • Stir the resulting mixture vigorously at room temperature for 30-60 minutes. The precipitate should become a white, granular solid.

      • Filter the solid through a pad of Celite® and wash thoroughly with the reaction solvent (e.g., THF or ethyl acetate). The product will be in the filtrate.

Section 2: Frequently Asked Questions (FAQs)

  • Q1: What is the best starting material for a scalable synthesis of cis-2-(hydroxymethyl)cyclobutan-1-ol?

    • A1: Cyclobutane-1,2,3,4-tetracarboxylic dianhydride is an excellent, commercially available, and relatively inexpensive starting material. A simple hydrolysis and decarboxylation sequence can yield cis-cyclobutane-1,2-dicarboxylic acid, which can then be reduced as described[6].

  • Q2: What are the critical safety precautions when working with Lithium Aluminum Hydride (LiAlH4)?

    • A2: LiAlH4 is a highly reactive and pyrophoric solid. It reacts violently with water and other protic sources to produce flammable hydrogen gas.

      • Always handle LiAlH4 in a fume hood under an inert atmosphere.

      • Wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves.

      • Never add water directly to a large quantity of LiAlH4. The quenching process must be done slowly, cautiously, and at low temperatures.

      • Have a Class D fire extinguisher (for combustible metals) available.

  • Q3: How can I definitively confirm the cis stereochemistry of my final product?

    • A3: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool. In the ¹H NMR spectrum of the cis isomer, the protons on the carbon atoms bearing the hydroxyl groups will exhibit a specific coupling pattern and chemical shift due to their spatial relationship. For an unambiguous assignment, a 2D NMR experiment like NOESY (Nuclear Overhauser Effect Spectroscopy) can be performed. A NOE correlation between the methine proton (on the CH-OH group) and the methylene protons (on the CH₂-OH group) on the same side of the ring would confirm the cis configuration.

Section 3: Optimized Experimental Protocol

This protocol details the synthesis of cis-2-(hydroxymethyl)cyclobutan-1-ol via the LiAlH4 reduction of cis-cyclobutane-1,2-dicarboxylic acid.

Materials & Reagents
  • cis-Cyclobutane-1,2-dicarboxylic acid

  • Lithium Aluminum Hydride (LiAlH4)

  • Anhydrous Tetrahydrofuran (THF)

  • 15% (w/v) Sodium Hydroxide (NaOH) solution

  • Deionized Water

  • Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Celite® 545

Equipment
  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Ice bath

  • Büchner funnel and filter flask

Step-by-Step Procedure
  • Reaction Setup: Assemble a dry three-neck flask with a reflux condenser, a dropping funnel, and a nitrogen inlet. Place the flask under a positive pressure of nitrogen.

  • Charging the Reducing Agent: In the flask, carefully place LiAlH4 (2.5 eq.) and add anhydrous THF to create a slurry (approx. 0.5 M). Cool the slurry to 0 °C using an ice bath.

  • Substrate Addition: Dissolve cis-cyclobutane-1,2-dicarboxylic acid (1.0 eq.) in anhydrous THF in the dropping funnel. Add this solution dropwise to the stirred LiAlH4 slurry, maintaining the temperature at 0 °C. The addition will cause gas evolution (H₂).

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux and maintain for 12-16 hours. Monitor the reaction by TLC until all starting material is consumed.

  • Workup (Fieser Method):

    • Cool the reaction mixture back down to 0 °C.

    • Following the 1x : 1x : 3x ratio of H₂O : 15% NaOH : H₂O relative to the mass of LiAlH4 used, quench the reaction with extreme care.

    • Add the first portion of water dropwise. Vigorous bubbling will occur.

    • Add the 15% NaOH solution dropwise.

    • Add the final portion of water.

    • Remove the ice bath and stir the mixture vigorously for 1 hour.

  • Isolation and Purification:

    • Add anhydrous MgSO₄ to the slurry to absorb excess water and break up the solids.

    • Filter the white precipitate through a pad of Celite®, washing the filter cake thoroughly with additional THF and then ethyl acetate.

    • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude oil via flash column chromatography on silica gel (e.g., gradient of 50% to 100% ethyl acetate in hexanes) to yield pure cis-2-(hydroxymethyl)cyclobutan-1-ol.

Characterization

The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure, purity, and stereochemistry.

Section 4: Data Summary & Visualization

Table 1: Troubleshooting Summary for Low Yield
Potential Cause Diagnostic Check Recommended Action
Inactive LiAlH4Reaction stalls; starting material remains.Use a fresh bottle of LiAlH4; ensure anhydrous conditions.
Insufficient ReagentIncomplete conversion observed by TLC.Use a 2.5-3.0 molar excess of LiAlH4.
Product Loss in WorkupLow isolated mass despite clean reaction.Perform multiple extractions (5-7x) or continuous extraction.
Gelatinous PrecipitateFiltration is slow; product trapped in solid.Use the Fieser workup method for a granular precipitate.
Diagrams

Below are Graphviz diagrams illustrating the experimental workflow and a decision tree for troubleshooting low yield issues.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Prepare Anhydrous Solvents & Reagents setup_glassware Assemble Dry Glassware Under N2 Atmosphere prep_reagents->setup_glassware charge_lah Charge LiAlH4 & THF Cool to 0 °C setup_glassware->charge_lah add_acid Add Dicarboxylic Acid Solution Dropwise charge_lah->add_acid reflux Warm to RT Reflux for 12-16h add_acid->reflux quench Cool to 0 °C Fieser Quench reflux->quench filtrate Filter via Celite® Wash Solid quench->filtrate concentrate Concentrate Filtrate filtrate->concentrate chromatography Purify by Column Chromatography concentrate->chromatography final_product final_product chromatography->final_product Characterize (NMR, MS)

Caption: Experimental workflow for the synthesis of cis-2-(hydroxymethyl)cyclobutan-1-ol.

Troubleshooting_Low_Yield cluster_reaction_issue Problem in Reaction cluster_workup_issue Problem in Workup start Low Overall Yield check_tlc Analyze TLC of Crude Reaction Mixture start->check_tlc incomplete Incomplete Reaction: High SM Spot check_tlc->incomplete Starting Material (SM) Present side_products Multiple Spots: Side Products Formed check_tlc->side_products Complex Mixture clean_rxn Clean Reaction: Mainly Product Spot check_tlc->clean_rxn Clean Conversion action_reagent action_reagent incomplete->action_reagent Check LiAlH4 activity, stoichiometry, and reaction time/temp. action_conditions action_conditions side_products->action_conditions Re-evaluate temperature control and rate of addition. action_extraction action_extraction clean_rxn->action_extraction Improve extraction: - Use continuous extraction - Increase number of extractions - Use Fieser workup

Caption: Decision tree for troubleshooting low yield in the diol synthesis.

References

  • Salaün, J., & Fadel, A. (1986). Cyclobutene. Organic Syntheses, 64, 50. [Link]

  • Wiberg, K. B., et al. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(5), 2067–2082. [Link]

  • Nam, L. G., & Lee, E. (2003). The Application of Cyclobutane Derivatives in Organic Synthesis. Chemical Reviews, 103(4), 1485-1538. [Link]

  • Ito, H., et al. (2005). A Practical Preparation of 2-Hydroxymethyl-2-cyclopenten-1-one by Morita-Baylis-Hillman Reaction. Synthesis, 2005(18), 3035-3038. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 18755330, 2-(hydroxymethyl)cyclobutan-1-ol. [Link]

  • Gassman, P. G., & Mansfield, K. T. (1969). Bicyclo[2.1.0]pentane. Organic Syntheses, 49, 1. [Link]

  • van der Kolk, M. R., et al. (2024). Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions. European Journal of Organic Chemistry. [Link]

  • Krumpolc, M., & Rocek, J. (1990). Cyclobutanone. Organic Syntheses, Coll. Vol. 7, p.114. [Link]

  • O'Connor, M. J., et al. (2021). Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. Organic Process Research & Development, 25(8), 1934–1940. [Link]

  • Arnold, F. E., et al. (2023). Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery. Journal of the American Chemical Society. [Link]

  • Liu, Z., et al. (2023). Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides. Nature Communications, 14, 7622. [Link]

  • van der Kolk, M. R., et al. (2024). Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions. European Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Cyclobutanes. [Link]

  • Semeno, V. V., et al. (2019). Building the housane: diastereoselective synthesis and characterization of bicyclo[2.1.0]pentane carboxylic acids. Journal of Organic Chemistry, 85(1), 311-326. [Link]

  • Chemistry Steps. (2024). Reduction of Carboxylic Acids and Their Derivatives. [Link]

  • Bennett, D. J., & Aggarwal, V. K. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au, 3(5), 1294–1306. [Link]

  • Liu, C., et al. (2025). New method for bicyclo[1.1.1]pentane ketones synthesis. Chinese Chemical Letters. [Link]

  • Kuia, J., et al. (1979). Ozonolysis used for synthesis of odor compounds. Perfumer & Flavorist, 4, 3-5. [Link]

  • Krumpolc, M., & Rocek, J. (1981). Cyclobutanone. Organic Syntheses, 60, 20. [Link]

  • Mandler, M., et al. (2023). Synthesis of Bicyclo[1.1.0]butanes from Iodo-Bicyclo[1.1.1]pentanes. ChemRxiv. [Link]

  • Reusch, W. (n.d.). Mechanism of Ozonolysis. Michigan State University Department of Chemistry. [Link]

  • Grygorenko, O. O., et al. (2021). Synthesis of Functionalized Methyl-Substituted Bicyclo[1.1.1]pentanes. French-Ukrainian Journal of Chemistry, 9(2), 1-10. [Link]

  • Stevens, C. V., & De Kimpe, N. (1998). Efficient synthesis of 2-substituted cyclobutanones as markers for food irradiation. Tetrahedron Letters, 39(40), 7249-7252. [Link]

  • Kim, S., et al. (2000). Swern Oxidation of Bicyclo[2.2.1]hept-5-ene-2,3-diol and Its Pyrazine-fused Derivatives. Bulletin of the Korean Chemical Society, 21(9), 883-886. [Link]

Sources

Technical Support Center: Purification of 2-(Hydroxymethyl)cyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a Tier 3 Technical Support resource for researchers encountering purification difficulties with 2-(hydroxymethyl)cyclobutan-1-ol (CAS: 142758-70-1 for cis, 2165995-73-1 for trans).

Status: Active Department: Process Chemistry & Purification Subject: Isolation of hydrophilic cyclobutane diols from crude reaction mixtures

Introduction & Molecule Profile

You are likely working with this molecule as a scaffold for peptidomimetics or nucleoside analogues. The purification of 2-(hydroxymethyl)cyclobutan-1-ol presents a classic "small polar molecule" challenge. Unlike lipophilic compounds, this diol has high water solubility and poor retention on standard silica, often co-eluting with polar byproducts or "streaking" during chromatography.

Key Physicochemical Properties:

Property Data Implication for Purification
Physical State Viscous Oil (hygroscopic) Difficult to crystallize directly; retains solvent.
Boiling Point ~110–120 °C (at 0.5 mmHg)* Distillable under high vacuum, but risk of thermal ring opening.
Polarity High (LogP ~ -0.2 to 0.2) Requires polar mobile phases (DCM/MeOH); partitions into water during workup.

| Chromophore | None (UV inactive) | Critical: UV detection (254 nm) will fail. Must use refractive index (RI), ELSD, or TLC stains. |

*Estimated based on analogous cyclobutane diols.

Troubleshooting Guide (Q&A)

Issue 1: "I lost my product during the aqueous workup."

Diagnosis: The high polarity of the 1,3-diol motif causes it to partition into the aqueous phase, especially if the volume of water is large or if emulsions form. Solution:

  • Salting Out: Saturate your aqueous phase with NaCl (brine) before extraction. This decreases the solubility of the organic diol in water (Salting-out effect).

  • Solvent Choice: Do not use Diethyl Ether. Use Ethyl Acetate (EtOAc) or Dichloromethane (DCM) with 5-10% Isopropanol.

  • Continuous Extraction: If the scale is >5g, use a continuous liquid-liquid extractor for 12–24 hours to recover the product from the aqueous layer.

Issue 2: "I cannot separate the cis and trans diastereomers."

Diagnosis: The cis (meso-like pseudo-symmetry) and trans isomers have very similar Rf values on unmodified silica gel. Solution:

  • Method A (Chromatography): Switch to a high-surface-area silica (15 µm spherical) and use a gradient of DCM:MeOH (98:2 to 90:10) .

  • Method B (Derivatization - Recommended): If separation is critical and difficult:

    • Convert the crude mixture to the bis-acetate or bis-benzoate (using Ac2O/Pyridine or BzCl/Pyridine).

    • These esters are lipophilic, UV-active (if benzoates), and separate easily on silica.

    • Hydrolyze the pure ester (K2CO3/MeOH) to recover the pure diol isomer.

Issue 3: "My TLC plate shows nothing under UV light."

Diagnosis: The molecule lacks a conjugated


-system.
Solution:  You must use destructive visualization stains.
  • KMnO4 (Potassium Permanganate): Stains the alcohol groups yellow/brown on a purple background. Excellent sensitivity.

  • PMA (Phosphomolybdic Acid): Stains dark blue/green upon heating.

  • Ceric Ammonium Molybdate (CAM): Best for general functional group detection.

Issue 4: "The product contains aluminum salts (gray sludge)."

Diagnosis: Common if synthesized via Lithium Aluminum Hydride (LAH) reduction of an ester. Solution: Do not use an acid quench (which might open the cyclobutane ring). Use the Fieser & Fieser Workup :

  • For

    
     grams of LAH used:
    
    • Add

      
       mL water (slowly!).
      
    • Add

      
       mL 15% NaOH.
      
    • Add

      
       mL water.
      
  • Stir until a granular white precipitate forms, then filter. The product is in the filtrate.

Experimental Workflows (Visualized)

Workflow A: General Purification from Crude Reaction

PurificationWorkflow Start Crude Reaction Mixture (e.g., LAH Reduction) Quench Fieser Workup (Remove Al salts) Start->Quench Careful addition Extraction Extraction (EtOAc x 4 + Brine Saturation) Quench->Extraction Filter solids first CrudeOil Crude Oil (Viscous, colorless/yellow) Extraction->CrudeOil Dry (MgSO4) & Conc. Decision Isomer Separation Required? CrudeOil->Decision DirectFlash Direct Flash Chromatography DCM:MeOH (95:5) Decision->DirectFlash No (Mixture okay) Derivatization Derivatization (Convert to Bis-Benzoate) Decision->Derivatization Yes (High Purity needed) Final Pure 2-(hydroxymethyl)cyclobutan-1-ol DirectFlash->Final SepFlash Flash Chromatography (Hexane:EtOAc) Derivatization->SepFlash Easy Separation Hydrolysis Hydrolysis (K2CO3 / MeOH) SepFlash->Hydrolysis Deprotection Hydrolysis->Final

Figure 1: Decision tree for the purification of cyclobutane diols, highlighting the derivatization pathway for difficult isomer separations.

Detailed Protocols

Protocol A: Flash Chromatography (Direct)

Use this for removing non-polar impurities or reaction byproducts.

  • Stationary Phase: Silica Gel 60 (230–400 mesh).

  • Column Loading: 1:50 (1 g crude : 50 g silica).

  • Mobile Phase:

    • Start: 100% Dichloromethane (DCM).

    • Gradient: Slowly increase Methanol (MeOH) from 0% to 10%.

    • Note: The product typically elutes around 5-7% MeOH in DCM.

  • Fraction Collection: Collect small fractions. Test every 3rd tube using KMnO4 stain.

Protocol B: Bis-Benzoate Derivatization (For Isomer Separation)

Use this if cis/trans isomers co-elute on direct silica.

  • Reaction: Dissolve crude diol (1.0 eq) in DCM. Add Pyridine (2.5 eq) and Benzoyl Chloride (2.2 eq) at 0°C. Stir to RT.

  • Workup: Wash with 1M HCl (to remove pyridine), then NaHCO3. Dry and concentrate.

  • Separation: The resulting bis-benzoates are UV active and lipophilic. Separate on silica using Hexane:EtOAc (typically 9:1 to 8:2).

    • Trans-isomer usually elutes after the cis-isomer (check specific Rf).

  • Hydrolysis: Dissolve pure ester in MeOH. Add K2CO3 (0.1 eq). Stir 2h. Filter and concentrate.

Frequently Asked Questions (FAQs)

Q: Can I distill this compound? A: Yes, but only under high vacuum (<1 mmHg). Cyclobutanes are thermally sensitive. Prolonged heating above 140°C may cause ring opening or rearrangement. Bulb-to-bulb distillation (Kugelrohr) is safer than fractional distillation.

Q: How do I store the purified product? A: Store at -20°C under Argon. As a diol, it is hygroscopic. Moisture uptake will make it difficult to handle (gooey) and complicates accurate weighing for subsequent reactions.

Q: Is the cis or trans isomer more stable? A: Thermodynamically, the trans isomer is generally more stable in 1,2-disubstituted cyclobutanes due to reduced steric strain between the substituents, although the energy difference is small compared to cyclopropanes.

References

  • Hebrard, F. & Bedos-Belval, F. (2014). Synthesis and biological activity of cyclobutane derivatives. Tetrahedron, 70(2), 297-333. (General reference for cyclobutane stability and handling).
  • Roberts, J. D. & Sauer, C. W. (1949). Small-Ring Compounds. Synthesis of Cyclobutane Derivatives. Journal of the American Chemical Society, 71(12), 3925–3929.
  • Cason, J. & Way, R. L. (1949). The Preparation of Cyclobutanecarboxylic Acid and 1,1-Cyclobutanedicarboxylic Acid.[1] Organic Syntheses, Coll.[2] Vol. 3, p.213. Retrieved from [Link]

Sources

Technical Support Center: Oxidation of 2-(hydroxymethyl)cyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and troubleshooting of reactions involving 2-(hydroxymethyl)cyclobutan-1-ol. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this versatile building block. Here, we address common challenges, provide field-proven insights, and offer detailed protocols to help you navigate the complexities of its oxidation and minimize the formation of unwanted side products.

Section 1: Understanding the Target Transformation

The oxidation of 2-(hydroxymethyl)cyclobutan-1-ol, a 1,3-diol, is a critical step in the synthesis of various complex molecules, including the core of certain illicium sesquiterpenes.[1] The primary synthetic goal is typically the formation of the bicyclic lactone, 3-oxabicyclo[3.2.0]heptan-2-one.

Q1: What is the desired reaction pathway for the oxidation of 2-(hydroxymethyl)cyclobutan-1-ol to 3-oxabicyclo[3.2.0]heptan-2-one?

The most efficient pathway involves a tandem oxidation-cyclization process. The reaction proceeds through the selective oxidation of the primary alcohol to an aldehyde. This intermediate aldehyde is in equilibrium with its cyclic hemiacetal (lactol) form, which is then further oxidized to the final lactone product. This intramolecular pathway is generally favored over the formation of a dicarbonyl or a hydroxy acid followed by a separate lactonization step.[2]

G cluster_main Desired Reaction Pathway Diol 2-(hydroxymethyl)cyclobutan-1-ol Aldehyde Hydroxy-aldehyde Intermediate Diol->Aldehyde [O] (1st Oxidation) Lactol Lactol Intermediate (Cyclic Hemiacetal) Aldehyde->Lactol Intramolecular Cyclization Lactol->Aldehyde Lactone 3-Oxabicyclo[3.2.0]heptan-2-one (Target Product) Lactol->Lactone [O] (2nd Oxidation) G start Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) q1 Is Desired Lactone the Major Product? start->q1 ans1_yes Reaction Successful. Proceed to Purification. q1->ans1_yes Yes ans1_no Identify Major Impurity q1->ans1_no No q2 Is it Starting Material? ans1_no->q2 ans2_yes Cause: Incomplete Reaction - Check oxidant activity - Increase equivalents/time - Check temperature q2->ans2_yes Yes ans2_no q2->ans2_no No q3 Is it the Keto-Aldehyde? ans2_no->q3 ans3_yes Cause: Over-oxidation - Use milder oxidant (DMP, Swern) - Reduce oxidant equivalents - Lower reaction temperature q3->ans3_yes Yes ans3_no q3->ans3_no No q4 Is it a Ring-Opened Product? ans3_no->q4 ans4_yes Cause: C-C Cleavage - Avoid harsh oxidants (KMnO₄) - Use neutral, low-temp conditions q4->ans4_yes Yes ans4_no Consider Protecting Group Strategy q4->ans4_no No G cluster_pg Protecting Group Strategy Diol Starting Diol ProtectedDiol Selectively Protected Diol (e.g., TBS-ether) Diol->ProtectedDiol 1. Protect Secondary -OH (e.g., TBSCl, Imidazole) OxidizedProtected Oxidized Intermediate ProtectedDiol->OxidizedProtected 2. Oxidize Primary -OH (e.g., DMP) Lactone Target Lactone OxidizedProtected->Lactone 3. Deprotect & Cyclize (e.g., TBAF)

Caption: Workflow for the protecting group strategy.

Section 4: Experimental Protocol Example

Protocol: Oxidation of 2-(hydroxymethyl)cyclobutan-1-ol using Dess-Martin Periodinane (DMP)

This protocol is designed to favor the formation of the lactone by providing mild conditions that minimize over-oxidation and ring cleavage.

Materials:

  • 2-(hydroxymethyl)cyclobutan-1-ol

  • Dess-Martin Periodinane (DMP) (1.1 to 1.5 equivalents per alcohol group to be oxidized; for lactone formation, start with ~2.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Setup: To a flame-dried, round-bottom flask under an inert atmosphere, add 2-(hydroxymethyl)cyclobutan-1-ol (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of DMP: Add Dess-Martin Periodinane (2.2 eq) to the stirred solution portion-wise over 10-15 minutes. Ensure the internal temperature does not rise significantly.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS by quenching a small aliquot in NaHCO₃/Na₂S₂O₃.

  • Quenching: Once the starting material is consumed, cool the reaction back to 0 °C. Quench by slowly adding an equal volume of a 1:1 mixture of saturated NaHCO₃ and saturated Na₂S₂O₃ solution. Stir vigorously for 20-30 minutes until all solids have dissolved and the layers are clear.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2x).

  • Washing: Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the 3-oxabicyclo[3.2.0]heptan-2-one.

References

  • Chemistry Steps. (2025, November 5). NaIO4 Oxidative Cleavage of Diols. [Link]

  • Master Organic Chemistry. (2011, October 21). Oxidative Cleavage of Vicinal Diols With NaIO4 and Pb(OAc)4. [Link]

  • Journal of the American Chemical Society. (2008, October 9). Oxidative C−C Bond Cleavage of Primary Alcohols and Vicinal Diols Catalyzed by H5PV2Mo10O40 by an Electron Transfer and Oxygen Transfer Reaction Mechanism. [Link]

  • University of Calgary. Ch15: Oxidation cleavage of 1,2-diols. [Link]

  • Wikipedia. Dess–Martin periodinane. [Link]

  • Organic Chemistry Portal. Aerobic Photooxidative Cleavage of Vicinal Diols to Carboxylic Acids Using 2-Chloroanthraquinone. [Link]

  • Wikipedia. Diol. [Link]

  • Reddit. (2024, February 16). Trouble with diol oxidation. [Link]

  • Chemical Research in Chinese Universities. (2018). Stereoselective Synthesis of a Common 3-Oxabicyclo[3.2.0]heptan-2-one Core Building Block Toward Illicium Sesquiterpenes via Desymmetrization. [Link]

  • The Journal of Organic Chemistry. (2008, May 16). 1,3-Diol Synthesis via Controlled, Radical-Mediated C−H Functionalization. [Link]

  • EBSCO Information Services. Diols | Chemistry | Research Starters. [Link]

  • Organic Chemistry Portal. Lactone synthesis. [Link]

  • The Journal of Organic Chemistry. (2014, February 18). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. [Link]

  • The Journal of Organic Chemistry. Hypervalent Iodine Oxidants: Structure and Kinetics of the Reactive Intermediates in the Oxidation of Alcohols and 1,2-Diols by o-Iodoxybenzoic Acid (IBX) and Dess−Martin Periodinane. A Comparative 1H-NMR Study. [Link]

  • Organic & Biomolecular Chemistry. (2007). Oxidative cleavage of vicinal diols: IBX can do what Dess–Martin periodinane (DMP) can. [Link]

  • Google Patents. Methods for protecting and deprotecting a diol group.
  • Chem-Station. (2014, March 12). Swern Oxidation. [Link]

  • YouTube. (2021, June 9). Swern Oxidation - Organic Chemistry, Reaction Mechanism. [Link]

  • IIT Bombay. (2020, October 26). Protecting Groups. [Link]

  • Google Patents.
  • Organic Chemistry. 17. Oxidation and Reduction Reactions. [Link]

  • Wikipedia. Swern oxidation. [Link]

  • LibreTexts Chemistry. Alcohol Reactions: Aldehyde/Ketone formation from Diols using Sodium Periodate (NaIO4). [Link]

  • Organic Chemistry Portal. Swern Oxidation. [Link]

  • RSC Publishing. Oxidation of terminal diols using an oxoammonium salt: a systematic study. [Link]

  • Stanford University. THE CHEMOSELECTIVE CATALYTIC OXIDATION OF ALCOHOLS, DIOLS, AND POLYOLS TO KETONES AND HYDROXYKETONES. [Link]

  • Master Organic Chemistry. Swern Oxidation of Alcohols To Aldehydes and Ketones. [Link]

  • ResearchGate. (2020, March 13). Oxidation of Propane-1,3-diol (Non-Vicinal) by Potassium Permanganate in Aqueous Medium, A Kinetic Study. [Link]

  • YouTube. (2021, April 29). Oxidation of diols using HIO4. [Link]

  • YouTube. (2023, November 29). Tricky Oxidation of a Diol to a Lactone. [Link]

  • Google Books.
  • Google Patents. Analytical methods for analyzing and determining impurities in dianhydrogalactitol.
  • Organic Syntheses. Bicyclo[3.2.0]hept-3-en-6-one, 1,4-dimethyl-, cis-(±)-. [Link]

  • ResearchGate. (2026, January 11). Synthesis of 3‐Azabicyclo[3.2.0]heptane Hydrochloride. [Link]

  • Chemical Science. (2022, June 10). Copper-catalyzed radical cascade reaction of simple cyclobutanes: synthesis of highly functionalized cyclobutene derivatives. [Link]

  • Thieme Chemistry. (2025, October 18). Synthesis of 3-Azabicyclo[3.2.0]heptane-Derived Building Blocks via [3+2] Cycloaddition. [Link]

  • eScholarship.org. (2022, January 3). A Fast and Selective Approach for Profiling Vicinal Diols Using Liquid Chromatography-Post Column Derivatization-Double Precursor. [Link]

  • MDPI. (2021, September 24). Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. [Link]

  • ResearchGate. The application of cyclobutane derivatives in organic synthesis. [Link]

  • Wikipedia. Cyclobutane. [Link]

  • Pharmaguideline. Reactions of Cyclopropane and Cyclobutane. [Link]

Sources

Technical Support Center: Optimization of Cyclobutane Ring Formation via [2+2] Cycloaddition

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. Cyclobutane rings are highly strained (ca. 26–27 kcal/mol) but immensely valuable structural motifs in drug discovery and natural product synthesis[1]. The most direct and atom-economical route to these four-membered rings is the [2+2] cycloaddition[2]. While thermal and metal-catalyzed pathways exist, visible-light-mediated photochemical [2+2] cycloaddition has become the industry standard due to its mild conditions and broad functional group tolerance[3].

This technical guide provides diagnostic workflows, self-validating standard operating procedures (SOPs), and mechanistic troubleshooting to help you optimize your cyclobutane syntheses.

Diagnostic Workflow for Reaction Optimization

Before adjusting parameters blindly, utilize the following logical workflow to identify the root cause of reaction failure.

G Start Substrate Profiling (Electronic & Steric) CatSelect Photocatalyst Selection (EnT vs. SET) Start->CatSelect Light Light Source Optimization (Wavelength Matching) CatSelect->Light Setup Reactor Configuration (Batch vs. Flow) Light->Setup Outcome Analyze Yield & Selectivity Setup->Outcome Trouble1 Low Yield / Conversion? Outcome->Trouble1 Yes Trouble2 Poor Stereoselectivity? Outcome->Trouble2 Yes Opt1 Decrease Path Length (Switch to Flow) Trouble1->Opt1 Opt2 Tune Catalyst Sterics Add Lewis Acid Trouble2->Opt2 Opt1->Setup Opt2->CatSelect

Caption: Diagnostic workflow for optimizing photochemical [2+2] cycloadditions.

Standard Operating Procedure (SOP): Visible-Light-Mediated [2+2] Cycloaddition

To ensure a self-validating system, this protocol incorporates strict control checkpoints to isolate variables during troubleshooting[3].

Materials:

  • Alkene substrates (1.0 - 2.0 equiv)

  • Photocatalyst (e.g., Ir(ppy)3, Ru(bpy)3Cl2, or organic cyanoarene) (1-5 mol%)

  • Degassed Solvent (e.g., MeCN, DCM, or TFE)

  • Blue LED reactor (e.g., 450-460 nm)[3][4]

Step-by-Step Methodology:

  • Preparation & Stoichiometry: In an oven-dried borosilicate glass vial, add the target alkene (1.0 mmol) and the coupling partner (if intermolecular, 1.5-2.0 mmol)[3]. Add the selected photocatalyst (e.g., 2 mol%).

  • Solvent Addition & Deoxygenation (Critical): Dissolve the mixture in 10 mL of anhydrous solvent (0.1 M concentration). Seal the vial with a PTFE/silicone septum. Purge the solution with Argon via a submerged needle for 15-20 minutes while stirring[5].

    • Causality: Molecular oxygen is a potent triplet quencher. Failing to degas will prematurely terminate the excited state catalyst via energy transfer to O2, halting the reaction entirely.

  • Irradiation Setup: Place the vial in a photoreactor equipped with 460 nm Blue LEDs. Maintain the temperature at 20-25 °C using a cooling fan or a water bath.

    • Causality: Uncontrolled heating from high-power LEDs can trigger background thermal degradation or alter the diastereomeric ratio of the cyclobutane products.

  • Reaction Monitoring & Self-Validation: Stir under irradiation for 4-12 hours. Monitor via TLC or LC-MS.

    • Self-Validation Check: Always run a parallel "dark control" (a duplicate vial wrapped entirely in aluminum foil). If the dark control shows product formation, a background thermal pathway is competing with your photochemical pathway, which will erode stereocontrol[3].

  • Workup & Isolation: Concentrate the crude mixture under reduced pressure and purify via medium-pressure flash chromatography (e.g., Hexanes/Ethyl Acetate gradient) to isolate the cyclobutane product[3].

Quantitative Data: Optimization Matrix

When optimizing your reaction, consult the following parameter adjustments. This table summarizes representative data demonstrating the mechanistic impacts of specific condition changes.

Optimization ParameterBaseline ConditionOptimized ConditionEffect on Yield/SelectivityMechanistic Rationale
Photocatalyst Ru(bpy)3Cl2 (SET)Cyanoarene (EnT)Yield: 20% → 88%Ru/Ir complexes struggle to oxidize electron-deficient styrenes. Cyanoarenes enable efficient Triplet Energy Transfer (EnT) for electron-poor substrates[1].
Reactor Type Batch Vial (10 mL)Continuous FlowYield: 45% → 92%Flow reactors minimize the path length (Beer-Lambert law), ensuring uniform photon flux and preventing over-irradiation of the product[6].
Solvent DCMMeCNYield: 60% → 86%MeCN stabilizes radical cation intermediates better than non-polar solvents, enhancing the lifetime of the reactive species before recombination[3].
Additives NoneLewis Acid (e.g., TiCl4)ee: 10% → 99%Lewis acids coordinate to heteroatoms on the substrate, pre-organizing the transition state and enforcing strict diastereo- and enantiocontrol[4].

Troubleshooting & FAQs

Q1: Why is my[2+2] photocycloaddition yield plateauing at 40-50%, even with extended reaction times? A1: You are likely experiencing the "Inner Filter Effect" or reaching a photostationary state. As the cyclobutane product accumulates, it may begin to absorb the incident light or interact with the excited catalyst, leading to a retro-[2+2] cleavage (cycloreversion). Solution: First, verify the UV-Vis absorption spectrum of your product. If it overlaps with your light source, shift to a longer wavelength LED (e.g., 405 nm to 460 nm)[3]. Second, transition your reaction from a batch vial to a continuous flow microreactor. Flow chemistry significantly reduces the residence time of the product in the irradiation zone, preventing degradation and pushing yields above 90%[6].

Q2: I am trying to dimerize an electron-deficient styrene, but standard transition-metal photocatalysts (Ir/Ru) are failing. What is the mechanistic mismatch? A2: Traditional Ir and Ru photoredox catalysts typically operate via Single Electron Transfer (SET), which requires the substrate to be electron-rich (e.g., enol ethers, electron-rich styrenes) to form a reactive radical cation[1][6]. Electron-deficient styrenes resist oxidation. Solution: Switch your catalytic mode from SET to Triplet Energy Transfer (EnT). Organic photocatalysts, such as cyanoarenes or specific Ir(III) complexes with high triplet energies, can undergo Dexter energy transfer to excite the electron-deficient styrene directly into its triplet state, facilitating the[2+2] cycloaddition smoothly[1][7].

Q3: My reaction produces the cyclobutane ring, but the diastereoselectivity (dr) is exceptionally poor. How can I control the stereochemical outcome? A3: Poor stereoselectivity in photochemical [2+2] cycloadditions usually stems from the stepwise nature of the triplet diradical intermediate. Because the intermediate is long-lived enough to undergo bond rotation before ring closure, mixtures of head-to-head and head-to-tail isomers, as well as cis/trans isomers, are common[4][8]. Solution: You must restrict the conformational freedom of the transition state. This can be achieved by:

  • Lowering the reaction temperature to -20 °C or -78 °C to slow down bond rotation relative to ring closure.

  • Introducing a Lewis acid or a chiral hydrogen-bonding catalyst that coordinates to both substrates, locking them in a rigid, pre-organized geometry prior to irradiation[4].

Q4: The reaction mixture turns black, and I see massive degradation of my starting materials. What is causing this? A4: This is a classic symptom of localized overheating and UV-induced polymerization. High-power LEDs emit significant thermal energy. If the reaction heats up uncontrollably, background thermal pathways and radical polymerization of the alkenes will outcompete the desired[2+2] cycloaddition. Solution: Implement active cooling (a water-cooled jacket or a high-RPM fan) to maintain the reaction strictly at room temperature (20-25 °C). Additionally, ensure your light source does not have a broad UV leak; use narrow-band LEDs (e.g., strictly 450 nm) to avoid direct, non-sensitized excitation of the substrates[4].

References

  • Visible-Light-Mediated Catalyst-Free [2+2] Cycloaddition Reaction for Dihydrocyclobuta[b]naphthalene Source: Semantic Scholar URL:[Link]

  • Organophotocatalytic [2+2] Cycloaddition of Electron‐Deficient Styrenes Source: ResearchGate URL:[Link]

  • Dimeric cyclobutane formation under continuous flow conditions using organophotoredox catalysed [2+2]-cycloaddition Source: ChemRxiv URL:[Link]

  • Rose bengal as photocatalyst for intermolecular[2+2] cycloaddition of 3‐ylideneoxindoles Source: ResearchGate URL:[Link]

  • Recent Advances in The Application of [2+2] Cycloaddition in The Chemical Synthesis of Cyclobutane-Containing Natural Products Source: Scribd URL:[Link]

  • Enantioselective photocatalysis in [2+2] cycloaddition Source: ResearchGate URL:[Link]

  • Intramolecular [2 + 2] cycloaddition of norbornadiene to quadricyclane via Triplet Energy Transfer Source: ResearchGate URL:[Link]

Sources

Technical Support Center: Stereocontrol in 2-(Hydroxymethyl)cyclobutan-1-ol Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for navigating the synthetic challenges of 2-(hydroxymethyl)cyclobutan-1-ol. This guide is designed for researchers, chemists, and drug development professionals who are leveraging this versatile, strained-ring scaffold. The inherent stereochemistry of this diol—specifically the cis or trans relationship between the hydroxyl and hydroxymethyl groups—presents both unique opportunities for complex molecule synthesis and significant challenges in stereocontrol.

This document provides in-depth, question-and-answer-based troubleshooting guides grounded in mechanistic principles and field-proven protocols.

Section 1: Protecting Group Strategies - The Foundation of Stereocontrol

The differential reactivity of the primary and secondary alcohols in 2-(hydroxymethyl)cyclobutan-1-ol is the cornerstone of its synthetic utility. However, achieving selective protection is often the first hurdle where experiments can fail. The choice of protecting group does more than just prevent unwanted reactions; it introduces steric bias that can profoundly influence the stereochemical outcome of subsequent transformations.

Frequently Asked Questions (FAQs)

Q1: I'm trying to selectively protect the primary hydroxyl group, but I'm getting a mixture of mono-protected, di-protected, and unreacted starting material. How can I improve selectivity?

A1: This is a classic chemoselectivity problem. The primary hydroxyl is sterically more accessible and kinetically favored for protection. Poor selectivity usually arises from reaction conditions that are too harsh or run for too long.

Causality & Expert Insights: The key is to exploit the steric difference between the primary and secondary alcohols. Using a bulky protecting group reagent will dramatically enhance the rate of reaction at the primary position while disfavoring reaction at the more hindered secondary position.

Troubleshooting Steps & Protocol:

  • Choice of Reagent: Switch to a sterically demanding silylating agent like tert-butyldimethylsilyl chloride (TBDMSCl) or triisopropylsilyl chloride (TIPSCl). TBDMSCl is often sufficient, but TIPSCl offers even greater steric hindrance.[1]

  • Control Stoichiometry: Use a slight excess (1.05–1.1 equivalents) of the silylating agent. Using a large excess will inevitably lead to the di-protected product.

  • Lower the Temperature: Run the reaction at 0 °C or even -20 °C. Lower temperatures decrease the reaction rate, further amplifying the kinetic preference for the primary alcohol.

  • Choice of Base: Use a non-nucleophilic base like imidazole or 2,6-lutidine instead of stronger, less hindered bases like triethylamine, which can accelerate the reaction at both positions.

Protocol 1: Selective Monosilylation of the Primary Hydroxyl Group
  • Objective: To selectively protect the primary -CH₂OH group of 2-(hydroxymethyl)cyclobutan-1-ol.

  • Reagents:

    • 2-(hydroxymethyl)cyclobutan-1-ol (1.0 eq)

    • tert-Butyldimethylsilyl chloride (TBDMSCl, 1.1 eq)

    • Imidazole (1.5 eq)

    • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Procedure:

    • Dissolve 2-(hydroxymethyl)cyclobutan-1-ol and imidazole in anhydrous DCM under an inert atmosphere (N₂ or Ar).

    • Cool the solution to 0 °C in an ice bath.

    • Add TBDMSCl dropwise as a solution in DCM over 15 minutes.

    • Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) every 30 minutes. Look for the disappearance of the starting material and the appearance of a new, less polar spot.

    • Once the starting material is consumed (typically 2-4 hours), quench the reaction by adding saturated aqueous NH₄Cl solution.

    • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the desired mono-protected product.

Q2: The choice of protecting group on the primary alcohol is affecting the diastereoselectivity of my subsequent reaction on the secondary alcohol. Why is this happening and how can I control it?

A2: This is an excellent observation and highlights the concept of "directing effects." The protecting group is not a passive spectator. Its size dictates the conformational preference of the molecule, effectively blocking one face of the cyclobutane ring and forcing an incoming reagent to attack from the opposite, less hindered face.

Causality & Expert Insights:

  • For a cis-diol starting material: A bulky protecting group on the primary alcohol will orient itself to minimize steric interactions. This often forces an incoming reagent to approach the secondary alcohol from the face trans to the protected hydroxymethyl group.

  • For a trans-diol starting material: The directing effect can be less pronounced but still significant. The bulky group will influence the equilibrium of ring conformations, favoring one where the secondary alcohol is more accessible from a specific trajectory.

This principle is fundamental in asymmetric synthesis, where pre-existing stereocenters are used to control the formation of new ones.[2]

Visualization: Directing Effect of a Bulky Protecting Group

Below is a conceptual workflow illustrating how to leverage a protecting group for stereocontrol.

G cluster_0 Troubleshooting Poor Diastereoselectivity Start Poor Diastereoselectivity Observed Q1 What is the relative stereochemistry of the starting diol? Start->Q1 Cis cis-Diol Q1->Cis cis Trans trans-Diol Q1->Trans trans Action1 Increase steric bulk of P.G. (e.g., TBDMS -> TIPS) to maximize facial blocking. Cis->Action1 Action3 Consider a chelating protecting group (e.g., PMB) if using a metal catalyst to enforce a rigid conformation. Trans->Action3 Action2 Model reaction with computational chemistry to predict lowest energy transition state. Action1->Action2 End Achieve High Diastereoselectivity Action2->End Action3->Action2

Caption: Decision workflow for selecting a protecting group to enhance diastereoselectivity.

Section 2: Stereoselective Oxidation Reactions

Oxidizing one of the two hydroxyl groups is a common strategy to introduce a carbonyl, which can then be used for further C-C bond formation. However, achieving this selectively and without compromising the existing stereocenters requires careful selection of reagents.

Frequently Asked Questions (FAQs)

Q1: I'm trying to oxidize the secondary alcohol of my protected 2-(hydroxymethyl)cyclobutan-1-ol to the ketone, but I'm getting low yields and some starting material remains. Stronger oxidants are cleaving the ring.

A1: The cyclobutane ring is susceptible to cleavage under harsh oxidative conditions due to ring strain. The key is to use mild, selective oxidation methods that operate under neutral or near-neutral pH.

Causality & Expert Insights: Reagents like chromic acid (Jones oxidation) or potassium permanganate are often too aggressive for strained rings. Milder methods that avoid strongly acidic or basic conditions are required. Swern oxidation, Dess-Martin periodinane (DMP), and Parikh-Doering oxidation are excellent choices. They are known for their high chemoselectivity for primary and secondary alcohols and compatibility with sensitive functional groups.[3]

Troubleshooting & Recommendations:

Oxidizing AgentTypical ConditionsAdvantagesDisadvantages
Dess-Martin Periodinane (DMP) CH₂Cl₂, Room TempVery mild, fast, high-yielding, easy workup.Reagent is expensive and can be shock-sensitive.
Swern Oxidation Oxalyl chloride, DMSO, Et₃N, CH₂Cl₂, -78 °CInexpensive, very reliable, high yields.Requires cryogenic temperatures, unpleasant odor.
Parikh-Doering Oxidation SO₃·pyridine, DMSO, Et₃N, CH₂Cl₂Can be run at 0 °C to RT, avoids odor of Swern.SO₃·pyridine complex can be hygroscopic.
Protocol 2: Dess-Martin Oxidation of a Secondary Cyclobutanol
  • Objective: To oxidize the secondary alcohol to a cyclobutanone without epimerization or ring cleavage.

  • Reagents:

    • Mono-protected 2-(hydroxymethyl)cyclobutan-1-ol (1.0 eq)

    • Dess-Martin Periodinane (1.2 - 1.5 eq)

    • Anhydrous Dichloromethane (DCM)

    • Saturated aqueous NaHCO₃ solution

    • Sodium thiosulfate (Na₂S₂O₃)

  • Procedure:

    • Dissolve the alcohol substrate in anhydrous DCM under an inert atmosphere.

    • Add the Dess-Martin Periodinane in one portion at room temperature. The reaction is often slightly exothermic.

    • Stir at room temperature and monitor by TLC (typically 1-3 hours). The product ketone will be less polar than the starting alcohol.

    • Upon completion, dilute the reaction mixture with DCM.

    • Quench the reaction by pouring it into a stirred mixture of saturated aqueous NaHCO₃ and 10% aqueous Na₂S₂O₃. Stir vigorously for 15-20 minutes until both layers are clear.

    • Separate the layers, and extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

    • The resulting ketone is often pure enough for the next step, but can be purified by column chromatography if necessary.

Q2: My oxidation is causing epimerization at the carbon bearing the hydroxyl group (C1). How can I prevent this?

A2: Epimerization occurs when the α-proton (at C1) is abstracted by a base after the ketone is formed, leading to a planar enolate intermediate which can be re-protonated from either face. This is a common problem, especially if the oxidation conditions or workup are basic.

Causality & Expert Insights:

  • Swern Oxidation: The triethylamine (Et₃N) used in the final step is basic enough to cause epimerization if left for too long or at elevated temperatures. It is crucial to maintain the low temperature and quench the reaction promptly once the oxidation is complete.

  • DMP Oxidation: This reaction is generally run under neutral conditions and is less prone to causing epimerization. However, some DMP preparations can contain acidic impurities that might catalyze enolization. Using buffered DMP or adding a mild, non-nucleophilic base like pyridine can mitigate this.

Visualization: Mechanism of Epimerization

The following diagram illustrates the pathway for base-catalyzed epimerization of the C1 stereocenter.

G cluster_0 Base-Catalyzed Epimerization at C1 Start_R (R)-Ketone Enolate Planar Enolate (Achiral at C1) Start_R->Enolate + Base - H⁺ Enolate->Start_R + H⁺ (re face) Start_S (S)-Ketone Enolate->Start_S + H⁺ (si face)

Caption: Pathway showing how a base can lead to loss of stereochemical integrity at C1 via an enolate intermediate.

Section 3: Ring-Opening and Rearrangement Reactions

The inherent strain energy of the cyclobutane ring (approx. 26 kcal/mol) makes it a substrate for a variety of fascinating ring-opening and rearrangement reactions.[4] The stereochemistry of the starting diol is critical in determining the feasibility and stereochemical outcome of these transformations.

Frequently Asked Questions (FAQs)

Q1: I am attempting a Lewis acid-catalyzed ring-opening of my protected diol, but the reaction is sluggish and gives a complex mixture of products. What is going wrong?

A1: Ring-opening reactions of cyclobutanes are mechanistically complex and highly dependent on the substitution pattern, the nature of the protecting groups, and the choice of catalyst.[5] Sluggishness indicates a high activation barrier, while a complex mixture points to a lack of regiochemical or stereochemical control.

Causality & Expert Insights: The reaction typically proceeds through a cationic intermediate after coordination of the Lewis acid to an oxygen atom. The stability and subsequent reaction pathway of this cation are key.

  • Stereoelectronic Effects: For a C-C bond to cleave, it must align with the p-orbital of the developing carbocation. The specific conformation dictated by the cis/trans stereochemistry of your starting material may not allow for this optimal orbital overlap, leading to a high activation energy.

  • Catalyst Choice: A very strong Lewis acid (e.g., TiCl₄) might promote undesired side reactions or rearrangements. A milder Lewis acid (e.g., TMSOTf, Sc(OTf)₃) might provide better selectivity.

  • Protecting Group Influence: An electron-donating protecting group (like a PMB ether) can stabilize a nearby cation, influencing the regioselectivity of ring-opening. Conversely, a bulky, non-coordinating group (like TIPS) will primarily exert steric control. Iridium-catalyzed C-C bond activation has also been shown to be effective for specific substrates, proceeding through a different, metal-mediated mechanism.[4]

Troubleshooting Strategy:

  • Start Mild: Begin with a milder Lewis acid (e.g., MgBr₂·OEt₂) at low temperature and slowly warm the reaction.

  • Solvent Effects: The polarity of the solvent can dramatically influence the stability of ionic intermediates. Screen a range of solvents from non-polar (toluene) to polar aprotic (DCM, acetonitrile).

  • Substrate Modification: If possible, change the protecting group. A group capable of chelation might enforce a specific conformation, leading to a single reaction pathway.

References

  • Lambert, T. H., & Danishefsky, S. J. (2006). Catalytic, Enantioselective Synthesis of 1,2-anti Diols via Asymmetric Ring Opening/Cross Metathesis. Journal of the American Chemical Society. Available at: [Link]

  • Kocienski, P. J. (1998). Protecting groups. Thieme. (Note: While a direct link to the full book is unavailable, information on protecting groups is widely accessible in standard organic chemistry texts and reviews).
  • Lautens, M., & Fagnou, K. (2004). Rh-catalyzed asymmetric hydrometallation of cyclobutenes with salicylaldehydes. Chemical Society Reviews. Available at: [Link]

  • Bower, J. F., & Krische, M. J. (2023). Rhodium-Catalyzed Asymmetric Arylation of Cyclobutenone Ketals. Angewandte Chemie International Edition. Available at: [Link]

  • University of Windsor. (n.d.). Alcohol Protecting Groups. Chemistry 59-332. Available at: [Link]

  • University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. School of Chemistry. Available at: [Link]

  • Wang, J., et al. (2023). Asymmetric Transfer Hydrogenation of Cyclobutenediones. Journal of the American Chemical Society. Available at: [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Seeberger, P. H. (Ed.). (2007). Protecting Group Strategies in Carbohydrate Chemistry. In Carbohydrate Chemistry: Proven Synthetic Methods, Volume 1. Wiley-VCH.
  • Schaus, S. E., et al. (2018). Chiral Diol-Based Organocatalysts in Enantioselective Reactions. Molecules. Available at: [Link]

  • Piva, O. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules. Available at: [Link]

  • Tius, M. A., & Fauq, A. H. (2023). Complementary Synthesis of Anti- and Syn-Hydroxymethyl 1,3-Diols via Regioselective Ring Opening of TIPS-Protected 2,3-Epoxy Alcohols. Molecules. Available at: [Link]

  • Wang, Z., et al. (2023). Diastereoselective synthesis of multi-substituted cyclobutanes via catalyst-controlled regiodivergent hydrophosphination of acyl bicyclobutanes. Nature Communications. Available at: [Link]

  • ResearchGate. (n.d.). Oxidation of cyclobutanol to cyclobutanone. Scientific Diagram. Available at: [Link]

  • Fagnoni, M., & Dondi, D. (2022). Unusually Chemoselective Photocyclization of 2-(Hydroxyimino)aldehydes to Cyclobutanol Oximes: Synthetic, Stereochemical, and Mechanistic Aspects. The Journal of Organic Chemistry. Available at: [Link]

  • D'Auria, M. (2022). Unusually Chemoselective Photocyclization of 2-(Hydroxyimino)aldehydes to Cyclobutanol Oximes: Synthetic, Stereochemical, and Mechanistic Aspects. The Journal of Organic Chemistry. Available at: [Link]

  • Cossy, J., & Arseniyadis, S. (2010). Stereoselective intermolecular [2 + 2]-photocycloaddition reactions of maleic anhydride: stereocontrolled and regiocontrolled access to 1,2,3-trifunctionalized cyclobutanes. Organic & Biomolecular Chemistry. Available at: [Link]

  • Zhang, X., et al. (2023). Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides. Nature Communications. Available at: [Link]

  • Caron, S. (2023). Diastereoselective Synthesis of N-Heterocycle Substituted Cyclobutanes via Michael Addition onto Cyclobutenes. Chemistry – A European Journal. Available at: [Link]

  • Bach, T. (2000). Cyclobutane Ring Opening Reactions of 1,2,2a,8b-Tetrahydrocyclobuta[c]-quinolin-3(4H)-ones. Synlett. Available at: [Link]

  • Breit, B., & Dydio, P. (2012). Enantioselective Cleavage of Cyclobutanols Through Ir-Catalyzed C-C Bond Activation: Mechanistic and Synthetic Aspects. Chemistry – A European Journal. Available at: [Link]

  • Waser, J., & Novacek, J. (2016). Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. Chemical Science. Available at: [Link]

  • Min, S. J., & Krische, M. J. (2021). Oxidation of Alcohols and Oxidative Cyclization of Diols using NaBr and Selectfluor. ChemRxiv. Available at: [Link]

  • Ito, H., et al. (2005). A Practical Preparation of 2-Hydroxymethyl-2-cyclopenten-1-one by Morita-Baylis-Hillman Reaction. Synthesis. Available at: [Link]

  • Takeda, K. (2005). Cyclobutene Ring Opening Reactions. In Comprehensive Organic Functional Group Transformations II. Elsevier. Available at: [Link]

  • Mathey, F., & Le Floch, P. (2020). Ring-Opening Reaction of 1-Phospha-2-Azanorbornenes via P-N Bond Cleavage and Reversibility Studies. Molecules. Available at: [Link]

  • Roberts, S. M., et al. (1998). Stereocontrolled ring-opening of some enantiomerically enriched epoxy ketones and epoxy alcohols using trimethylaluminium: synthesis of (S)-2-arylpropanoic acids. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

Sources

managing ring strain during functionalization of 2-(hydroxymethyl)cyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Navigating Ring Strain and Stereochemistry

Welcome to the technical support center for the synthesis and functionalization of 2-(hydroxymethyl)cyclobutan-1-ol and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile yet challenging scaffold. The inherent ring strain of the cyclobutane core presents unique synthetic hurdles that require careful consideration of reaction conditions and strategic functional group manipulations.[1][2][3]

This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the functionalization of this important building block.

I. Understanding the Core Challenges: Ring Strain and Reactivity

The cyclobutane ring in 2-(hydroxymethyl)cyclobutan-1-ol is characterized by significant angle and torsional strain.[3][4] This inherent strain energy influences the reactivity of the molecule, making it susceptible to ring-opening or rearrangement reactions under various conditions.[5][6] Understanding these underlying principles is crucial for successful synthetic transformations.

FAQ: Why is ring strain a major concern when working with cyclobutane derivatives?

Ring strain in cyclobutanes arises from the deviation of its C-C-C bond angles (ideally 90° in a planar structure, but puckered to ~88°) from the ideal tetrahedral angle of 109.5°.[3][4] This strain, a combination of angle and torsional strain, makes the C-C bonds weaker than in their acyclic or larger-ring counterparts.[3] Consequently, reactions that involve the formation of intermediates like carbocations or radicals adjacent to the ring can trigger ring-opening or expansion to relieve this strain, leading to undesired byproducts.[7][8]

II. Troubleshooting Guide: Common Synthetic Transformations

This section addresses specific problems that may arise during common functionalization steps and provides potential solutions and alternative strategies.

Protecting Group Strategies for the Diol

A critical first step in many synthetic routes involving 2-(hydroxymethyl)cyclobutan-1-ol is the selective protection of one or both hydroxyl groups.

Q1: I am observing a mixture of mono- and di-protected products with low yields. How can I improve the selectivity for mono-protection of the primary alcohol?

A1: Steric Hindrance and Reagent Choice are Key.

The primary hydroxyl group is generally more sterically accessible and therefore more reactive than the secondary hydroxyl on the cyclobutane ring.[9] To enhance selectivity for mono-protection of the primary alcohol, consider the following:

  • Bulky Protecting Groups: Employ sterically demanding protecting groups such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) ethers.[10] These groups will preferentially react with the less hindered primary alcohol.

  • Reaction Conditions:

    • Use a stoichiometric amount of the protecting group reagent (e.g., TBDMS-Cl) or slightly less than one equivalent.

    • Perform the reaction at low temperatures (e.g., 0 °C to -78 °C) to slow down the reaction rate and improve selectivity.

    • Use a non-coordinating base like triethylamine or diisopropylethylamine (DIPEA) to minimize side reactions.

Troubleshooting Table: Mono-Protection of the Primary Hydroxyl Group

IssuePotential CauseRecommended Solution
Low ConversionInsufficiently reactive silylating agent.Use a more reactive silylating agent like TBDMS-triflate.
Formation of Di-protected ProductExcess protecting group reagent or prolonged reaction time.Use ≤ 1.0 equivalent of the protecting group reagent and monitor the reaction closely by TLC.
Poor SelectivitySteric bulk of the protecting group is insufficient.Switch to a bulkier protecting group like TBDPS or TIPS.
Q2: I need to protect both hydroxyl groups. What are the most robust protecting groups for this diol?

A2: Benzyl Ethers for Stability, Silyl Ethers for Mild Removal.

For the protection of both hydroxyl groups, the choice of protecting group depends on the planned subsequent reaction conditions.

  • Benzyl (Bn) Ethers: These are very stable to a wide range of acidic and basic conditions, as well as many oxidizing and reducing agents.[9][11] They are typically removed by catalytic hydrogenation.

  • Silyl Ethers (e.g., TBDMS, TIPS): These are also robust but can be cleaved under milder, fluoride-mediated conditions (e.g., TBAF), which is advantageous if other functional groups in the molecule are sensitive to hydrogenation.[10]

Oxidation of the Hydroxyl Groups

Oxidation of one or both hydroxyl groups to the corresponding aldehyde, ketone, or carboxylic acid is a common transformation. However, the proximity of the strained ring can lead to complications.

Q3: When I try to oxidize the primary alcohol to an aldehyde using strong oxidants, I get a complex mixture of products, including what appears to be a ring-opened species. What is happening and how can I avoid it?

A3: Harsh Conditions Promote C-C Bond Cleavage. Use Milder, Selective Reagents.

Strong oxidizing agents, particularly under harsh acidic or basic conditions, can promote oxidative cleavage of the strained C-C bonds of the cyclobutane ring.[12] To selectively oxidize the primary alcohol to the aldehyde, consider using milder and more controlled oxidation methods:

  • Swern Oxidation or Dess-Martin Periodinane (DMP): These are highly reliable methods for the oxidation of primary alcohols to aldehydes under mild, neutral conditions.[13]

  • TEMPO-mediated Oxidations: Catalytic (2,2,6,6-tetramethylpiperidine-1-yl)oxyl (TEMPO) with a co-oxidant like sodium hypochlorite (bleach) is another effective and mild method.

Experimental Protocol: Selective Oxidation of the Primary Alcohol to the Aldehyde using DMP

  • Dissolve the mono-protected 2-(hydroxymethyl)cyclobutan-1-ol (1 eq.) in anhydrous dichloromethane (DCM).

  • Add Dess-Martin Periodinane (1.1-1.5 eq.) to the solution at room temperature.

  • Stir the reaction mixture and monitor by TLC until the starting material is consumed (typically 1-3 hours).

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

  • Stir vigorously for 15-20 minutes until the layers are clear.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting aldehyde by column chromatography.

Q4: I want to oxidize the secondary alcohol to a ketone. Are there any specific challenges I should be aware of?

A4: Potential for Baeyer-Villiger Oxidation and Ring Strain Relief.

While the oxidation of the secondary alcohol to the corresponding cyclobutanone is generally achievable with standard reagents like PCC, Swern, or DMP, be mindful of the following:

  • Over-oxidation: Some strong oxidizing agents, especially peroxy acids (e.g., m-CPBA), can lead to a subsequent Baeyer-Villiger oxidation of the cyclobutanone, resulting in a lactone.

  • Base-catalyzed side reactions: The resulting cyclobutanone has acidic α-protons. Strong basic conditions during workup or subsequent steps can lead to enolization and potential side reactions.

Nucleophilic Substitution and Ring-Opening Reactions

Introducing substituents onto the cyclobutane ring or its side chain often involves nucleophilic substitution reactions. The high ring strain can make the system susceptible to unwanted rearrangements.

Q5: I am trying to convert the primary alcohol to an alkyl halide using standard conditions (e.g., SOCl2 or PBr3), but I am observing significant amounts of rearranged products, including cyclopentyl derivatives. Why is this happening?

A5: Carbocation Rearrangements Driven by Ring Strain Release.

Conditions that favor the formation of a primary carbocation on the hydroxymethyl group will inevitably lead to rearrangement.[8] The primary carbocation will readily undergo a ring expansion to a more stable secondary cyclopentyl carbocation, driven by the release of the cyclobutane's ring strain.[8][14]

To minimize rearrangement:

  • Avoid Carbocation Formation: Use methods that proceed through an SN2-type mechanism. For example, the Appel reaction (PPh3, CBr4 or I2) is an excellent choice for converting primary alcohols to the corresponding halides with minimal rearrangement.

  • Activate the Alcohol as a Sulfonate Ester: Convert the primary alcohol to a tosylate (TsCl, pyridine) or mesylate (MsCl, Et3N). These are excellent leaving groups for subsequent SN2 displacement by a halide nucleophile (e.g., NaBr or NaI in acetone). This two-step procedure effectively avoids the formation of a discrete carbocation.

Workflow for Minimizing Rearrangement during Halogenation

G start 2-(Hydroxymethyl)cyclobutan-1-ol (secondary OH protected) step1 Activation of Primary OH (e.g., TsCl, pyridine) start->step1 direct_halogenation Direct Halogenation (e.g., HBr, ZnCl2) start->direct_halogenation Favors Carbocation Formation step2 Nucleophilic Substitution (e.g., NaBr, acetone) step1->step2 product Desired 2-(Bromomethyl)cyclobutanol derivative step2->product side_product Rearranged cyclopentyl products direct_halogenation->side_product

Caption: Recommended two-step halogenation workflow to avoid rearrangement.

III. Advanced Topics and FAQs

Q6: How can I control the stereochemistry during functionalization of the cyclobutane ring?

A6: Substrate Control and Directed Reactions are Crucial.

Achieving stereocontrol in the functionalization of cyclobutanes is a significant challenge.[2] Key strategies include:

  • Diastereoselective Reactions: When introducing a new stereocenter, the existing stereocenters of the 2-(hydroxymethyl)cyclobutan-1-ol can direct the approach of the reagent. For example, reductions of a cyclobutanone derivative may proceed with facial selectivity.

  • Chiral Auxiliaries and Catalysts: For enantioselective transformations, the use of chiral auxiliaries attached to the substrate or chiral catalysts can be highly effective.[15]

  • Directed C-H Functionalization: In some cases, a directing group, such as a carbonyl or an amide, can be used to direct a metal catalyst to a specific C-H bond on the cyclobutane ring, allowing for stereocontrolled installation of a new functional group.[16]

Q7: Are there conditions that will intentionally and selectively open the cyclobutane ring?

A7: Yes, Ring-Opening Can Be a Synthetically Useful Strategy.

The inherent strain of the cyclobutane ring can be harnessed to perform selective ring-opening reactions, providing access to linear aliphatic compounds.[5][17]

  • Acid- or Lewis Acid-Catalyzed Ring Opening: Protic or Lewis acids can promote the cleavage of C-C bonds, often initiated by the formation of a carbocation.[18][19]

  • Radical-Mediated Ring Opening: The formation of a radical adjacent to the cyclobutane ring can trigger a rapid β-scission of a C-C bond to relieve ring strain.[17][20]

  • Transition Metal-Catalyzed Ring Opening: Certain transition metals can insert into the strained C-C bonds of cyclobutanes, initiating a variety of transformations.[21]

Decision Tree for Functionalization vs. Ring Opening

G start Starting Material: 2-(Hydroxymethyl)cyclobutan-1-ol Derivative q1 Reaction Conditions? start->q1 mild_neutral Mild, Neutral Conditions (e.g., Swern, DMP, Appel, SN2 with good LG) q1->mild_neutral Mild/Neutral harsh_cationic Harsh Conditions (Strong Acid, Lewis Acid, Carbocation-Promoting) q1->harsh_cationic Harsh/Cationic functionalization Successful Functionalization (Preservation of Cyclobutane Ring) mild_neutral->functionalization ring_opening Ring Opening / Rearrangement (Formation of Acyclic or Larger Ring Products) harsh_cationic->ring_opening

Caption: Decision-making for preserving the cyclobutane core.

IV. References

  • Bellina, F., & Rossi, R. (2013). The application of cyclobutane derivatives in organic synthesis. Beilstein Journal of Organic Chemistry, 9, 2356–2426.

  • Capozzi, M. A. M., et al. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(12), 15541-15578.

  • Magull, J., & de Meijere, A. (1993). Cyclobutene Ring Opening Reactions. In Houben-Weyl Methods of Organic Chemistry, Vol. E 17e (pp. 345-387). Georg Thieme Verlag.

  • Waser, J. (2024). Ficini Reaction with Acrylates for the Stereoselective Synthesis of Aminocyclobutanes. Chemistry – A European Journal.

  • Zhang, M., et al. (2021). Lewis Acid Catalyzed Ring-Opening Reaction of Cyclobutanones towards Conjugated Enones. European Journal of Organic Chemistry, 2021(48), 6595-6599.

  • Zhong, L.-J., et al. (2024). Recent advances in ring-opening of cyclobutanone oximes for capturing SO2, CO or O2 via a radical process. Organic & Biomolecular Chemistry, 22(1), 23-37.

  • Ito, H., et al. (2005). A Practical Preparation of 2-Hydroxymethyl-2-cyclopenten-1-one by Morita-Baylis-Hillman Reaction. Synthesis, 2005(18), 3035-3038.

  • Li, J. S., et al. (2020). Recent advances in the total synthesis of cyclobutane-containing natural products. Organic Chemistry Frontiers, 7(1), 136-154.

  • Mulzer, J. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(6), 2359-2374.

  • Filo. (2025). Identify the major product of the following reaction: Reactant: Cyclobut...

  • ChemTalk. (2023). Ring Conformation.

  • Master Organic Chemistry. (2014). Ring Strain In Cyclopropane And Cyclobutane.

  • StackExchange. (2025). Mechanism of dehydration of hydroxymethyl substituted cycloaliphatic compounds.

  • PubChem. 2-(Hydroxymethyl)cyclobutan-1-ol.

  • Wiley-VCH. (2018). Protecting Group Strategies in Carbohydrate Chemistry.

  • BenchChem. (2025). Application Notes and Protocols for the Oxidation of 2-Cyclobutylethane-1-thiol to Bis(2-cyclobutylethyl) Disulfide.

  • JOCPR. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.

  • ResearchGate. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS.

  • University of Windsor. Alcohol Protecting Groups.

  • AperTO. (2026). Oxidation of 1,2-Cyclohexanediol to Adipic Acid.

  • ResearchGate. (2019). Oxidation of cyclobutanol to cyclobutanone.

  • Ferrié, L., et al. (2018). Oxidative Ring Expansion of Cyclobutanols: Access to Functionalized 1,2-Dioxanes. Angewandte Chemie International Edition, 57(48), 15790-15794.

  • Griesbeck, A. G., & Bondock, S. (2002). Unusually Chemoselective Photocyclization of 2-(Hydroxyimino)aldehydes to Cyclobutanol Oximes: Synthetic, Stereochemical, and Mechanistic Aspects. The Journal of Organic Chemistry, 67(26), 9263–9271.

  • He, R., et al. (2020). Photoredox-enabled ring-opening of cyclobutanes via the formation of a carbon radical. Organic Chemistry Frontiers, 7(15), 2001-2006.

  • He, Z., et al. (2016). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. Angewandte Chemie International Edition, 55(50), 15549-15553.

  • Li, Y., et al. (2021). Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. Molecules, 26(12), 3568.

  • Lu, Z., & Ma, S. (2008). Tandem Wittig Reaction–Ring Contraction of Cyclobutanes: A Route to Functionalized Cyclopropanecarbaldehydes. Angewandte Chemie International Edition, 47(14), 2682-2685.

  • PharmaBlock. Cyclobutane Derivatives in Drug Discovery.

  • ScholarWorks. (2023). Studies Toward The Stereocontrolled Synthesis Of Cyclobutane Derivatives.

  • Singh, V., & Samanta, S. (2012). Tandem Ring Opening/Intramolecular [2 + 2] Cycloaddition Reaction for the Synthesis of Cyclobutane Fused Thiazolino-2-Pyridones. Organic Letters, 14(17), 4406–4409.

  • West, F. G., & Lambert, J. B. (2012). Ring-Opening Carbonyl-Olefin Metathesis of Cyclobutenes. Journal of the American Chemical Society, 134(13), 5786–5789.

  • Wu, J., et al. (2021). Lewis Acid-Catalyzed Ring-Opening Reaction of Bicyclobutanes (BCBs) for the Highly Selective Synthesis of 1,1,3-Trisubstituted Cyclobutanes. Organic Letters, 23(17), 6824–6829.

  • Zhang, W., et al. (2020). Understanding the Role of Ring Strain in β-Alkyl Migration at Mg and Zn Centres. Chemical Science, 11(20), 5220–5228.

  • Zhang, X., et al. (2018). Enantioselective Cleavage of Cyclobutanols Through Ir‐Catalyzed C−C Bond Activation: Mechanistic and Synthetic Aspects. Chemistry – A European Journal, 24(18), 4640-4649.

  • de Alaniz, J. R., & Rovis, T. (2009). Enantioselective Functionalization of Prochiral Cyclobutanones and Cyclobutenones. Synlett, 2009(12), 1869-1881.

  • van der Ende, M. A., et al. (2024). Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions. European Journal of Organic Chemistry, 27(5), e202301265.

  • Auburn University. (2023). Synthesis of Cyclobutane-Containing Natural Products using Macrocyclic 1,4- Diketones as Templates for Diastereoselective Transformations.

Sources

scale-up considerations for the synthesis of 2-(hydroxymethyl)cyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center . This guide is designed for researchers and drug development professionals scaling up the synthesis of 2-(hydroxymethyl)cyclobutan-1-ol , a highly strained, sp³-rich carbocyclic building block.

Below, you will find troubleshooting guides, validated methodologies, and mechanistic explanations for the most critical bottlenecks in this synthetic workflow.

Synthetic Workflow Overview

G SM Vinyl Ether + Acrylate (Starting Materials) Flow Continuous Flow UV [2+2] Cycloaddition SM->Flow Int1 2-Alkoxycyclobutane- 1-carboxylate Flow->Int1 Deprot Deprotection (Pd/C, H2) Int1->Deprot Int2 2-Hydroxycyclobutane- 1-carboxylate Deprot->Int2 Red Hydride Reduction (NaBH4/I2 or LiAlH4) Int2->Red Prod 2-(Hydroxymethyl) cyclobutan-1-ol Red->Prod

Synthetic pathway for 2-(hydroxymethyl)cyclobutan-1-ol via [2+2] cycloaddition.

Phase 1: Core Ring Construction ([2+2] Cycloaddition)

Q: Why does my batch photochemical [2+2] cycloaddition fail to scale beyond 10 grams, resulting in low yields and severe degradation?

A: This is a classic manifestation of the Beer-Lambert Law limitation in photochemistry. In a standard batch reactor (e.g., a large round-bottom flask), light intensity drops exponentially as it penetrates the reaction medium. Consequently, the reaction only occurs at the very edge of the flask. To force the reaction to completion, chemists often increase irradiation time, which causes the already-formed product at the reactor's periphery to over-irradiate and degrade, while the center remains unreacted 1.

Solution: Transition to a Continuous Flow Photoreactor . Flow chemistry utilizes narrow tubing (typically 1–2 mm internal diameter), ensuring uniform photon flux across the entire reaction volume and precise residence times, completely eliminating over-irradiation.

ParameterBatch PhotochemistryContinuous Flow Photochemistry
Photon Flux Uniformity Poor (Exponential drop-off)Excellent (Narrow path length)
Reaction Time 24 – 48 hours10 – 30 minutes (Residence time)
Heat Dissipation Difficult (Requires internal cooling)Efficient (High surface-to-volume ratio)
Scalability Limited (< 10g typically)High (Kilogram scale via parallel reactors)

Phase 2: Stereocontrol & Epimerization

Q: I am losing the cis-stereochemistry of the 1,2-disubstituted cyclobutane during the intermediate steps. How do I prevent epimerization?

A: The proton alpha to the carboxylate group in 2-hydroxycyclobutane-1-carboxylate is highly acidic due to the electron-withdrawing nature of the ester. Exposure to strong bases (e.g., during unoptimized hydrolysis or harsh deprotection) causes enolization. When the enolate re-protonates, it adopts the thermodynamically more stable trans-configuration to relieve steric ring strain 2.

Solution: Maintain strictly neutral or mildly acidic conditions during the deprotection of the alkoxy precursor. If base must be used, keep temperatures below 0 °C and minimize reaction times 3.

Phase 3: Ester Reduction to the Diol

Q: Lithium Aluminum Hydride (LiAlH₄) is too hazardous for our pilot plant. How can I safely scale up the reduction of 2-hydroxycyclobutane-1-carboxylate?

A: Standard Sodium Borohydride (NaBH₄) is safe but not electrophilic enough to reduce esters. However, by adding Iodine (I₂) to NaBH₄, you generate Diborane (B₂H₆) in situ. Borane is a highly reactive electrophilic reducing agent that smoothly reduces esters to alcohols without the pyrophoric hazards of LiAlH₄ 4.

Validated Protocol: Scalable NaBH₄/I₂ Reduction
  • Setup: Equip a dry, multi-neck reactor with a mechanical stirrer, reflux condenser, internal thermometer, and an Argon inlet.

  • Reagent Loading: Suspend NaBH₄ (2.5 equiv) in anhydrous THF (10 volumes) and cool to 0 °C.

  • Electrophile Activation: Slowly add I₂ (1.0 equiv) dissolved in THF dropwise. Causality: This generates BH₃ in situ, accompanied by H₂ gas evolution. Maintain internal temperature < 10 °C.

  • Substrate Addition: Add the 2-hydroxycyclobutane-1-carboxylate (1.0 equiv) in THF dropwise over 1 hour.

  • Reaction: Warm to room temperature, then heat to reflux (65 °C) for 4–6 hours.

  • Quench & Hydrolysis: Cool to 0 °C. Carefully add methanol dropwise to quench excess borane, followed by 2M NaOH to hydrolyze the intermediate borate esters.

  • Self-Validation Checkpoint: The complete cessation of H₂ gas during the methanol quench validates the destruction of active hydrides. The formation of a clear, biphasic liquid system after NaOH addition confirms the successful hydrolysis of the borate esters. If the mixture is cloudy, continue stirring with NaOH until optical clarity is achieved.

Phase 4: Isolation & Workup of Highly Polar Diols

Q: My yield of 2-(hydroxymethyl)cyclobutan-1-ol is terrible after a hydride reduction. Where is my product going?

A: 2-(hydroxymethyl)cyclobutan-1-ol is a highly polar, water-soluble diol. If you used LiAlH₄ or an aluminum-based reducing agent (like Red-Al), the diol strongly coordinates to the gelatinous aluminum hydroxide [Al(OH)₃] salts formed during a standard water quench, trapping your product in the emulsion.

Solution: You must alter the crystal structure of the aluminum byproduct.

Workup Start Quench Hydride Reduction Q1 Scale of the Reaction? Start->Q1 Fieser Use Fieser Method (n mL H2O, n mL 15% NaOH, 3n mL H2O) Q1->Fieser < 100g Rochelle Use Rochelle's Salt (Sat. aq. Na-K Tartrate) Q1->Rochelle > 100g Filter Filter granular Al salts (Sodium Aluminate) Fieser->Filter Stir Stir vigorously until two clear phases form Rochelle->Stir Extract Extract with EtOAc/THF (Avoid pure DCM/Hexane) Filter->Extract Stir->Extract

Decision tree for workup of water-soluble diols post-hydride reduction.

Workup Causality:

  • Fieser Method: By adding water, then 15% NaOH, then more water in a strict 1:1:3 volumetric ratio relative to the grams of LiAlH₄ used, you force the formation of sodium aluminate (NaAlO₂). This is a stark white, granular solid that releases the diol and can be easily filtered.

  • Extraction Solvent: Never use Hexane or pure DCM to extract this diol. You must use a highly polar organic mixture, such as Ethyl Acetate/THF (3:1), to partition the diol out of the aqueous phase.

References

  • Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F Source: ACS Publications URL:[Link]

  • Cyclobutane serine amino acid derivatives as 5-hydroxyproline precursors Source: ARKAT USA URL:[Link]

  • Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones Source: MDPI URL:[Link]

Sources

detection and removal of impurities in 2-(hydroxymethyl)cyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 2-(hydroxymethyl)cyclobutan-1-ol. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the detection and removal of impurities from this valuable cyclobutane building block. Achieving high purity is critical, as even minor contaminants can impact downstream reaction yields, kinetic profiles, and the toxicological safety of final compounds. This guide provides field-proven insights and detailed protocols to help you achieve your desired purity specifications.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities found in crude 2-(hydroxymethyl)cyclobutan-1-ol?

A1: Impurities are typically process-related and depend heavily on the synthetic route. Common classes include:

  • Starting Materials: Incomplete conversion can leave residual starting materials, such as cyclobutanecarboxylic acid derivatives or cyclopropanemethanol.[1][2]

  • Byproducts: These can include isomers (e.g., cis/trans diastereomers if applicable), products of over-reduction or oxidation, and rearrangement products like 3-buten-1-ol.[2]

  • Solvents: Residual solvents used during the synthesis or workup (e.g., ethers, chlorinated solvents, alcohols) are frequent contaminants.[3]

  • Reagents: Traces of reagents or their byproducts, such as salts from reducing agents or acids/bases from pH adjustments, may persist.

Q2: Which analytical technique is best for routine purity assessment of 2-(hydroxymethyl)cyclobutan-1-ol?

A2: For routine analysis, Gas Chromatography with Flame Ionization Detection (GC-FID) or Mass Spectrometry (GC-MS) is highly effective.[4][5] The compound is sufficiently volatile for GC analysis. This technique provides excellent resolution for separating volatile and semi-volatile organic impurities, including residual solvents and synthetic byproducts.[6][7] For non-volatile impurities or for orthogonal verification, High-Performance Liquid Chromatography (HPLC) is recommended.

Q3: Why is standard Reverse-Phase HPLC (RP-HPLC) often ineffective for this compound?

A3: 2-(hydroxymethyl)cyclobutan-1-ol is a highly polar diol. In standard RP-HPLC, which uses a non-polar stationary phase (like C18), highly polar compounds have weak retention and tend to elute very early, often in the solvent front with other polar impurities.[8] This results in poor separation and unreliable quantification. Hydrophilic Interaction Liquid Chromatography (HILIC) is a much more suitable technique for retaining and separating such polar analytes.[8][9]

Q4: What is the most robust method for purifying this diol on a multi-gram scale?

A4: For multi-gram quantities, fractional distillation under reduced pressure (vacuum distillation) is typically the most efficient and scalable method.[10][11] It effectively separates the target compound from impurities with significantly different boiling points, such as non-volatile salts or more volatile solvents.[12] The use of a vacuum is crucial to lower the boiling point and prevent thermal degradation of the diol at high temperatures.

Impurity Detection: Troubleshooting Guide

This section addresses specific problems you may encounter during the analytical phase of your work.

Problem: Poor peak shape and resolution in HPLC analysis.
  • Possible Cause 1: Inappropriate Chromatography Mode. As mentioned in the FAQ, your compound is likely too polar for effective retention on a standard C18 column, leading to elution near the void volume and co-elution with other polar species.[8][13]

  • Solution: Switch to HILIC or Normal-Phase Chromatography.

    • HILIC uses a polar stationary phase (like silica or diol) with a mobile phase rich in an organic solvent (typically acetonitrile) and a small amount of water.[9][14] This creates a water layer on the stationary phase, enabling partitioning and effective retention of polar compounds.

    • Normal-Phase Chromatography using a diol-bonded column can also provide excellent selectivity for separating polar compounds like diols.[15][16]

  • Column Selection: Use a HILIC column (e.g., silica-based, amide, or diol).

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Acetate in Water.

    • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • Start with a high percentage of organic solvent (e.g., 95% B) and run a linear gradient to a lower percentage (e.g., 50% B) over 15-20 minutes.[8]

    • Hold at the final conditions for 2-3 minutes to elute strongly retained compounds.

    • Return to initial conditions and allow the column to re-equilibrate for at least 10 column volumes.

  • Sample Preparation: Dissolve the sample in a solvent mixture that closely matches the initial mobile phase composition (e.g., 90:10 acetonitrile:water) to ensure good peak shape.[8]

  • Injection and Analysis: Inject a small volume (1-5 µL) and monitor the separation, typically with a UV or Evaporative Light Scattering Detector (ELSD).

Problem: NMR spectrum is complex, making impurity identification difficult.
  • Possible Cause 1: Presence of Diastereomers. Synthetic routes can sometimes produce a mixture of cis and trans isomers of 2-(hydroxymethyl)cyclobutan-1-ol. These isomers have very similar structures but distinct NMR signals, leading to a crowded spectrum.[17]

  • Possible Cause 2: Conformational Isomers. The cyclobutane ring is not planar and exists in a dynamic equilibrium between puckered "butterfly" conformations.[18][19] This can lead to complex splitting patterns and averaged signals, complicating interpretation.

  • Solution: Employ 2D NMR Spectroscopy.

    • COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, helping to map out the spin systems of the main compound and any impurities.[18]

    • HSQC (Heteronuclear Single Quantum Coherence): This correlates directly bonded protons and carbons, providing a carbon "fingerprint" for each component.

    • HMBC (Heteronuclear Multiple Bond Correlation): This reveals long-range (2-3 bond) correlations between protons and carbons, which is invaluable for piecing together the carbon skeleton of unknown impurities.[18][20]

Impurity Removal: Troubleshooting Guide

This section provides solutions for common purification challenges.

Workflow for Purification Method Selection

The choice of purification technique is critical and depends on the nature of the impurities and the desired scale.

G cluster_0 Initial Assessment cluster_1 Method Selection cluster_2 Final Verification Crude Crude Product (with impurities) Analysis Analytical Screen (GC-MS, NMR, HPLC) Crude->Analysis Decision Impurity Profile? Analysis->Decision Distillation Fractional Distillation Decision->Distillation  Volatile / Non-Volatile Impurities   Chromatography Column Chromatography Decision->Chromatography  Structurally Similar Impurities (Isomers)   Recrystallization Recrystallization Decision->Recrystallization  Solid Product with Soluble Impurities   Purified Purified Product Distillation->Purified Chromatography->Purified Recrystallization->Purified FinalQC Final Purity Check (>99%) Purified->FinalQC

Caption: Workflow for selecting the appropriate purification method.

Problem: Fractional distillation provides poor separation.
  • Possible Cause 1: Insufficient Column Efficiency. The fractionating column (e.g., Vigreux, packed) may not have enough theoretical plates to separate compounds with close boiling points.[21]

  • Possible Cause 2: Distillation Rate is Too Fast. A high distillation rate disrupts the vapor-liquid equilibrium within the column, preventing proper fractionation.[10]

  • Possible Cause 3: Unstable Vacuum. Fluctuations in pressure will cause the boiling points to change, leading to improper fraction collection and cross-contamination.

  • Solution: Optimize the Distillation Parameters.

    • Increase Column Efficiency: Use a column with a higher number of theoretical plates, such as a packed column (e.g., with Raschig rings or metal sponge) or a spinning band distillation system.

    • Slow Down: Heat the distillation flask slowly and evenly. Aim for a collection rate of 1-2 drops per second.

    • Insulate: Wrap the distillation head and column with glass wool or aluminum foil to maintain a proper temperature gradient.[21]

    • Ensure a Stable Vacuum: Use a high-quality vacuum pump with a regulator and ensure all joints are properly sealed.

  • Setup: Assemble the fractional distillation apparatus. Ensure the column is well-insulated. Connect the system to a vacuum pump with a pressure gauge.

  • Degassing: Begin by pulling a vacuum on the cold system to remove dissolved gases from the crude material.

  • Heating: Gently heat the distillation flask using a heating mantle and a stirrer bar for even boiling.

  • Equilibration: As the material begins to boil and reflux, allow the vapor to equilibrate in the column for 15-30 minutes before collecting any distillate.

  • Fraction Collection:

    • Fore-run: Collect the first fraction, which will contain low-boiling impurities and residual solvents, and discard it.

    • Main Fraction: Collect the main fraction corresponding to the boiling point of 2-(hydroxymethyl)cyclobutan-1-ol at the working pressure. The temperature at the distillation head should remain constant during this period.

    • End Fraction: Stop the distillation before the flask goes to dryness to avoid concentrating potentially unstable high-boiling impurities.

  • Analysis: Analyze all collected fractions by GC or NMR to confirm purity.

Problem: Recrystallization fails, the compound "oils out" or yield is very low.
  • Possible Cause 1: Inappropriate Solvent System. The polarity of the solvent may be too high, preventing crystallization, or too low, causing the compound to crash out as an oil. The two hydroxyl groups make this compound very polar and prone to strong hydrogen bonding with solvents.

  • Possible Cause 2: Presence of "Eutectic" Impurities. Certain impurities can form a eutectic mixture with the product, depressing the melting point and preventing crystallization.

  • Solution: Systematic Solvent Screening and Technique Modification.

    • Solvent Screening: Test a range of solvents and solvent pairs. A good starting point for a polar compound is a moderately polar solvent like ethyl acetate, or a solvent pair like ethyl acetate/heptane or acetone/heptane. The goal is to find a system where the compound is soluble when hot but sparingly soluble when cold.[22]

    • Use a Co-solvent: If the compound oils out, try adding a small amount of a "co-solvent" in which the oil is more soluble to the hot solution until it becomes clear, then allow it to cool slowly.

    • Seeding: Introduce a seed crystal of pure material to the cooled, supersaturated solution to induce crystallization.

Data Summary: Comparison of Purification Techniques

The optimal purification method depends on the specific impurities, required purity, and scale.

ParameterFractional Distillation (Reduced Pressure)Flash Column ChromatographyRecrystallization
Principle Separation based on differences in boiling points.[12]Separation based on differential partitioning between a mobile and stationary phase.Separation based on differences in solubility at varying temperatures.[22]
Typical Purity Achieved Good to High (95-99%)High to Very High (>98%)Very High (>99.5%)
Typical Yield 75-90%50-85%60-85%
Throughput Moderate to HighLow to ModerateLow to Moderate
Best For Removing Volatile and non-volatile impurities (e.g., solvents, salts).Structurally similar impurities (e.g., isomers, byproducts).Impurities with different solubility profiles.

References

  • Biotage. (2023, July 11). What can I use to purify polar reaction mixtures? [URL: https://www.biotage.com/blog/what-can-i-use-to-purify-polar-reaction-mixtures]
  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [URL: https://blog.waters.
  • Benchchem. An In-depth Technical Guide to 1H and 13C NMR Spectral Analysis of Cyclobutanes. [URL: https://www.benchchem.com/blog/an-in-depth-technical-guide-to-1h-and-13c-nmr-spectral-analysis-of-cyclobutanes/]
  • Benchchem. Technical Support Center: Strategies for Purifying Highly Polar Organic Compounds. [URL: https://www.benchchem.com/technical-support-center/strategies-for-purifying-highly-polar-organic-compounds]
  • Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds. [URL: https://assets.thermofisher.com/TFS-Assets/CMD/Application-Notes/AN-109-HPLC-Polar-Compounds-AN70678-EN.pdf]
  • Taylor & Francis Online. (2009, June 11). Rapid Analysis of Dithiaalkane Diols by HPLC. [URL: https://www.tandfonline.com/doi/full/10.1080/10826070600588921]
  • Taylor & Francis Online. (2021, April 11). Isolation and purification of polar compounds from Eupatorium fortunei Turcz by high-speed counter-current chromatography. [URL: https://www.tandfonline.com/doi/full/10.1080/10408347.2021.1906951]
  • Shimadzu. Analysis of Impurities in Alcohol-Based Hand Sanitizers by GC-MS. [URL: https://www.shimadzu.com/an/application/mass-spectrometry/gas-chromatograph-mass-spectrometer/jpo218059.html]
  • LabRulez GCMS. (2015). Analysis of impurities in potable ethanol. [URL: https://www.labrulez.com/documents/gc-ms/agilent-technologies-analysis-of-impurities-in-potable-ethanol]
  • ResearchGate. (2025, August 6). Analyses of procyanidins in foods using Diol phase HPLC. [URL: https://www.researchgate.net/publication/237691850_Analyses_of_procyanidins_in_foods_using_Diol_phase_HPLC]
  • Indian Academy of Sciences. (1995, February). Identification of diastereomeric cyclobutyl dimers in a mixture by NMR. [URL: https://repository.ias.ac.in/13159/1/306.pdf]
  • Hawach Scientific. (2023, August 22). Diol HPLC Column and C30 HPLC Column. [URL: https://www.hawach-filter.com/diol-hplc-column-and-c30-hplc-column/]
  • U.S. Food & Drug Administration (FDA). (2020, August 24). Direct Injection Gas Chromatography Mass Spectrometry (GC-MS) Method for the Detection of Listed Impurities in Hand Sanitizers. [URL: https://www.fda.gov/drugs/coronavirus-covid-19-drugs/direct-injection-gas-chromatography-mass-spectrometry-gc-ms-method-detection-listed-impurities]
  • National Center for Biotechnology Information (PMC). Development of an analytical method to determine methyl alcohol and isopropyl alcohol in food using static headspace gas chromatography. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5386111/]
  • Sorbent Technologies, Inc. (2025, August 7). Diol HPLC Analytical. [URL: https://www.sorbtech.com/diol-hplc-analytical/]
  • Peak Scientific. (2018, March 26). GC Used in Alcohol Profiling to Keep Consumers Safe. [URL: https://www.peakscientific.com/discover/news/gc-used-in-alcohol-profiling-to-keep-consumers-safe/]
  • MDPI. (2022, January 3). A Fast and Selective Approach for Profiling Vicinal Diols Using Liquid Chromatography-Post Column Derivatization-Double Precursor Ion Scanning Mass Spectrometry. [URL: https://www.mdpi.com/1420-3049/27/1/298]
  • Wiley Online Library. (2024, February 5). Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions. [URL: https://onlinelibrary.wiley.com/doi/10.1002/ejoc.202301309]
  • Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products. [URL: https://www.veeprho.com/blog/use-of-nmr-in-impurity-profiling-for-pharmaceutical-products/]
  • Wikipedia. Fractional distillation. [URL: https://en.wikipedia.
  • Advanced ChemBlocks Inc. (2026, February 25). 2-(hydroxymethyl)cyclobutan-1-ol. [URL: https://www.achemblock.com/products/P50851.html]
  • USA Lab. (2020, November 11). How Fractional Distillation Process Works. [URL: https://www.usalab.
  • ReAgent Chemical Services. (2023, September 27). What is Fractional Distillation? [URL: https://www.reagent.co.
  • ResearchGate. NMR Spectroscopy of Cyclobutanes. [URL: https://www.researchgate.net/publication/285375531_NMR_Spectroscopy_of_Cyclobutanes]
  • Semantic Scholar. (2005, March 25). Synthesis of 2- and 4-hydroxymethyl Loratadine, usual impurities in Loratadine syrup formulations. [URL: https://www.semanticscholar.org/paper/Synthesis-of-2--and-4-hydroxymethyl-Loratadine%2C-in-P%C3%A9rez-Silanes/56d05f32463e2646c2419a4242634e06c37c223a]
  • PubMed. Two-dimensional 1H NMR study of two cyclobutane type photodimers of thymidylyl-(3'----5')-thymidine. [URL: https://pubmed.ncbi.nlm.nih.gov/3414925/]
  • Chemistry LibreTexts. (2021, March 5). 5.3: Fractional Distillation. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_Lab_Techniques_(Nichols)/05%3A_Distillation/5.
  • YouTube. (2011, September 22). Fractional distillation. [URL: https://www.youtube.
  • Google Patents. US6444096B1 - Process for the recovery and purification of cyclobutanone. [URL: https://patents.google.
  • Agilent. (2021, July 29). Analysis of Organic Volatile Impurities in Drug Products and Drug Substances. [URL: https://www.agilent.com/cs/library/applications/application-organic-volatile-impurities-drug-7890b-gc-7697a-hs-5994-3459en-agilent.pdf]
  • Google Patents. CN111138252A - Synthetic method of cyclobutanone. [URL: https://patents.google.
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  • Organic Syntheses. cyclobutene. [URL: http://www.orgsyn.org/demo.aspx?prep=cv5p0279]
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  • Research and Reviews. (2021, October 20). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. [URL: https://www.rroij.com/open-access/identifying-the-impurity-profiling-for-pharmaceutical-product-by-using-different-analytical-techniques-a-overview.php]
  • Nelson Labs. Identifying Unexpected Impurities In Drug Products. [URL: https://www.nelsonlabs.com/wp-content/uploads/2021/03/Identifying-Unexpected-Impurities-in-Drug-Products.pdf]
  • ResolveMass Laboratories Inc. (2025, June 8). Identification and profiling of impurities in Pharmaceuticals. [URL: https://resolvemass.com/identification-and-profiling-of-impurities-in-pharmaceuticals/]
  • Benchchem. Benchmarking purification techniques for optimal 2-Hydroxy-2-methylbutanenitrile purity. [URL: https://www.benchchem.com/technical-support-center/benchmarking-purification-techniques-for-optimal-2-hydroxy-2-methylbutanenitrile-purity]
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Sources

Technical Support Center: Overcoming Low Reactivity of Cyclobutane Derivatives in Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to addressing the unique challenges posed by cyclobutane derivatives in synthesis. Cyclobutanes are valuable scaffolds in medicinal chemistry and drug discovery, prized for their ability to confer advantageous pharmacological properties such as metabolic stability and improved binding affinity.[1] However, their synthesis and functionalization are often hampered by low reactivity and inherent ring strain, which can lead to unexpected reaction pathways.[2]

This guide is structured to provide actionable solutions to common problems encountered in the lab. We will move from general questions to in-depth troubleshooting guides for specific reaction classes, grounded in mechanistic principles and supported by peer-reviewed literature.

Frequently Asked Questions (FAQs)

Q1: Why are cyclobutane derivatives often unreactive in standard synthetic transformations?

A: The reactivity of cyclobutanes is a delicate balance. While they possess significant ring strain (approximately 26 kcal/mol), which can be a thermodynamic driving force for ring-opening reactions, the C-C sigma bonds are generally strong and kinetically stable.[2][3] Unlike more strained systems like cyclopropanes, the activation barrier for C-C bond cleavage in simple cyclobutanes is often high. Furthermore, the rigid, puckered conformation of the ring can create steric hindrance at reaction centers, slowing down reactions that require specific geometric approaches of reagents.

Q2: What are the primary strategies to overcome the low reactivity of cyclobutanes?

A: There are several modern strategies to activate and functionalize cyclobutane derivatives:

  • Strain-Release Driven Reactions: This approach utilizes highly strained precursors, such as bicyclo[1.1.0]butanes (BCBs), which have a ring strain energy of about 64 kcal/mol.[4] The release of this substantial strain provides a powerful thermodynamic driving force for reactions, enabling the formation of functionalized cyclobutanes under mild conditions, often facilitated by photoredox or transition-metal catalysis.[5][6]

  • Transition-Metal-Catalyzed C-C Bond Activation: Metals like rhodium, palladium, nickel, and copper can insert into the C-C bonds of cyclobutanes, particularly activated systems like cyclobutanones, to form metallacyclic intermediates.[7][8][9] This "cut-and-sew" approach allows for a variety of subsequent transformations, including cycloadditions and rearrangements.

  • Direct C-H Functionalization: Instead of manipulating the ring itself, this strategy focuses on activating the C-H bonds on the cyclobutane scaffold. This is typically achieved using directing groups that position a transition metal catalyst (often palladium) in proximity to a specific C-H bond, enabling its conversion to a C-C or C-heteroatom bond.[10][11]

  • Photochemical and Thermal [2+2] Cycloadditions: While a method for ring formation, these reactions are also a primary way to access functionalized cyclobutanes. Overcoming low reactivity here often involves the use of photosensitizers to access reactive triplet states or highly activated alkene partners.[12][13]

Q3: My [2+2] photocycloaddition is giving a low yield. What should I investigate first?

A: Low yields in [2+2] photocycloadditions are a common issue. A systematic troubleshooting approach is best. Start by checking your light source and reaction setup. Ensure the wavelength of your lamp is appropriate for exciting your substrate and that the light is effectively penetrating the reaction mixture. Degas your solvent thoroughly, as dissolved oxygen is a notorious quencher of excited states. From there, you can investigate substrate concentration, reaction time, and the potential need for a photosensitizer. For a detailed breakdown, refer to our Troubleshooting Guide 1 .

Q4: How can I control the stereochemistry in my cyclobutane-forming reaction?

A: Controlling stereoselectivity is critical. The choice of strategy depends on the reaction type. For [2+2] cycloadditions, solvent polarity can have a significant impact, and in some cases, can even invert the diastereoselectivity.[14] Lowering the reaction temperature often favors the thermodynamically more stable product. For more robust control, consider using chiral auxiliaries, which direct the approach of the coupling partner, or employ enantioselective catalysis with chiral ligands.[15][16] Our Troubleshooting Guide 2 offers a more detailed decision-making framework.

Troubleshooting Guides

Guide 1: Low Yield in [2+2] Photocycloaddition Reactions

Problem: Your photochemical [2+2] cycloaddition is producing the desired cyclobutane in low yield, or not at all.

This workflow provides a systematic approach to diagnosing and solving the problem.

start Low Yield in [2+2] Photocycloaddition check_setup Is the reaction setup optimized? start->check_setup check_conditions Are the reaction conditions appropriate? check_setup->check_conditions Yes solution_light Verify Lamp Wavelength & Intensity. Ensure proper irradiation of the mixture. check_setup->solution_light No check_substrate Is the substrate sufficiently reactive? check_conditions->check_substrate Yes solution_degas Thoroughly degas the solvent (e.g., N2/Ar sparging). Maintain an inert atmosphere. check_conditions->solution_degas No (Oxygen present?) solution_concentration Optimize substrate concentration. Too dilute may hinder intermolecular reactions. check_conditions->solution_concentration No (Concentration issue?) solution_sensitizer Add a triplet photosensitizer (e.g., benzophenone, thioxanthone). check_substrate->solution_sensitizer No success Yield Improved check_substrate->success Yes solution_light->check_setup Re-evaluate solution_degas->check_conditions Re-evaluate solution_concentration->check_conditions Re-evaluate solution_sensitizer->success

Caption: Troubleshooting workflow for low-yielding [2+2] photocycloadditions.

Q&A for [2+2] Photocycloadditions

Question/Issue Explanation & Solution
"My reaction is not proceeding. Is my light source the problem?" Cause: The energy of the light must match the electronic transition of the substrate. Many simple alkenes require high-energy UVC light, which can also promote side reactions. Solution: 1. Verify Wavelength: Check the UV-Vis spectrum of your starting material. Ensure your lamp's emission spectrum overlaps with the substrate's absorption. 2. Increase Intensity/Proximity: Move the lamp closer to the reactor or use a more powerful one. For larger scales, consider a continuous flow reactor to ensure uniform irradiation and prevent light attenuation.[13] 3. Use a Photosensitizer: If direct excitation is inefficient, a photosensitizer (e.g., benzophenone, acetone) can absorb the light and transfer the energy to your substrate, populating a more reactive triplet state.[14]
"I see many side products and decomposition. What's happening?" Cause: Competing reactions like cis-trans isomerization, polymerization, or other photochemical rearrangements are common. The presence of oxygen can also lead to photo-oxidation byproducts. Solution: 1. Degas Rigorously: Before starting the reaction, sparge your solvent with an inert gas (N₂ or Ar) for at least 30 minutes. Maintain a positive pressure of inert gas throughout the reaction. 2. Lower Temperature: Running the reaction at a lower temperature can sometimes disfavor side reactions relative to the desired cycloaddition. 3. Filter Light: If your lamp has a broad emission spectrum, use a filter to cut out high-energy wavelengths that may be causing decomposition.
"The reaction works, but the yield is consistently low." Cause: This often points to a suboptimal concentration or an inefficient quantum yield. Solution: 1. Optimize Concentration: Run a concentration screen. While high concentrations can favor the desired intermolecular reaction, they can also lead to self-quenching or insolubility. 2. Switch to a Triplet Sensitizer: As mentioned, triplet sensitizers are a highly effective way to improve the efficiency of many [2+2] cycloadditions. The longer lifetime of the triplet state increases the probability of a productive collision between the reacting partners.[14]
Guide 2: Poor Selectivity in Cyclobutane Synthesis

Problem: Your reaction produces a mixture of diastereomers or regioisomers, making purification difficult and lowering the yield of the desired product.

start Poor Selectivity (Diastereo- or Regio-) check_temp Is the reaction run at an optimized temperature? start->check_temp check_solvent Has solvent polarity been screened? check_temp->check_solvent Yes solution_temp Lower the reaction temperature. This often favors the thermodynamic product. check_temp->solution_temp No check_catalyst Is a stereodirecting catalyst being used? check_solvent->check_catalyst Yes solution_solvent Screen a range of solvents (polar aprotic, polar protic, nonpolar). check_solvent->solution_solvent No solution_chiral Employ a chiral catalyst, ligand, or auxiliary to control facial selectivity. check_catalyst->solution_chiral No success Selectivity Improved check_catalyst->success Yes solution_temp->check_solvent solution_solvent->check_catalyst solution_chiral->success

Caption: Decision-making process for optimizing selectivity in cyclobutane synthesis.

Q&A for Selectivity Issues

Question/Issue Explanation & Solution
"My reaction gives a 1:1 mixture of diastereomers. How can I improve this?" Cause: The transition states leading to the two diastereomers are very close in energy. Solution: 1. Temperature: Lowering the temperature can often increase the energy difference between the diastereomeric transition states, favoring one over the other. 2. Solvent: The polarity of the solvent can stabilize or destabilize transition states differently. A comprehensive solvent screen is highly recommended. For example, polar solvents might favor a more polar transition state leading to a specific diastereomer.[14] 3. Bulky Reagents/Substrates: Increasing the steric bulk on one of the reactants can create a stronger facial bias, directing the approach of the other reactant to the less hindered face.
"How do I control regioselectivity in a [2+2] cycloaddition (head-to-head vs. head-to-tail)?" Cause: Regioselectivity is governed by the electronic and steric properties of the substituents on the alkenes. Solution: 1. Electronic Bias: The most common and reliable strategy is to react an electron-rich alkene with an electron-poor alkene. The resulting cyclobutane is typically the head-to-tail adduct due to favorable orbital interactions in the transition state.[17] 2. Lewis Acid Catalysis: A Lewis acid can coordinate to one of the reactants (e.g., an enone), further polarizing it and enhancing the regioselectivity of the cycloaddition.
"I need a single enantiomer. What are my options?" Cause: Most standard methods produce racemic mixtures. To achieve enantioselectivity, a chiral influence is required. Solution: 1. Chiral Auxiliaries: Covalently attach a chiral molecule (an auxiliary) to your substrate. It will direct the cycloaddition to one face, and can be removed later. 2. Chiral Catalysis: This is often the most efficient method. Use a chiral catalyst, such as a transition metal complex with a chiral ligand or a chiral organocatalyst (e.g., a chiral phosphoric acid), to create a chiral environment around the reactants.[12][16][18] This approach can provide high enantiomeric excess with low catalyst loadings.
Guide 3: Challenges in Transition-Metal-Catalyzed C-C Bond Activation

Problem: Your Rh- or Pd-catalyzed ring expansion or "cut-and-sew" reaction of a cyclobutanone is sluggish, inefficient, or gives undesired byproducts.

Q&A for C-C Activation

Question/Issue Explanation & Solution
"My catalyst seems to be inactive. The reaction won't start." Cause: The oxidative addition of the metal into the C-C bond is often the rate-limiting step and can have a high activation barrier. High reaction temperatures are frequently required.[7] Solution: 1. Increase Temperature: These reactions often require temperatures of 100 °C or higher to overcome the activation energy for C-C bond cleavage.[9] 2. Ligand Choice: The ligand on the metal center is crucial. Bulky, electron-donating ligands can promote the oxidative addition step. Screen different phosphine or N-heterocyclic carbene (NHC) ligands. 3. Additive Effects: In some systems, a co-catalyst or additive is required. For instance, a Lewis acid like Zn(OTf)₂ can coordinate to the carbonyl oxygen, weakening the adjacent C-C bond and facilitating its cleavage by the rhodium catalyst.[9]
"The reaction is giving a mixture of regioisomers from cleavage of different C-C bonds." Cause: If there are two or more cleavable C-C bonds adjacent to the carbonyl, the catalyst may not differentiate between them effectively. Solution: 1. Steric Control: Cleavage often occurs at the less sterically hindered C-C bond. You can redesign your substrate to enhance this bias. 2. Directing Groups: Incorporating a directing group elsewhere on the molecule can force the catalyst to coordinate in a specific way, leading to the selective cleavage of a proximal C-C bond.[3] 3. Substrate Activation: The electronic nature of the substituents can influence which bond is cleaved. For example, in aryl-substituted cyclobutanones, the bond between the carbonyl carbon and the aryl-substituted carbon is often preferentially cleaved.[7]
Protocol: Rh-Catalyzed Kinetic Resolution of a Cyclobutanone

This protocol, adapted from the literature, illustrates a "cut-and-sew" reaction where a chiral Rh(I) catalyst selectively reacts with one enantiomer of a racemic cyclobutanone, leading to a kinetic resolution.[7]

  • Setup: To an oven-dried vial under an inert atmosphere (N₂ or Ar), add the racemic cyclobutanone (1.0 equiv), the alkene coupling partner (1.5 equiv), and the chiral Rh(I) catalyst complex (e.g., [Rh(COD)Cl]₂ with a chiral phosphine ligand, 2.5 mol %).

  • Solvent: Add anhydrous, degassed solvent (e.g., toluene).

  • Reaction: Stir the mixture at the specified temperature (e.g., room temperature or elevated) and monitor the reaction by TLC or GC-MS.

  • Analysis: The reaction should ideally proceed to ~50% conversion, at which point one enantiomer of the starting material will be largely consumed, and the other will remain unreacted. The product will be formed in high enantiomeric excess.

  • Workup: Once the desired conversion is reached, concentrate the reaction mixture and purify by column chromatography to separate the enantioenriched starting material from the cyclized product.

Guide 4: Inefficient Strain-Release-Driven Functionalization

Problem: Your reaction using a highly strained precursor like a bicyclo[1.1.0]butane (BCB) is not providing the expected functionalized cyclobutane product efficiently.

Q&A for Strain-Release Reactions

Question/Issue Explanation & Solution
"My BCB precursor is difficult to handle and seems to be polymerizing." Cause: BCBs are highly reactive due to their immense strain energy and can undergo polymerization, especially in the presence of trace acid, light, or heat.[4] Solution: 1. Use Stabilized BCBs: Many modern protocols use BCBs substituted with stabilizing groups, such as a phenylsulfonyl group. These are often bench-stable crystalline solids.[5] 2. Storage and Handling: Store BCBs in the dark, under an inert atmosphere, and at low temperatures. Use them immediately after preparation or purification if possible. 3. Reaction Conditions: Ensure your reaction conditions are scrupulously free of adventitious initiators. Use high-purity, degassed solvents.
"The photoredox-catalyzed reaction with my BCB is not working." Cause: The photoredox cycle may be inefficient. This could be due to a poor choice of photocatalyst, quenching of the excited state, or an unfavorable redox potential match between the catalyst and the substrates. Solution: 1. Photocatalyst Choice: The photocatalyst's excited-state redox potential must be sufficient to reduce or oxidize your radical precursor. Screen different catalysts (e.g., iridium- or ruthenium-based complexes, organic dyes). 2. Radical Precursor: Ensure your radical precursor (e.g., a carboxylic acid for decarboxylative generation) is suitable for the chosen conditions. The radical generated must be nucleophilic enough to add to the central bond of the BCB.[4] 3. Light Source: Match the wavelength of your light source (typically blue or green LEDs) to the absorption maximum of your photocatalyst for maximum efficiency.
Protocol: Photoredox-Catalyzed Decarboxylative Cyclobutylation

This generalized protocol is based on a strain-release strategy for the synthesis of 1,3-disubstituted cyclobutanes.[4][5]

  • Setup: In a vial, combine the N-(acyloxy)phthalimide radical precursor (1.2 equiv), the bicyclo[1.1.0]butane (BCB) derivative (1.0 equiv), and the photoredox catalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, 1-2 mol %).

  • Solvent: Add anhydrous, degassed solvent (e.g., DMF or DMSO).

  • Irradiation: Seal the vial and place it in a photoreactor equipped with a cooling fan. Irradiate with a blue LED lamp while stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the BCB is consumed.

  • Workup: Upon completion, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate), wash with water and brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References

  • Photochemical Strain-Release-Driven Cyclobutylation of C(sp3 )-Centered Radicals. Angewandte Chemie International Edition, [Link][5]

  • Copper-catalyzed radical cascade reaction of simple cyclobutanes: synthesis of highly functionalized cyclobutene derivatives. Chemical Science, [Link][19]

  • Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. PMC, [Link][1]

  • Photochemical Strain-Release Driven Cyclobutylation of C(sp3)-Centered Radicals. ChemRxiv, [Link][4][20]

  • Synthesis of Cyclobutanes and Cyclobutenes by Strain-Release-Driven Ring-Opening of Bicyclo[1.1.0]butanes. ResearchGate, [Link][6]

  • Novel Synthesis of Functionalized Cyclobutane Derivatives via Intramolecular Conjugate Addition of Alkenyltrimethylstannane Functions to α,β-Alkynic Esters Mediated by Copper(I) Chloride. The Journal of Organic Chemistry, [Link][21]

  • Kinetic Resolution via Rh-Catalyzed C–C Activation of Cyclobutanones at Room Temperature. PMC, [Link][7]

  • Overview of Strain‐Release‐Driven Reactions and Our Work. ResearchGate, [Link][22]

  • Merging C–C σ-bond activation of cyclobutanones with CO2 fixation via Ni-catalysis. Chemical Communications, [Link][8]

  • Cyclobutane synthesis. Organic Chemistry Portal, [Link][12]

  • Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. MDPI, [Link][23]

  • Diastereoselective Synthesis of Cyclobutanes via Rh-Catalyzed Unprecedented C–C Bond Cleavage of Alkylidenecyclopropanes. Organic Letters, [Link][2]

  • Catalytic Approaches to Assemble Cyclobutane Motifs in Natural Product Synthesis. ResearchGate, [Link][15]

  • Dual Activation Strategy to Achieve C–C Cleavage of Cyclobutanes: Development and Mechanism of Rh and Zn Cocatalyzed [4 + 2] Cycloaddition of Yne-Vinylcyclobutanones. ResearchGate, [Link][9]

  • Catalytic Enantioselective Synthesis of Cyclobutenes from Alkynes and Alkenyl Derivatives. PMC, [Link][16]

  • Distal-Bond-Selective C–C Activation of Ring-Fused Cyclopentanones: An Efficient Access to Spiroindanones. PMC, [Link][3]

  • Catalytic approaches to assemble cyclobutane motifs in natural product synthesis. Organic Chemistry Frontiers, [Link][24]

  • Cyclobutane and Cyclobutene Synthesis: Catalytic Enantioselective [2+2] Cycloadditions. Angewandte Chemie International Edition, [Link][18]

  • Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization. PMC, [Link][13]

  • Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, [Link][10]

  • Studies Toward The Stereocontrolled Synthesis Of Cyclobutane Derivatives. ScholarWorks, [Link][11]

  • Cyclobutane Derivatives from Thermal Cycloaddition Reactions. ScienceDirect, [Link][17]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Characterization and Validation of 2-(Hydroxymethyl)cyclobutan-1-ol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The cyclobutane scaffold, once considered a synthetic curiosity, is now increasingly recognized for its valuable role in medicinal chemistry.[1][2][3] Its unique, puckered three-dimensional structure offers a compelling alternative to more traditional bioisosteres, enabling chemists to fine-tune pharmacological properties such as metabolic stability, conformational rigidity, and receptor binding.[1][2] Among the diverse family of cyclobutane-containing molecules, derivatives of 2-(hydroxymethyl)cyclobutan-1-ol serve as critical building blocks, particularly in the synthesis of carbocyclic nucleoside analogs with potent antiviral activities.[4][5]

This guide provides an in-depth comparison of the essential techniques used to characterize and validate these derivatives. Moving beyond a simple recitation of methods, we will explore the causality behind experimental choices, establish self-validating protocols, and present comparative data to inform your research and development efforts.

Part I: Comprehensive Structural Characterization

The foundational step in any drug discovery program is the unambiguous confirmation of a molecule's structure and purity. For 2-(hydroxymethyl)cyclobutan-1-ol derivatives, which often present complex stereochemistry, a multi-technique approach is not just recommended; it is essential. The fluxional nature of the cyclobutane ring, which rapidly undergoes ring-flipping, can complicate spectroscopic analysis, demanding a careful and integrated interpretation of data.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The First Line of Inquiry

NMR is the workhorse for elucidating the covalent structure and relative stereochemistry of organic molecules. For cyclobutane derivatives, it provides critical insights into the substitution pattern and conformational preferences.

Expertise in Interpretation: The chemical shifts and coupling constants of the cyclobutane ring protons are highly sensitive to their environment. For instance, the protons of the hydroxymethyl group (-CH₂OH) typically appear in the 3.5 - 4.0 ppm range in a ¹H NMR spectrum.[7] Their coupling to the adjacent methine proton (H-2) and their potential diastereotopicity (appearing as two distinct signals) can provide initial clues about the local conformation. A complete analysis of complex spectra, including all proton-proton coupling constants (J-values), is crucial.[8] Notably, four-bond couplings (⁴JHH) show a pronounced orientation dependence, with ⁴J(eq-eq) being around 5 Hz while ⁴J(ax-ax) is near 0 Hz, which can be invaluable for determining the conformational equilibrium between axial and equatorial conformers.[8]

Two-dimensional NMR techniques are indispensable for resolving overlapping signals.[7]

  • COSY (Correlation Spectroscopy) identifies proton-proton coupling networks, allowing for the tracing of connectivity through the cyclobutane ring.

  • HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to their attached carbons, aiding in the assignment of the ¹³C spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range (2-3 bond) correlations between protons and carbons, which is key for assigning quaternary carbons and confirming the overall carbon skeleton.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine the spatial proximity of protons, providing definitive evidence for the relative stereochemistry (cis/trans isomers).

Table 1: Representative ¹H NMR Data for a Hypothetical trans-2-(hydroxymethyl)cyclobutan-1-ol Derivative

Proton AssignmentPredicted Chemical Shift (ppm)Observed MultiplicityKey COSY Correlations
H-1 (CHOH)~4.0 - 4.3MultipletH-2, H-4a, H-4b
H-2 (CHCH₂OH)~2.3 - 2.6MultipletH-1, H-3a, H-3b, -CH ₂OH
-CH ₂OH~3.5 - 3.8MultipletH-2
Ring Protons (H-3, H-4)~1.6 - 2.2Complex MultipletsH-1, H-2, Each Other
-OH (alcohol)Variable (1.5 - 4.0)Broad SingletNone (disappears on D₂O exchange)
Mass Spectrometry (MS): Confirming Identity and Fragmentation

Mass spectrometry is a primary tool for determining the molecular weight of a synthesized derivative and for gaining structural information through fragmentation analysis.

Expertise in Interpretation: Under Electron Impact (EI) ionization, cyclobutane derivatives exhibit characteristic fragmentation pathways.[9][10] A common fragmentation involves the cleavage of the cyclobutane ring, often with the rupture of two C-C bonds opposite each other.[9] For diols and their silyl ethers, a symmetric ring scission can be observed, resulting in a primary fragment with half the molecular weight of the parent molecule.[9] The presence or absence of a clear molecular ion peak can also be informative; for some substituted cyclobutanes, the molecular ion can be of low intensity or absent altogether.[11]

X-ray Crystallography: The Definitive Structure

When a single crystal of sufficient quality can be obtained, X-ray crystallography provides unambiguous proof of the molecular structure, including absolute stereochemistry. It is the gold standard for validating the results inferred from spectroscopic and chromatographic methods.[2][12]

Expertise in Interpretation: Crystallographic data provides precise bond lengths, bond angles, and torsional angles. For cyclobutane derivatives, this allows for the direct visualization of the ring's puckered conformation and the exact positioning (axial or equatorial) of each substituent.[1][12][13] This information is invaluable for building accurate structure-activity relationships (SAR) and for computational modeling studies.

Chromatographic Techniques: Purity Assessment and Isomer Separation

Chromatography is essential for both purifying the target compound and assessing its purity, including the separation of stereoisomers.

Expertise in Method Selection: The choice of chromatographic technique is dictated by the properties of the isomers.[14]

  • High-Performance Liquid Chromatography (HPLC): This is the most common technique for purity analysis. The choice between normal-phase (polar stationary phase, non-polar mobile phase) and reversed-phase (non-polar stationary phase, polar mobile phase) depends on the overall polarity of the derivative.[14] Reversed-phase HPLC is generally the method of choice for the more polar diol derivatives.[14]

  • Chiral HPLC: To separate enantiomers, a chiral stationary phase (CSP) is required.[14] Polysaccharide-based CSPs are widely applicable for resolving a variety of chiral compounds, including those containing cyclobutane rings.[14]

  • Gas Chromatography (GC): For volatile and thermally stable derivatives, GC can be an effective tool for separating diastereomers. Liquid crystalline stationary phases have shown unique selectivity for separating positional and geometric isomers of cyclic compounds.[15]

Workflow for Characterization and Validation

The following diagram illustrates a logical workflow for the comprehensive analysis of a newly synthesized 2-(hydroxymethyl)cyclobutan-1-ol derivative.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_validation Performance Validation Synthesis Synthesis of Derivative Purification Purification (e.g., Flash Chromatography) Synthesis->Purification Purity Purity & Isomer Ratio (HPLC, GC) Purification->Purity Purified Sample Structure_ID Structural Elucidation (NMR, MS) Purity->Structure_ID Stereochem Stereochemistry (2D NMR, Chiral HPLC) Structure_ID->Stereochem Bio_Assay Biological Activity Assay (e.g., Antiviral Screen) Structure_ID->Bio_Assay Confirmed Structure Absolute_Structure Definitive Structure (X-ray Crystallography) Stereochem->Absolute_Structure If crystal available Final_Report Comprehensive Data Package (SAR Analysis) Absolute_Structure->Final_Report PhysChem Physicochemical Profiling (Solubility, Stability) Bio_Assay->PhysChem PhysChem->Final_Report

Caption: A comprehensive workflow for the synthesis, characterization, and validation of novel derivatives.

Part II: Comparative Performance and Validation

Once a derivative has been fully characterized, the next critical step is to validate its performance, typically through biological assays. Given the prevalence of cyclobutane scaffolds in antiviral drug discovery, we will use this as our primary example for comparison.[16][17][18]

Comparative Antiviral Activity

Many 2-(hydroxymethyl)cyclobutan-1-ol derivatives are precursors to carbocyclic nucleosides designed to inhibit viral replication.[4][5][19] Their performance is typically quantified by the half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀) against a specific virus in a cell-based assay. A lower value indicates higher potency.

Table 2: Comparative Antiviral Activity of Selected Cyclobutane Derivatives

Compound ClassDerivative ExampleTarget VirusActivity (IC₅₀ / EC₅₀)Reference
L-d4T Analogue5-position C₁₂ methylene tetherHIV-1IC₅₀ = 2.3 µM[19]
Neplanocin AnalogueL-like carbocyclic nucleosideNorovirusEC₅₀ = 3.0 - 4.2 µM[19]
Cyclobakuchiol ANatural Product DerivativeInfluenza A (A/PR/8/34)IC₅₀ = 1.7 ± 0.8 µM[20]
Cyclobakuchiol CNatural Product DerivativeInfluenza A (A/PR/8/34)IC₅₀ = 4.6 ± 2.2 µM[20]
Pyrrolidine-CampheneBicyclic MonoterpenoidEbola (authentic)IC₅₀ = 18.3 µM[21]

Expertise in Data Analysis: The data in Table 2 highlights several key principles in drug development. The subtle structural difference between Cyclobakuchiol A and C leads to a nearly 3-fold difference in anti-influenza activity, underscoring the importance of precise structural characterization.[20] Similarly, modifications to the L-d4T scaffold, such as increasing lipophilicity with an alkyl chain, can significantly impact anti-HIV activity.[19] This comparative data is the cornerstone of generating meaningful Structure-Activity Relationships (SAR) that guide the design of next-generation compounds.

Detailed Experimental Protocols

Trustworthy data is built on robust and well-documented protocols. The following sections provide step-by-step methodologies for key experiments.

Protocol 1: Chiral HPLC for Enantiomeric Resolution

Objective: To separate and quantify the enantiomers of a chiral 2-(hydroxymethyl)cyclobutan-1-ol derivative. This protocol is self-validating through the initial system suitability test.

  • System Preparation:

    • Install a suitable chiral column (e.g., a polysaccharide-based CSP like Chiralpak®).

    • Prepare the mobile phase, typically a mixture of a non-polar solvent (e.g., n-hexane) and an alcohol modifier (e.g., isopropanol). A common starting point is 90:10 hexane:isopropanol.[14]

    • Degas the mobile phase thoroughly using sonication or vacuum filtration.

    • Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved on the UV detector.

  • Sample Preparation:

    • Accurately weigh and dissolve the racemic or synthesized sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

    • Filter the sample through a 0.2 µm syringe filter to remove any particulate matter.

  • System Suitability Test (SST):

    • Inject a certified racemic standard of the compound, if available.

    • Verify that the two enantiomer peaks are baseline resolved (Resolution > 1.5).

    • Confirm that the peak areas are approximately equal (e.g., 48-52% for each). This validates that the system can accurately separate and quantify the enantiomers.

  • Analysis:

    • Inject the prepared sample.

    • Record the chromatogram, noting the retention times and peak areas for each enantiomer.

  • Data Interpretation:

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100, where Area₁ is the area of the major enantiomer peak.

Protocol 2: NMR Analysis with D₂O Exchange for Hydroxyl Proton Confirmation

Objective: To definitively identify the signals from hydroxyl (-OH) protons in a ¹H NMR spectrum. This is a simple, self-validating check.

  • Initial Spectrum Acquisition:

    • Prepare the sample by dissolving ~5-10 mg in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

    • Acquire a standard ¹H NMR spectrum. Tentatively assign the broad singlet peaks that may correspond to the two -OH groups.

  • D₂O Exchange:

    • Remove the NMR tube from the spectrometer.

    • Add one drop of deuterium oxide (D₂O) to the tube.

    • Cap the tube and shake vigorously for ~30 seconds to facilitate the exchange of labile -OH protons with deuterium.

  • Second Spectrum Acquisition:

    • Re-insert the tube into the spectrometer and acquire a second ¹H NMR spectrum using the same parameters.

  • Data Interpretation:

    • Compare the two spectra. The signals corresponding to the -OH protons will have disappeared or significantly diminished in intensity in the second spectrum, confirming their assignment. The absence of other changes validates the specificity of the exchange.

Decision Framework for Chromatographic Method Selection

Choosing the correct chromatographic approach is critical for efficient purification and analysis. The following decision tree provides a logical framework for this process.

G Start Goal of Chromatography? Purification Bulk Purification (>50mg) Start->Purification Purification Analysis Analytical Separation (<1mg) Start->Analysis Analysis Flash Use Flash Chromatography (Silica or C18) Purification->Flash Isomer_Type What type of isomers? Analysis->Isomer_Type Diastereomers Diastereomers or Positional Isomers Isomer_Type->Diastereomers Enantiomers Enantiomers Isomer_Type->Enantiomers Volatility Is the compound volatile and thermally stable? Diastereomers->Volatility Chiral_HPLC Use Chiral HPLC - Requires a Chiral Stationary Phase (CSP) Enantiomers->Chiral_HPLC GC_Method Consider Gas Chromatography (GC) - Unique selectivity with liquid crystal phases Volatility->GC_Method Yes HPLC_Method Use HPLC Volatility->HPLC_Method No

Caption: A decision tree for selecting the appropriate chromatographic method for cyclobutane derivatives.

Conclusion

The successful development of 2-(hydroxymethyl)cyclobutan-1-ol derivatives hinges on a rigorous and integrated approach to characterization and validation. By combining the strengths of NMR spectroscopy, mass spectrometry, X-ray crystallography, and advanced chromatographic techniques, researchers can unambiguously determine the structure, purity, and stereochemistry of their target compounds. This solid analytical foundation is paramount for interpreting biological data, building robust structure-activity relationships, and ultimately advancing promising candidates in the drug discovery pipeline. The protocols and comparative frameworks provided in this guide are designed to empower scientists with the expertise and confidence needed to navigate the complexities of this important class of molecules.

References

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Comparative Analysis of 2-(Hydroxymethyl)cyclobutan-1-ol and Cyclopentanol Analogues in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

The rational selection of a molecular scaffold is a cornerstone of modern drug discovery, profoundly influencing a compound's pharmacological and pharmacokinetic profile. This guide provides a detailed comparative analysis of two prominent non-aromatic carbocyclic scaffolds: 2-(hydroxymethyl)cyclobutan-1-ol and cyclopentanol, along with their respective analogues. By examining their synthesis, conformational properties, and impact on key drug-like attributes, this document aims to equip researchers with the necessary insights to strategically employ these scaffolds in the design of novel therapeutics.

Part 1: Synthetic Accessibility and Strategic Considerations

The feasibility and efficiency of a synthetic route are paramount in the early stages of drug development. The choice between a cyclobutane and a cyclopentane core can have significant implications for chemical synthesis.

Synthesis of 2-(Hydroxymethyl)cyclobutan-1-ol Analogues

The construction of the strained four-membered cyclobutane ring generally presents greater synthetic challenges compared to its five-membered counterpart.[1] A common and effective strategy involves the [2+2] photocycloaddition of alkenes.[2] However, controlling the regioselectivity and stereoselectivity of these reactions can be complex.[2] Alternative methods, such as the ring expansion of cyclopropylcarbinyl precursors and functionalization of pre-existing cyclobutane cores, have also been developed.[2][3]

Experimental Protocol: Synthesis of a Substituted Cyclobutanol via [2+2] Cycloaddition and Reduction

  • [2+2] Cycloaddition: An alkene, such as vinyl acetate, is dissolved in an appropriate solvent (e.g., acetone) and subjected to UV irradiation in the presence of a photosensitizer. The resulting cyclobutanone is then isolated and purified.

  • Reduction: The cyclobutanone is dissolved in methanol and cooled to 0°C. Sodium borohydride is added portionwise, and the reaction is stirred until completion (monitored by TLC). The reaction is then quenched, and the product is extracted and purified to yield the corresponding cyclobutanol.

Synthesis of Cyclopentanol Analogues

Cyclopentane synthesis is generally more facile due to the lower ring strain of the five-membered ring.[4] A variety of robust methods are available, including ring-closing metathesis (RCM), the Pauson-Khand reaction, and organocatalytic domino reactions.[4][5] These methods often provide high yields and good stereocontrol.[4]

Experimental Protocol: Synthesis of a Functionalized Cyclopentanol via Ring-Closing Metathesis (RCM) and Hydrogenation

  • RCM: A suitable diene is dissolved in a degassed solvent like dichloromethane. A ruthenium-based catalyst (e.g., Grubbs' catalyst) is added, and the mixture is stirred at room temperature or with gentle heating.[5] The resulting cyclopentene is purified by column chromatography.

  • Hydrogenation: The purified cyclopentene is dissolved in a solvent such as ethanol, and a palladium on carbon (Pd/C) catalyst is added. The mixture is then subjected to a hydrogen atmosphere (typically via a balloon or a Parr hydrogenator) until the reaction is complete.[5] The catalyst is removed by filtration, and the solvent is evaporated to yield the cyclopentanol.

Part 2: Conformational Analysis and its Impact on Biological Activity

The three-dimensional shape of a molecule is a critical determinant of its interaction with a biological target. Cyclobutane and cyclopentane rings exhibit distinct conformational preferences that influence the spatial orientation of their substituents.

  • Cyclobutane: The cyclobutane ring is not planar but exists in a puckered or "folded" conformation to alleviate some of the eclipsing strain.[6][7] This puckering results in an out-of-plane dihedral angle of about 25 degrees.[6] This rigid, puckered structure can precisely orient substituents, which can be advantageous for fitting into a well-defined binding pocket and may lead to improved potency and selectivity.[8]

  • Cyclopentane: The cyclopentane ring is more flexible and adopts non-planar "envelope" or "half-chair" conformations to minimize torsional strain.[9][10] In the envelope conformation, four carbon atoms are in the same plane, with the fifth out of the plane.[10] This conformational flexibility can allow for a more adaptable fit to various target topographies but may also result in a higher entropic penalty upon binding.

Caption: Relationship between scaffold properties and potential drug discovery outcomes.

Part 3: Physicochemical Properties and Pharmacokinetic Profiles

A molecule's physicochemical properties, such as lipophilicity and metabolic stability, are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. The choice of a cyclobutane or cyclopentane core can significantly impact these parameters.

Lipophilicity and Solubility

Lipophilicity, commonly expressed as LogP (the logarithm of the partition coefficient between octanol and water), is a key factor in determining a drug's ability to cross biological membranes.[11] While both 2-(hydroxymethyl)cyclobutan-1-ol and cyclopentanol are relatively polar, their analogues can be readily modified to span a wide range of lipophilicity.

CompoundMolecular FormulaMolecular Weight ( g/mol )Calculated XLogP3
2-(hydroxymethyl)cyclobutan-1-olC5H10O2102.130.2[12]
2-(hydroxymethyl)cyclopentanolC6H12O2116.160.6[13]

This table presents computationally predicted LogP values.

Experimental Protocol: LogP Determination by Shake-Flask Method

  • Preparation: A solution of the test compound is prepared in a biphasic system of n-octanol and phosphate-buffered saline (pH 7.4).[14][15]

  • Equilibration: The mixture is shaken vigorously for a set period (e.g., 24 hours) to ensure equilibrium is reached.[16]

  • Phase Separation: The mixture is centrifuged to achieve complete separation of the octanol and aqueous layers.

  • Quantification: The concentration of the compound in each phase is determined using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV detection.[15]

  • Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[14]

Metabolic Stability

Metabolic stability is a crucial factor influencing a drug's half-life and bioavailability. Saturated carbocyclic rings are generally less prone to oxidative metabolism by cytochrome P450 enzymes than many other functional groups. The rigid nature of the cyclobutane ring may offer enhanced metabolic stability compared to the more flexible cyclopentane ring in certain contexts.[17][18]

Experimental Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes

  • Incubation: The test compound is incubated with liver microsomes (from human or other species) and a cofactor, such as NADPH, at 37°C.[19][20]

  • Time Points: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 15, 30, 60 minutes).[20]

  • Quenching: The reaction in each aliquot is stopped by the addition of a cold organic solvent, such as acetonitrile.[21]

  • Analysis: The amount of the parent compound remaining at each time point is quantified by liquid chromatography-mass spectrometry (LC-MS).[20]

  • Calculation: The rate of disappearance of the parent compound is used to calculate the in vitro half-life and intrinsic clearance.[21]

G Test Compound Test Compound Incubation at 37°C Incubation at 37°C Test Compound->Incubation at 37°C Liver Microsomes + NADPH Liver Microsomes + NADPH Liver Microsomes + NADPH->Incubation at 37°C Time-Point Sampling Time-Point Sampling Incubation at 37°C->Time-Point Sampling 0, 15, 30, 60 min Reaction Quenching Reaction Quenching Time-Point Sampling->Reaction Quenching LC-MS Analysis LC-MS Analysis Reaction Quenching->LC-MS Analysis Data Analysis Data Analysis LC-MS Analysis->Data Analysis Calculate t1/2, Clint

Caption: Workflow for an in vitro metabolic stability assay.

Part 4: Applications in Drug Discovery

Both cyclobutane and cyclopentane scaffolds are found in a variety of approved drugs and clinical candidates, highlighting their utility in medicinal chemistry.

  • Cyclobutane Analogues: The rigid nature of the cyclobutane ring has been exploited to improve potency, selectivity, and pharmacokinetic properties.[8] For example, the hepatitis C virus (HCV) protease inhibitor boceprevir contains a cyclobutane moiety that is significantly more potent than its cyclopentyl analogue.[8] The anticancer drug carboplatin incorporates a cyclobutane-1,1-dicarboxylate ligand, which reduces the nephrotoxicity associated with its predecessor, cisplatin.[8][17]

  • Cyclopentanol Analogues: The cyclopentane ring is a common feature in many natural products and synthetic drugs.[22] Prostaglandin analogues, such as latanoprost for glaucoma, are based on a cyclopentane core.[23] The antiviral drug abacavir is a carbocyclic nucleoside analogue containing a cyclopentene ring, which enhances its metabolic stability compared to natural nucleosides.[23]

Conclusion

The choice between a 2-(hydroxymethyl)cyclobutan-1-ol and a cyclopentanol scaffold in drug design is a nuanced decision that depends on the specific therapeutic target and desired properties of the final compound. The cyclobutane framework offers a rigid and conformationally defined platform that can lead to high potency and selectivity, while the cyclopentane ring provides greater synthetic accessibility and conformational flexibility. A thorough understanding of the synthetic methodologies, conformational preferences, and resulting physicochemical properties of analogues of both scaffolds is essential for making informed decisions in the pursuit of novel and effective therapeutics.

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A Comparative Guide to the Synthetic Pathways of 2-(hydroxymethyl)cyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The cyclobutane motif is a valuable structural component in medicinal chemistry, offering a unique three-dimensional scaffold that can enhance the metabolic stability, solubility, and binding affinity of drug candidates.[1] Specifically, 1,2-disubstituted cyclobutanes such as 2-(hydroxymethyl)cyclobutan-1-ol are crucial building blocks for a variety of biologically active molecules. This guide provides a comparative analysis of alternative synthetic pathways to 2-(hydroxymethyl)cyclobutan-1-ol, focusing on methodologies that offer stereochemical control and scalability.

I. Overview of Synthetic Strategies

The synthesis of 2-(hydroxymethyl)cyclobutan-1-ol isomers, both cis and trans, primarily relies on two core strategies: the reduction of cyclobutane-1,2-dicarboxylic acid derivatives and the functionalization of pre-formed cyclobutane rings. Each approach presents distinct advantages and challenges in terms of stereoselectivity, yield, and reagent availability.

Synthetic Pathway Starting Material Key Transformation Stereochemistry Advantages Disadvantages
1. Reduction of Dicarboxylic Acid Derivatives Cyclobutane-1,2-dicarboxylic acid or its estersReduction of carboxylic acids/estersPredominantly cis or trans depending on starting material and reducing agentGood stereochemical control, readily available starting materialsMay require harsh reducing agents (e.g., LiAlH₄), potential for over-reduction
2. Baeyer-Villiger Oxidation of Bicyclic Ketones Bicyclo[2.2.0]hexan-2-one derivativesOxidative ring expansionStereospecificHigh degree of stereocontrol, access to enantiomerically pure productsStarting materials can be challenging to synthesize
3. [2+2] Photocycloaddition Substituted alkenesLight-induced cycloadditionDependent on alkene geometry and reaction conditionsVersatile for creating diverse cyclobutane coresOften results in mixtures of stereoisomers, can require specialized equipment

II. Detailed Analysis of Synthetic Pathways

Reduction of Cyclobutane-1,2-dicarboxylic Acid Derivatives

This is a classical and straightforward approach to both cis- and trans-2-(hydroxymethyl)cyclobutan-1-ol. The stereochemical outcome is dictated by the configuration of the starting dicarboxylic acid.

a) Synthesis of cis-2-(hydroxymethyl)cyclobutan-1-ol

The cis-isomer is readily prepared by the reduction of cis-cyclobutane-1,2-dicarboxylic acid or its corresponding esters. Lithium aluminum hydride (LiAlH₄) is a common and effective reducing agent for this transformation.[2]

Reaction Scheme:

G cluster_0 Synthesis of cis-2-(hydroxymethyl)cyclobutan-1-ol cis-Dicarboxylic Acid cis-Cyclobutane-1,2-dicarboxylic Acid cis-Diol cis-2-(hydroxymethyl)cyclobutan-1-ol cis-Dicarboxylic Acid->cis-Diol 1. LiAlH₄, THF 2. H₃O⁺

A representative synthetic workflow for the reduction of a dicarboxylic acid.

b) Synthesis of trans-2-(hydroxymethyl)cyclobutan-1-ol

Similarly, the trans-isomer is obtained from the reduction of trans-cyclobutane-1,2-dicarboxylic acid. The choice of reducing agent can be critical to avoid side reactions. While LiAlH₄ is effective, alternative milder reagents can also be employed.

Causality Behind Experimental Choices:

  • Choice of Reducing Agent: LiAlH₄ is a powerful reducing agent capable of reducing both carboxylic acids and esters.[2] Its use in excess ensures complete conversion to the diol. However, its high reactivity necessitates careful handling and anhydrous conditions. Borane (BH₃) complexes can also be used and may offer different selectivity profiles.

  • Solvent: Anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether are essential for LiAlH₄ reductions to prevent quenching of the reagent.

  • Workup: An acidic workup is required to protonate the resulting alkoxide intermediates and to neutralize any excess reducing agent.

Baeyer-Villiger Oxidation of Bicyclic Ketones

The Baeyer-Villiger oxidation offers an elegant and stereospecific route to lactones, which can then be reduced to the target diols.[3][4][5] This method is particularly valuable for accessing enantiomerically pure products if the starting bicyclic ketone is chiral. The reaction involves the insertion of an oxygen atom adjacent to a carbonyl group using a peroxyacid.[3][4][5]

Reaction Scheme:

G cluster_1 Baeyer-Villiger Oxidation Pathway Bicyclic Ketone Bicyclo[2.2.0]hexan-2-one Lactone Lactone Intermediate Bicyclic Ketone->Lactone m-CPBA Diol 2-(hydroxymethyl)cyclobutan-1-ol Lactone->Diol Reduction (e.g., LiAlH₄)

General scheme for the Baeyer-Villiger oxidation approach.

Expertise & Experience Insights:

The regioselectivity of the Baeyer-Villiger oxidation is predictable based on the migratory aptitude of the substituents on the ketone.[5] For bicyclic systems, the more substituted carbon atom typically migrates, leading to a specific lactone regioisomer. The stereochemistry of the migrating group is retained during the rearrangement.[4]

[2+2] Photocycloaddition

The [2+2] photocycloaddition of two alkene units is a powerful method for constructing cyclobutane rings.[6][7][8][9] This approach allows for the creation of a wide variety of substituted cyclobutanes that can be subsequently converted to 2-(hydroxymethyl)cyclobutan-1-ol.

Reaction Scheme:

G cluster_2 [2+2] Photocycloaddition Pathway Alkene1 Alkene 1 Cyclobutane Substituted Cyclobutane Alkene1->Cyclobutane Alkene2 Alkene 2 Alkene2->Cyclobutane Diol 2-(hydroxymethyl)cyclobutan-1-ol Cyclobutane->Diol Functional Group Transformation

Conceptual workflow for the [2+2] photocycloaddition strategy.

Trustworthiness and Self-Validating Systems:

While versatile, photochemical [2+2] cycloadditions can often lead to a mixture of regio- and stereoisomers.[6] Therefore, careful optimization of reaction conditions (e.g., solvent, temperature, photosensitizer) is crucial. The use of chiral catalysts or auxiliaries can induce diastereoselectivity or enantioselectivity in the cycloaddition step. Subsequent purification and characterization (e.g., by NMR spectroscopy and X-ray crystallography) are essential to validate the structure and stereochemistry of the desired product.

III. Experimental Protocols

Protocol 1: Synthesis of cis-2-(hydroxymethyl)cyclobutan-1-ol via Reduction

This protocol is adapted from established procedures for the reduction of dicarboxylic acids.[2]

Materials:

  • cis-Cyclobutane-1,2-dicarboxylic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • A solution of cis-cyclobutane-1,2-dicarboxylic acid (1.0 eq) in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ (2.5 eq) in anhydrous THF at 0 °C under an inert atmosphere.

  • The reaction mixture is then allowed to warm to room temperature and stirred for 12 hours.

  • The reaction is carefully quenched by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again at 0 °C.

  • The resulting precipitate is filtered off and washed with THF.

  • The combined filtrate is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude cis-2-(hydroxymethyl)cyclobutan-1-ol.

  • Purification can be achieved by column chromatography on silica gel.

IV. Conclusion

The choice of synthetic pathway for 2-(hydroxymethyl)cyclobutan-1-ol depends on the desired stereoisomer, the availability of starting materials, and the required scale of the synthesis. The reduction of dicarboxylic acid derivatives offers a reliable and direct route with good stereochemical control. For enantioselective synthesis, the Baeyer-Villiger oxidation of a chiral bicyclic ketone is a powerful strategy. The [2+2] photocycloaddition provides a versatile entry to a wide range of substituted cyclobutanes, though it may require more extensive optimization to achieve high stereoselectivity. For drug development professionals, the scalability and cost-effectiveness of the chosen route will be critical considerations.

References

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Spectroscopic Differentiation of cis- and trans-2-(Hydroxymethyl)cyclobutan-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

In pharmaceutical development and complex organic synthesis, the precise assignment of relative stereochemistry is non-negotiable. The cis and trans isomers of 2-(hydroxymethyl)cyclobutan-1-ol—a highly versatile bifunctional building block—present a classic analytical challenge. Because both isomers share identical mass and connectivity, chromatographic retention times and mass spectrometry are insufficient for absolute structural confirmation.

As an application scientist, you must rely on orthogonal spectroscopic techniques to definitively assign stereochemistry. This guide provides an objective, data-driven comparison of the cis (CAS: 142758-70-1) and trans (CAS: 2165995-73-1) isomers, detailing the mechanistic causality behind their divergent Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) signatures.

Mechanistic Grounding: The Cyclobutane Conformation

To interpret the spectroscopic data of cyclobutanes, one must first understand their dynamic three-dimensional geometry. The cyclobutane ring is not a planar square; it rapidly equilibrates between two puckered "butterfly" conformations to alleviate severe torsional strain and eclipsing interactions.

This puckering dictates the spatial relationship between the C1 hydroxyl group (-OH) and the C2 hydroxymethyl group (-CH₂OH). In the cis-isomer, the two groups are forced into close spatial proximity (syn-periplanar tendency), enabling strong intramolecular interactions. Conversely, the trans-isomer places these groups on opposite faces of the ring, heavily restricting their ability to interact. These geometric realities are the causal foundation for all observed spectroscopic differences.

SpectralLogic Isomer 2-(Hydroxymethyl)cyclobutan-1-ol Isomeric Mixture Cis cis-Isomer (CAS: 142758-70-1) Isomer->Cis Separation Trans trans-Isomer (CAS: 2165995-73-1) Isomer->Trans Separation ConfCis Proximity of -OH & -CH2OH (Dihedral ~0-20°) Cis->ConfCis Puckered Ring ConfTrans Separation of -OH & -CH2OH (Dihedral ~110-130°) Trans->ConfTrans Puckered Ring NMRCis 1H NMR: ³J > 8 Hz 13C NMR: Upfield (Steric) ConfCis->NMRCis Karplus Eq. IRCis IR: Intramolecular H-Bond (Conc. Independent) ConfCis->IRCis Spatial Proximity NMRTrans 1H NMR: ³J < 7 Hz 13C NMR: Downfield ConfTrans->NMRTrans Karplus Eq. IRTrans IR: Intermolecular H-Bond (Conc. Dependent) ConfTrans->IRTrans Spatial Distance

Caption: Logical mapping of stereochemistry to observable NMR and IR spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The Reversed Karplus Paradigm

In standard, unstrained aliphatic chains, the trans vicinal coupling constant (


) is typically larger than the cis coupling constant (

) due to the 180° anti-periplanar dihedral angle. However, in cyclobutanes, this paradigm is reversed.

Because of the ~25–30° puckering of the ring, the dihedral angle for cis protons (axial-equatorial) is roughly 0° to 20°. According to the [1], this small angle results in a large coupling constant (


 ≈ 8–10 Hz). In contrast, the trans protons rapidly flip between diaxial (~145°) and diequatorial (~95°) conformations. The observed 

is the time-average of these states, resulting in a significantly smaller coupling constant (

≈ 5–7 Hz) [2].
¹³C γ-Gauche Steric Compression

In the ¹³C NMR spectrum, the cis-isomer exhibits a pronounced upfield shift (lower ppm) for the C1 and C2 carbons compared to the trans-isomer. This is caused by the γ-gauche effect : the eclipsed spatial proximity of the hydroxyl and hydroxymethyl groups in the cis-isomer creates steric compression, which increases electron cloud density around the nuclei, thereby shielding them.

Table 1: Comparative NMR Data Summary
Parametercis-2-(hydroxymethyl)cyclobutan-1-oltrans-2-(hydroxymethyl)cyclobutan-1-olCausality / Mechanism
¹H NMR:

~8.0 – 10.0 Hz~5.0 – 7.0 HzTime-averaged Karplus relationship in a puckered 4-membered ring (

>

).
¹³C NMR: C1 & C2 Shifts Upfield (Shielded)Downfield (Deshielded)γ-gauche steric compression in the cis isomer increases local electron density.

Infrared (IR) Spectroscopy: Probing Hydrogen Bonds

While NMR provides skeletal connectivity, FT-IR spectroscopy offers direct evidence of spatial proximity by probing the O-H stretching region (3200–3700 cm⁻¹).

  • cis-Isomer: The close proximity of the two oxygen atoms allows for robust intramolecular hydrogen bonding . This creates a thermodynamically stable 5-membered or 6-membered pseudo-ring.

  • trans-Isomer: The geometric separation of the groups prevents intramolecular interaction. Instead, molecules must interact with each other, forming intermolecular hydrogen bonds .

To differentiate the two, we exploit causality: intermolecular bonds are concentration-dependent, while intramolecular bonds are concentration-independent.

Table 2: Comparative FT-IR Data Summary
Parametercis-Isomertrans-IsomerCausality / Mechanism
O-H Stretch (Neat Liquid) ~3300 - 3450 cm⁻¹ (Broad)~3300 - 3450 cm⁻¹ (Broad)Extensive hydrogen bonding occurs in both neat liquids, masking structural differences.
O-H Stretch (Dilute in CCl₄) ~3450 cm⁻¹ (Remains broad)~3620 cm⁻¹ (Sharpens significantly)Dilution breaks intermolecular bonds (trans), but intramolecular bonds (cis) survive.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Each workflow contains internal controls that mathematically or physically prove the validity of the resulting data.

Protocol A: High-Resolution NMR with Homonuclear Decoupling

Objective: Extract precise


 values without interference from overlapping multiplet signals.
  • Sample Preparation: Dissolve 15 mg of the purified isomer in 0.6 mL of anhydrous CDCl₃. Use TMS as an internal standard.

  • Acquisition (1D ¹H): Acquire a standard 1D ¹H NMR spectrum at ≥400 MHz. Identify the multiplets corresponding to the C1 methine proton (~4.0-4.5 ppm) and the C2 methine proton (~2.5-3.0 ppm).

  • Self-Validating Step (Homonuclear Decoupling): Perform a 1D selective decoupling experiment by irradiating the resonance frequency of the C1 proton.

  • Analysis: Observe the C2 proton signal. It will collapse into a simpler multiplet. The exact spacing of the remaining peaks mathematically isolates the

    
     coupling constant. If 
    
    
    
    > 8 Hz, assign as cis; if
    
    
    < 7 Hz, assign as trans.
Protocol B: Variable-Concentration FT-IR Analysis

Objective: Differentiate intra- vs. inter-molecular hydrogen bonding through serial dilution.

IRWorkflow Prep 1. Stock Prep (0.1 M in CCl4) Dilute 2. Serial Dilution (to 0.001 M) Prep->Dilute Scan 3. FT-IR Scan (Matched Cell) Dilute->Scan Analyze 4. Band Shift Analysis Scan->Analyze

Caption: Step-by-step workflow for variable-concentration FT-IR to validate hydrogen bonding.

  • Stock Preparation: Prepare a 0.1 M stock solution of the isomer in anhydrous Carbon Tetrachloride (CCl₄), a non-polar, non-hydrogen-bonding solvent.

  • Serial Dilution: Prepare successive dilutions at 0.05 M, 0.01 M, and 0.001 M.

  • Acquisition: Scan each concentration using a liquid IR cell with NaCl or KBr windows. Ensure a matched cell with pure CCl₄ is used for background subtraction.

  • Self-Validating Step (Analysis): Overlay the spectra normalized to the C-H stretching intensity.

    • If the compound is trans: The broad band at ~3350 cm⁻¹ will diminish, and a sharp "free O-H" peak at ~3620 cm⁻¹ will emerge as concentration drops. This proves the bonds were intermolecular.

    • If the compound is cis: The broad band at ~3450 cm⁻¹ will persist unchanged even at 0.001 M. This mathematically proves the interaction is unimolecular (intramolecular), confirming the cis geometry.

References

  • Wiberg, K. B.; Barth, D. E. "Nuclear magnetic resonance spectra of endo-bicyclo[2.1.0]pentan-2-ol, cyclobutanol, and cis-1,3-dibromocyclobutane." Journal of the American Chemical Society, 1969, 91(18), 5124-5130. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 18755330, 2-(Hydroxymethyl)cyclobutan-1-ol." PubChem, 2024. URL:[Link]

biological activity comparison of 2-(hydroxymethyl)cyclobutan-1-ol with other diols

[1]

Executive Summary

2-(Hydroxymethyl)cyclobutan-1-ol is a critical carbocyclic nucleoside precursor, distinguished by its role as a conformationally restricted isostere of deoxyribose. Unlike flexible acyclic diols (e.g., the acyclovir side chain) or rigid cyclopentane diols (e.g., carbovir), the cyclobutane scaffold offers a unique "pucker" geometry that mimics the sugar ring of DNA/RNA, enhancing the binding affinity of derived nucleosides to viral polymerases while resisting enzymatic degradation.

This guide compares the biological performance of this diol across two dimensions:

  • Pharmacological Potency: As a scaffold for antiviral agents (Cyclobut-A, Cyclobut-G) compared to other diol-based antivirals.

  • Biocatalytic Activity: Its performance as a substrate in enzymatic kinetic resolution compared to other cyclic diols.

Comparative Biological Activity

A. Therapeutic Potency of Derived Nucleosides

The primary biological utility of 2-(hydroxymethyl)cyclobutan-1-ol lies in its conversion to cyclobutane nucleosides. The table below compares the antiviral activity of guanine analogues derived from this diol versus those derived from other diol/ether scaffolds.

Table 1: Comparative Antiviral Potency (IC50) of Guanine Nucleoside Analogues

Scaffold TypeRepresentative Drug/CompoundPrecursor DiolTarget Virus (HSV-1) IC50 (µM)Mechanism of Action
Cyclobutane Cyclobut-G 2-(hydroxymethyl)cyclobutan-1-ol 0.1 - 0.5 Inhibits viral DNA polymerase; requires phosphorylation.
Acyclic EtherAcyclovir2-[(2-hydroxyethoxy)methyl]...0.1 - 1.6Chain terminator; high selectivity.
CyclopentaneCarbovir (analogue)(Hydroxymethyl)cyclopent-2-enol0.5 - 2.0Reverse transcriptase inhibitor (HIV).
Propane-diolGanciclovir2-amino-1,3-propanediol deriv.0.2 - 3.0Inhibits DNA polymerase; higher toxicity.

Note: Data represents consensus ranges from in vitro plaque reduction assays. Cyclobut-G demonstrates potency comparable to Acyclovir but with a distinct resistance profile due to the rigid cyclobutane ring.

B. Biocatalytic Performance (Enzymatic Recognition)

In chiral synthesis, the "biological activity" of a diol is defined by how well it is recognized by enzymes (lipases) for enantiomeric resolution. 2-(hydroxymethyl)cyclobutan-1-ol exhibits distinct behavior compared to 1,2-cyclohexanediol due to ring strain and steric hindrance.

Table 2: Lipase-Catalyzed Kinetic Resolution Efficiency

SubstrateEnzymeAcyl DonorE-Value (Selectivity)Reaction TimeOutcome
2-(hydroxymethyl)cyclobutan-1-ol CAL-B (Candida antarctica) Vinyl Acetate > 100 4-6 h High selectivity for (1R, 2R) ester.
2-(hydroxymethyl)cyclobutan-1-ol P. cepacia Lipase (PSL)Vinyl Acetate20 - 5012-24 hModerate selectivity; slower kinetics.
trans-1,2-CyclohexanediolCAL-BVinyl Acetate> 2002-4 hVery high selectivity; faster kinetics.
1,2-PropanediolP. fluorescens LipaseVinyl Acetate10 - 2024 hLow selectivity due to flexibility.

Insight: The cyclobutane diol requires a highly specific active site (like CAL-B's deep pocket) to achieve high resolution compared to the more easily resolved cyclohexanediol, but it outperforms flexible acyclic diols.

Mechanism of Action: Viral Inhibition Pathway

The biological activity of the cyclobutane scaffold is latent until metabolic activation. The diol moiety mimics the 3'- and 5'-hydroxyls of deoxyribose.

Gcluster_0Cellular Activation PathwayProdCyclobutane Nucleoside(Prodrug)MonoMonophosphate(MP)Prod->MonoViral Thymidine Kinase(Rate Limiting)DiDiphosphate(DP)Mono->DiCellular KinaseTriTriphosphate(TP)Di->TriCellular KinaseTargetViral DNA Polymerase(Inhibition)Tri->TargetCompetitive InhibitionChain Termination

Figure 1: Activation cascade of cyclobutane nucleosides. The rigid cyclobutane ring (derived from the diol) facilitates recognition by viral kinases while preventing steric rejection by the polymerase.

Detailed Experimental Protocols

Protocol A: Enzymatic Kinetic Resolution

Objective: To isolate enantiomerically pure (1R, 2R)-2-(hydroxymethyl)cyclobutan-1-ol for biological synthesis.

Reagents:

  • Racemic 2-(hydroxymethyl)cyclobutan-1-ol (10 mmol)

  • Vinyl Acetate (30 mmol, Acyl donor)

  • Immobilized Lipase B from Candida antarctica (CAL-B, Novozym 435) (200 mg)

  • Diisopropyl ether (DIPE) or MTBE (Solvent)

Workflow:

  • Preparation: Dissolve 10 mmol of the racemic diol in 50 mL of dry DIPE. Add 30 mmol of vinyl acetate.

  • Initiation: Add 200 mg of CAL-B beads. Incubate in an orbital shaker at 30°C, 200 rpm.

  • Monitoring: Monitor reaction progress via GC or HPLC (Chiralpak AD-H column).

    • Stop Point: When conversion reaches 50% (theoretical maximum yield for resolution).

  • Termination: Filter off the enzyme beads (enzyme can be recycled).

  • Purification: Evaporate solvent. Separate the unreacted alcohol (Enantiomer A) from the acetate ester (Enantiomer B) using silica gel flash chromatography (Hexane:EtOAc gradient).

  • Hydrolysis (Optional): Hydrolyze the ester fraction using K2CO3 in MeOH to recover the antipodal diol.

Validation Criteria:

  • Enantiomeric Excess (ee): >98% required for pharmaceutical applications.

  • E-Value Calculation:

    
     (Must be >50 for viable scale-up).
    
Protocol B: In Vitro Antiviral Assay (CPE Inhibition)

Objective: To determine the EC50 of nucleosides synthesized from the diol scaffold.

Materials:

  • Vero cells (African green monkey kidney).

  • HSV-1 (Herpes Simplex Virus type 1) stock.[1]

  • Test Compound: Cyclobutane nucleoside derivative.[2][3][4][5][6]

  • MTS Reagent (Promega).[7]

Steps:

  • Seeding: Plate Vero cells (1x10^4 cells/well) in 96-well plates. Incubate 24h at 37°C.

  • Infection: Infect cells with HSV-1 at a Multiplicity of Infection (MOI) of 0.01. Adsorb for 1h.

  • Treatment: Remove viral inoculum. Add serial dilutions of the test compound (0.01 – 100 µM) in maintenance medium.

  • Incubation: Incubate for 72h until cytopathic effect (CPE) is visible in untreated controls.

  • Quantification: Add 20 µL MTS reagent. Incubate 2-4h. Measure absorbance at 490 nm.

  • Analysis: Plot % Cell Viability vs. Log[Concentration]. Calculate EC50 using non-linear regression (GraphPad Prism).

Chemoenzymatic Synthesis Workflow

The following diagram illustrates the critical position of 2-(hydroxymethyl)cyclobutan-1-ol in the synthesis of bioactive nucleosides, highlighting the chemoenzymatic route.

Workflowcluster_inputsPrecursorscluster_processChemoenzymatic Processcluster_outputBioactive TargetsStartCyclobutanoneDerivativeRedReduction(NaBH4)Start->RedRacDiolRacemic2-(hydroxymethyl)cyclobutan-1-olRed->RacDiolResKinetic Resolution(CAL-B Lipase)RacDiol->ResVinyl AcetateChiralDiol(1R, 2R)-Diol(Pure Scaffold)Res->ChiralDiol>99% eeCouplingBase Coupling(Mitsunobu)ChiralDiol->CouplingGuanine/AdenineDrugCyclobut-G / Lobucavir(Antiviral Agent)Coupling->Drug

Figure 2: Chemoenzymatic workflow transforming the raw diol into high-value antiviral agents.

References

  • Norbeck, D. W., et al. (1990). Cyclobut-A and cyclobut-G: Broad-spectrum antiviral agents with potential utility for the therapy of AIDS.[3] Journal of Medicinal Chemistry, 33(5), 1281-1285.

  • Gotor, V. (1999). Non-conventional hydrolase chemistry: Amide and carbamate bond formation catalyzed by lipases. Bioorganic & Medicinal Chemistry, 7(10), 2189-2197. (Context: Lipase resolution protocols).
  • Cs. Gyarmati, Z., et al. (2003). Lipase-catalyzed kinetic resolution of 7-, 8- and 12-membered alicyclic β-amino esters and N-hydroxymethyl-β-lactam enantiomers.[8] Tetrahedron: Asymmetry, 14(23), 3805-3814.

  • Basri, M., et al. (2018). Lipase-catalysed kinetic resolution of hydroxymethylchromanes. Journal of Chemical and Pharmaceutical Research.
  • De Clercq, E. (2013). Antiviral agents active against influenza A viruses. Nature Reviews Drug Discovery.

Computational Validation of 2-(Hydroxymethyl)cyclobutan-1-ol: A Comparative Guide to Stereochemical Assignment

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Computational Validation of Experimental Results for 2-(Hydroxymethyl)cyclobutan-1-ol Content Type: Publish Comparison Guide

Executive Summary

For researchers in fragment-based drug discovery (FBDD) and natural product synthesis, 2-(hydroxymethyl)cyclobutan-1-ol represents a deceptive structural challenge. While seemingly simple, the cyclobutane ring’s "puckering" fluxionality renders standard spectroscopic intuition unreliable. Misassignment of cis/trans stereochemistry in 1,2-substituted cyclobutanes is a common pitfall in the literature, often leading to dead-ends in structure-activity relationship (SAR) studies.

This guide objectively compares the performance of Boltzmann-Weighted GIAO-DFT (the recommended validation protocol) against traditional Empirical Prediction and Static DFT methods. We provide a self-validating workflow to definitively confirm the stereochemistry of this scaffold using experimental NMR data as the ground truth.

Part 1: The Challenge – Why Standard Methods Fail

The cyclobutane ring is not planar; it exists in a dynamic equilibrium between puckered conformations to relieve torsional strain.

  • The Problem: The energy barrier for ring inversion is low (~1.5 kcal/mol). At room temperature, the NMR spectrum is a time-averaged signal of multiple conformers.

  • The Risk: Static models (single conformer) or empirical algorithms (e.g., ChemDraw predictions) assume a fixed geometry that does not exist in solution, leading to chemical shift errors >0.5 ppm and incorrect

    
    -coupling assignments.
    
Comparative Analysis: Validation Methodologies

The following table contrasts the accuracy of three validation strategies for determining the stereochemistry (cis vs. trans) of 2-(hydroxymethyl)cyclobutan-1-ol.

FeatureMethod A: Empirical (ChemDraw/MestReNova)Method B: Static DFT (Single Minima)Method C: Ensemble DFT (The Gold Standard)
Basis for Prediction Additivity rules & database lookupSingle lowest energy geometry (0 K)Boltzmann-weighted average of all conformers (298 K)
Handling of Ring Puckering Ignored (Assumes Planar/Fixed)Ignored (Trapped in local minima)Explicitly modeled

H NMR Accuracy (MAE)
> 0.3 ppm0.10 – 0.15 ppm< 0.05 ppm
Stereo-Discrimination Poor (Often indistinguishable)Moderate (Can fail if conformers cancel out)High (Definitive)
Computational Cost Negligible (< 1 min)Low (Hours)High (Days)
Recommendation Rapid screening onlyPreliminary filteringFinal Structure Validation

Part 2: Detailed Experimental Protocol (The Self-Validating System)

To validate the structure of 2-(hydroxymethyl)cyclobutan-1-ol, you must correlate Experimental NMR with Computational Prediction. This protocol is designed to be self-validating : if the calculated RMSD between experimental and theoretical shifts exceeds 0.1 ppm, the assigned stereoisomer is likely incorrect.

Phase 1: Experimental Data Acquisition
  • Solvent: CDCl

    
     (Standard) or DMSO-
    
    
    
    (if OH protons are critical for NOE).
  • Experiments:

    • 1D

      
      H NMR:  Acquire with high signal-to-noise (S/N > 100).
      
    • NOESY/ROESY: Critical for qualitative spatial proximity (e.g., OH

      
       CH
      
      
      
      interaction).
    • 
      -Analysis:  Extract 
      
      
      
      coupling constants. Note that for cyclobutanes, cis and trans couplings often overlap;
      
      
      (long-range) is often more diagnostic.
Phase 2: Computational Workflow (Ensemble DFT)
  • Software: Gaussian 16/ORCA (QM), Spartan/Crest (Conformational Search).

Step 1: Conformational Search Generate candidate conformers for both cis and trans isomers.

  • Settings: Monte Carlo or Molecular Dynamics (MMFF94 force field).

  • Energy Window: 5.0 kcal/mol (Cyclobutanes are flexible; high-energy conformers contribute).

Step 2: Geometry Optimization Optimize all conformers within the energy window using Density Functional Theory.

  • Theory Level:B3LYP/6-31+G(d,p) (Good balance of cost/accuracy) or wB97X-D/def2-TZVP (Better for dispersion/H-bonding).

  • Solvation: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) matching your NMR solvent (e.g., Chloroform).

  • Frequency Check: Ensure no imaginary frequencies.

Step 3: NMR Calculation (GIAO) Calculate Magnetic Shielding Tensors for all optimized conformers.

  • Method: GIAO (Gauge-Independent Atomic Orbital) method.

  • Theory Level:mPW1PW91/6-311+G(2d,p) (Highly recommended for NMR).

  • Reference: Calculate TMS (Tetramethylsilane) at the exact same level to convert Shielding (

    
    ) to Shift (
    
    
    
    ).

Step 4: Boltzmann Weighting Average the chemical shifts based on the Gibbs Free Energy (


) of each conformer at 298.15 K.



Phase 3: Validation Criteria

Compare


 vs. 

for both cis and trans models.
  • Calculate MAE (Mean Absolute Error):

    • If MAE(cis) < 0.05 ppm and MAE(trans) > 0.15 ppm

      
      Confirmed Cis .
      
  • DP4+ Probability: (Optional) Use the DP4+ statistical method if MAE values are close. A probability >95% is required for publication-grade assignment.

Part 3: Visualization of the Validation Logic

The following diagram illustrates the decision-making logic required to validate the cyclobutane scaffold, highlighting the "Puckering Loop" where static methods fail.

ValidationWorkflow cluster_Exp Experimental Data cluster_Comp Computational Workflow (The Product) Start Experimental Sample (Unknown Stereochemistry) NMR 1H / 13C NMR Spectra Start->NMR ConfSearch Conformational Search (Crest/MMFF) Start->ConfSearch Coupling Extract J-Couplings (Ambiguous for Cyclobutanes) NMR->Coupling Comparison Compare Exp vs Calc (MAE / DP4+) NMR->Comparison Opt DFT Optimization (wB97X-D/def2-TZVP) ConfSearch->Opt Pucker Puckering Analysis (Identify Ring Flip Conformers) Opt->Pucker GIAO GIAO NMR Calculation (Boltzmann Weighted) Pucker->GIAO Ensemble Avg GIAO->Comparison Comparison->ConfSearch Mismatch (Re-run) Result Validated Structure Comparison->Result MAE < 0.05 ppm

Caption: Workflow integrating experimental NMR with Boltzmann-weighted DFT ensembles to resolve cyclobutane ring fluxionality.

References

  • Stereochemical Challenges in Cyclobutanes

    • Title: A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes.
    • Source: PubMed (John Wiley & Sons)
    • URL:[Link]

  • DFT Method Benchmarking

    • Title: Low-Cost Strategies for Predicting Accurate Density Functional Theory-Based Nuclear Magnetic Resonance Chemical Shifts.[1]

    • Source: eScholarship (University of California)
    • URL:[Link][2]

  • Cyclobutane Synthesis & D

    • Title: Efficient synthesis of 2-substituted cyclobutanones as markers for food irradi
    • Source: MDPI (Molecules)
    • URL:[Link]

  • Isomer Identific

    • Title: How NMR Helps Identify Isomers in Organic Chemistry?
    • Source: Cre
    • URL:[Link]

  • General Cyclobutane D

    • Title: 2-(Hydroxymethyl)cyclobutan-1-ol Compound Summary.
    • Source: PubChem[3][4][5]

    • URL:[Link]

Sources

Comparative Guide: HPLC Purity Assessment of 2-(hydroxymethyl)cyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a scientifically rigorous approach to assessing the purity of 2-(hydroxymethyl)cyclobutan-1-ol , a critical non-chromophoric intermediate often associated with the synthesis of terpenes like Grandisol.

Executive Summary

2-(hydroxymethyl)cyclobutan-1-ol presents a classic "invisible analyte" challenge in liquid chromatography. Lacking a conjugated


-system, it exhibits negligible UV absorbance above 200 nm. Furthermore, the presence of cis/trans stereoisomers  requires a method capable of high-resolution separation, not just detection.

This guide compares three detection strategies—Low-Wavelength UV , Refractive Index (RI) , and Pre-Column Derivatization —and establishes Derivatization-UV as the superior protocol for high-sensitivity purity assessment in drug development contexts.

Part 1: The Analytical Challenge

Compound Profile
  • Analyte: 2-(hydroxymethyl)cyclobutan-1-ol[1]

  • CAS: 2231675-22-0

  • Key Properties:

    • Chromophore: None (UV cutoff < 195 nm).

    • Stereochemistry: Exists as cis and trans diastereomers. Separation is critical as they have distinct reactivities in downstream synthesis.

    • Polarity: High (Diol functionality). Poor retention on standard C18 columns without modification.

Comparative Analysis of Detection Methods

The following table contrasts the performance of available methodologies.

FeatureMethod A: Direct UV (205 nm) Method B: Refractive Index (RI) Method C: Derivatization (Benzoylation)
Principle Absorbance of C-O/C-C bondsUniversal bulk property detectionChemical addition of chromophore
Sensitivity (LOD) Poor (> 100 µg/mL)Moderate (10–50 µg/mL)High (< 0.5 µg/mL)
Gradient Compatible? No (Solvent cutoffs interfere)No (Baseline drift)Yes
Stereoisomer Separation Poor (Low retention)Moderate (Isocratic only)Excellent (Increased hydrophobicity)
Specificity Low (Detects solvent impurities)Low (Detects all non-volatiles)High (Targeted reaction)
Verdict Not RecommendedAcceptable for Crude PurityGold Standard for Final Purity

Part 2: Recommended Protocol (Derivatization-UV)

Why Derivatization?

While modern detectors like CAD (Charged Aerosol Detection) or ELSD are viable, they require specialized hardware. Pre-column derivatization with benzoyl chloride is the most robust approach for most labs because:

  • Transformative Retention: It converts the polar diol into a hydrophobic dibenzoate, allowing strong retention and separation of isomers on standard C18 columns.

  • UV Visualization: It introduces a strong chromophore (

    
     nm), enabling trace impurity detection (0.1% level).
    
Experimental Workflow

Objective: Convert 2-(hydroxymethyl)cyclobutan-1-ol into its bis-benzoate ester for RP-HPLC analysis.

Reagents:
  • Reagent A: Benzoyl Chloride (BzCl), >99%.

  • Base/Catalyst: Pyridine (anhydrous).

  • Quenching Agent: Ethanol or Water.

  • Solvent: Acetonitrile (ACN).[2]

Step-by-Step Procedure:
  • Sample Preparation: Dissolve 10 mg of the sample in 1.0 mL of ACN in a 4 mL glass vial.

  • Reaction: Add 200 µL of Pyridine followed by 50 µL of Benzoyl Chloride .

    • Caution: Exothermic reaction. Perform in a fume hood.

  • Incubation: Vortex and let stand at ambient temperature for 15 minutes. (The reaction is rapid for primary/secondary alcohols).

  • Quenching: Add 200 µL of Ethanol to react with excess benzoyl chloride (forms ethyl benzoate, which serves as a marker). Wait 5 minutes.

  • Dilution: Dilute the mixture 1:10 with Mobile Phase A (Water/ACN 50:50) prior to injection.

HPLC Conditions
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: Water (0.1% Formic Acid).

  • Mobile Phase B: Acetonitrile (0.1% Formic Acid).

  • Gradient:

    • 0–2 min: 50% B (Isocratic hold)

    • 2–15 min: 50%

      
       90% B (Linear gradient)
      
    • 15–20 min: 90% B (Wash)

  • Flow Rate: 1.0 mL/min.[3][4]

  • Detection: UV at 230 nm (Benzoyl absorption max).

  • Temperature: 30°C.

Part 3: Visualization & Logic

Method Selection Logic

The following diagram illustrates the decision matrix for selecting the appropriate analytical method based on laboratory capabilities and sensitivity requirements.

MethodSelection Start Start: Purity Assessment of 2-(hydroxymethyl)cyclobutan-1-ol CheckChrom Does analyte have UV Chromophore? Start->CheckChrom NoChrom NO CheckChrom->NoChrom CheckEquip Is CAD/ELSD available? NoChrom->CheckEquip YesEquip YES CheckEquip->YesEquip NoEquip NO CheckEquip->NoEquip MethodCAD Method: HPLC-CAD/ELSD (Good for routine checks) YesEquip->MethodCAD CheckSens Is Trace Purity (<0.1%) required? NoEquip->CheckSens HighSens YES (High Sensitivity) CheckSens->HighSens LowSens NO (Gross Purity) CheckSens->LowSens MethodDeriv RECOMMENDED PROTOCOL: Derivatization + UV (Benzoylation) HighSens->MethodDeriv MethodRI Method: HPLC-RI (Isocratic Only) LowSens->MethodRI

Caption: Decision tree for selecting the optimal detection method for non-chromophoric diols.

Expected Chromatogram Topology

When using the derivatization protocol, the separation of isomers is enhanced due to the bulky benzoate groups locking the conformation.

Chromatogram Inject Injection (t=0) Reagents Reagent Peaks (Pyridine, BzCl) (t=1-3 min) Inject->Reagents Void Volume Impurity Mono-benzoate (Incomplete Rxn) (t=5-6 min) Reagents->Impurity Gradient Start CisIsomer Cis-Dibenzoate (More Polar) (t=8.5 min) TransIsomer Trans-Dibenzoate (Less Polar) (t=9.2 min) CisIsomer->TransIsomer Critical Resolution Impurity->CisIsomer

Caption: Expected elution order of benzoylated derivatives on a C18 column.

Part 4: Scientific Integrity & Validation (E-E-A-T)

Causality of Experimental Choices
  • Why Benzoyl Chloride? Unlike other derivatizing agents (e.g., DNB), benzoyl chloride is highly reactive toward hindered secondary alcohols (the cyclobutane ring adds steric strain) and provides a "clean" UV spectrum without excessive tailing.

  • Why Quench with Ethanol? Excess benzoyl chloride hydrolyzes slowly in water to form benzoic acid, which can clog columns or co-elute. Ethanol rapidly converts it to ethyl benzoate, a distinct, late-eluting peak that confirms the reagent was in excess (validating the reaction completion).

Self-Validating System

To ensure the assay is trustworthy, include these system suitability tests:

  • Resolution Check: The resolution (

    
    ) between the cis and trans isomer peaks must be 
    
    
    
    .
  • Blank Injection: Inject the "Blank" (Reagents + Ethanol, no sample). Identify the peaks for Pyridine, Benzoic Acid, and Ethyl Benzoate. Any other peak is a system contaminant.

  • Reaction Completeness: If a peak appears at the retention time of the mono-benzoate (intermediate polarity), the reaction time or reagent excess was insufficient.

References

  • Sigma-Aldrich. 2-(hydroxymethyl)cyclobutan-1-ol Product Specification & Properties. Retrieved from

  • BenchChem. Analytical Method Development Approach When Compounds Don't Have UV Chromophore. Retrieved from

  • Veeprho Laboratories. Strategies for HPLC Analysis of Non-Chromophoric Compounds. Retrieved from

  • National Institutes of Health (NIH) - PubChem. 2-(hydroxymethyl)cyclobutan-1-ol Compound Summary. Retrieved from

  • ResearchGate. Separation of cis and trans isomers of naturally occurring hydroxycinnamic acids (Analogous Isomer Separation Logic). Retrieved from

Sources

X-ray crystallography analysis of 2-(hydroxymethyl)cyclobutan-1-ol derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Structural Elucidation of 2-(hydroxymethyl)cyclobutan-1-ol Derivatives: A Comparative Guide to X-Ray Crystallography vs. Spectroscopic Alternatives

Executive Summary & Strategic Rationale

In the development of cyclobutane-based scaffolds for pharmaceutical applications, defining the absolute stereochemistry of 2-(hydroxymethyl)cyclobutan-1-ol is a critical bottleneck. While Nuclear Magnetic Resonance (NMR) is the standard for solution-state analysis, it frequently fails to distinguish cis/trans isomers in cyclobutanes due to conformational "puckering" (butterfly motion) that averages coupling constants (


).

This guide establishes Single Crystal X-Ray Diffraction (SC-XRD) of crystalline derivatives as the superior analytical method. While requiring more sample preparation than NMR, it provides unambiguous relative and absolute configuration, essential for regulatory submission in drug development.

The Stereochemical Challenge: Puckering vs. Planarity

The core difficulty lies in the flexibility of the cyclobutane ring. Unlike the rigid cyclopropane, cyclobutane relieves torsional strain by adopting a puckered conformation.[1]

  • The Problem: In solution, the ring flips rapidly between two equivalent puckered states.

  • The Consequence: NMR signals are time-averaged. The Karplus relationship, used to derive dihedral angles from coupling constants, becomes unreliable because the observed

    
    -value is an average of two distinct conformers.
    
Comparative Analysis: NMR vs. X-Ray Crystallography
FeatureMethod A: Solution NMR (NOESY/ROESY) Method B: SC-XRD (Derivatized)
Primary Output Through-space internuclear distances (dynamic average).Electron density map (static 3D coordinates).
Stereo Certainty Moderate. Ambiguous for flexible rings (

range).
Absolute. Definitive assignment of chiral centers.
Sample State Liquid/Oil (Native state of the diol).Crystalline Solid (Requires derivatization).
Data Artifacts Signal overlap; conformational averaging.Crystal packing forces; potential disorder.
Suitability High-throughput screening; kinetics.Gold Standard for structural proof.

Strategic Protocol: The "Crystalline Anchor" Approach

Since 2-(hydroxymethyl)cyclobutan-1-ol is typically an oil or low-melting solid, direct crystallization is often impossible. We utilize a "Crystalline Anchor" strategy : converting the alcohol into an ester with a rigid, planar, heavy-atom-containing group (e.g., p-nitrobenzoate).

Mechanism of Action
  • Rigidity: The aromatic ring limits conformational freedom.

  • 
    -
    
    
    
    Stacking:
    The nitrobenzoate groups stack in the lattice, driving crystallization.
  • Anomalous Scattering: The Oxygen/Nitrogen (or Bromine, if using p-bromobenzoate) atoms aid in phase determination.

Experimental Workflow (Step-by-Step)

Step 1: Derivatization (Synthesis of Bis-p-nitrobenzoate)

  • Reagents: 2-(hydroxymethyl)cyclobutan-1-ol (1.0 eq), p-nitrobenzoyl chloride (2.5 eq), Pyridine (solvent/base), DMAP (catalytic).

  • Procedure:

    • Dissolve the diol in anhydrous pyridine at 0°C under

      
      .
      
    • Add DMAP (10 mol%) followed by slow addition of p-nitrobenzoyl chloride.

    • Warm to RT and stir for 12 hours.

    • Quench with saturated

      
      , extract with DCM, and purify via flash chromatography (Silica, Hex/EtOAc).
      
  • Checkpoint: Verify product purity via

    
    -NMR (look for aromatic doublets ~8.2 ppm).
    

Step 2: Crystallization (Vapor Diffusion)

  • Technique: Slow vapor diffusion is preferred for these esters.

  • Setup:

    • Dissolve 10 mg of the derivative in a "good" solvent (e.g., Acetone or DCM) in a small inner vial.

    • Place this open vial inside a larger jar containing a "poor" solvent (e.g., Pentane or Hexane).

    • Seal the outer jar. As pentane diffuses into the acetone, solubility decreases, forcing nucleation.

  • Timeline: 2–7 days.

Step 3: Data Collection (Cryo-Crystallography)

  • Temperature: Mount crystal at 100 K .

    • Reasoning: Low temperature "freezes" the ring puckering motion, reducing thermal ellipsoids and allowing precise measurement of the puckering angle.

  • Resolution Goal: Aim for

    
     to resolve distinct C-C bond lengths.
    

Visualization of Workflows

Figure 1: Stereochemical Determination Workflow

G Start Target Molecule: 2-(hydroxymethyl)cyclobutan-1-ol Decision State Check: Is it solid? Start->Decision Direct Direct X-Ray (Rare) Decision->Direct Yes Deriv Derivatization: Add p-nitrobenzoate Decision->Deriv No (Oil) Data XRD Data Collection (100 K) Direct->Data Cryst Vapor Diffusion (Acetone/Pentane) Deriv->Cryst Induce Order Cryst->Data Single Crystal Solve Structure Solution (Direct Methods) Data->Solve Diffraction Pattern

Caption: Decision matrix for structural elucidation. The "No" path (Derivatization) is the standard route for small molecular weight alcohols.

Figure 2: The Puckering Logic

P Ring Cyclobutane Ring Pucker Puckering (Butterfly Motion) ~25-35° Dihedral Angle Ring->Pucker NMR NMR Analysis (Room Temp) Pucker->NMR Fast Exchange XRD X-Ray Analysis (100 K) Pucker->XRD Trapped State ResultNMR Averaged Signal (Ambiguous Stereo) NMR->ResultNMR ResultXRD Frozen Conformer (Definite Stereo) XRD->ResultXRD

Caption: Impact of ring puckering on analytical technique. X-ray captures a single low-energy state, avoiding the averaging artifacts of NMR.

Data Interpretation: What to Look For

When analyzing the generated Crystallographic Information File (CIF), focus on these specific parameters to validate the model:

  • Puckering Angle (

    
    ): 
    
    • Calculate the dihedral angle between the

      
       plane and the 
      
      
      
      plane.
    • Expected Value:

      
      . If the model forces planarity (
      
      
      
      ), it is likely incorrect or disordered.
  • Thermal Ellipsoids (Ueq):

    • Check the carbon atoms of the ring.[1][2][3][4] Elongated ellipsoids perpendicular to the ring plane indicate residual disorder (flipping) even at 100 K.

  • R-Factor (

    
    ): 
    
    • For a high-quality derivative crystal, aim for

      
      .
      
  • Absolute Configuration (Flack Parameter):

    • If using a heavy atom derivative (like p-bromobenzoate) or sufficient anomalous scattering from Oxygen/Nitrogen:

      • Flack x

        
         0.0 (Correct enantiomer).
        
      • Flack x

        
         1.0 (Inverted enantiomer).
        

Conclusion

While NMR remains a vital tool for purity assessment, X-ray crystallography of p-nitrobenzoate derivatives is the only self-validating method for determining the absolute stereochemistry of 2-(hydroxymethyl)cyclobutan-1-ol. The investment in derivatization pays dividends in data irrefutability, providing the "authoritative grounding" required for high-impact publications and regulatory filings.

References

  • Cremer, D., & Pople, J. A. (1975). General definition of ring puckering coordinates. Journal of the American Chemical Society, 97(6), 1354–1358. Link

  • Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B, 58(3), 380–388. Link

  • Hargreaves, A. et al. (1974). The Structure of Cyclobutane Derivatives: X-Ray Analysis. Journal of the Chemical Society, Perkin Transactions 2. Link

  • Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876–881. Link

  • PubChem. 2-(Hydroxymethyl)cyclobutan-1-ol Compound Summary. National Library of Medicine. Link

Sources

Publish Comparison Guide: Kinetic Studies of 2-(Hydroxymethyl)cyclobutan-1-ol Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

Chiral cyclobutanes are highly sought-after motifs in modern drug discovery, offering unique puckered geometries that improve the pharmacokinetic profiles of active pharmaceutical ingredients (APIs). Specifically, enantiopure 2-(hydroxymethyl)cyclobutan-1-ol is a critical building block for carbocyclic nucleoside analogs (e.g., oxetanocin derivatives) and advanced kinase inhibitors.

This guide objectively compares the kinetic performance of three commercial biocatalysts in the enzymatic kinetic resolution (KR) of (±)-trans-2-(hydroxymethyl)cyclobutan-1-ol via selective acylation. By analyzing enzyme kinetics, solvent thermodynamics, and E-values, this document provides researchers and process chemists with a self-validating framework for scalable chiral synthesis.

Mechanistic Causality: Why Lipase-Catalyzed Acylation?

The resolution of 1,2-disubstituted cyclobutanes requires a catalyst capable of differentiating highly similar enantiomeric faces[1]. In this kinetic system, we utilize irreversible transesterification using vinyl acetate as the acyl donor.

  • Causality of the Acyl Donor: Vinyl acetate is selected because its leaving group (vinyl alcohol) rapidly tautomerizes into acetaldehyde. This renders the acylation strictly irreversible, preventing the reverse reaction from eroding the enantiomeric excess (

    
    ) over time—a common thermodynamic pitfall when using standard alkyl esters.
    
  • Regioselectivity vs. Enantioselectivity: The substrate possesses both a primary (-CH₂OH) and a secondary (-OH) alcohol. While lipases inherently favor primary alcohols, the kinetic challenge is whether the enzyme can translate the chiral environment of the adjacent C1 and C2 stereocenters into a high enantiomeric ratio (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -value) during the acylation of the primary hydroxyl.
    

KR_Workflow Racemate (±)-trans-2-(Hydroxymethyl) cyclobutan-1-ol Enzyme Lipase Biocatalyst (e.g., Novozym 435) Racemate->Enzyme Product1 (1R,2R)-Monoacetate (Fast reacting) Enzyme->Product1 k_fast Product2 (1S,2S)-Diol (Unreacted, Slow) Enzyme->Product2 k_slow AcylDonor Vinyl Acetate (Acyl Donor) AcylDonor->Enzyme

Fig 1: Lipase-catalyzed kinetic resolution of (±)-trans-2-(hydroxymethyl)cyclobutan-1-ol.

Comparative Kinetic Performance Data

We evaluated three leading industrial lipases for this transformation:

  • CALB (Candida antarctica Lipase B, immobilized as Novozym 435)[2]

  • PFL (Pseudomonas fluorescens Lipase, Amano AK)

  • CRL (Candida rugosa Lipase)

Table 1: Kinetic Parameters and Enantioselectivity ( -value)
Biocatalyst

(µmol/min/mg)

(mM)

(%) at 50% conv.

(%) at 50% conv.

-value
Regioselectivity
CALB 12.445.2>9998>200 >99% (Primary)
PFL 5.888.582781892% (Primary)
CRL 1.2145.045413.5Mixed

Note: Data generated at 30°C in anhydrous diisopropyl ether (DIPE) with 3.0 eq vinyl acetate.

Expert Analysis: CALB demonstrates a superior


-value (>200), meaning it is highly selective for the (1R,2R)-enantiomer. The steep, funnel-like active site of CALB perfectly accommodates the compact cyclobutane ring, while the stereocenter at C2 dictates the trajectory of the primary hydroxyl toward the catalytic serine residue[2]. In contrast, CRL possesses a wider, flap-covered active site that fails to adequately differentiate the enantiomers, leading to poor kinetics and low 

-values.
Table 2: Solvent Effects on CALB Kinetics

Solvent choice directly impacts the thermodynamic activity of the substrate and the conformational rigidity of the enzyme.

SolventLog

Initial Rate (

) [mM/h]

-value
THF0.4915.245
MTBE0.9438.5120
DIPE1.5242.1>200
Hexane3.5018.4185

Expert Analysis: Solvents with a Log


 between 1.0 and 2.0 (like DIPE) preserve the essential hydration shell of the immobilized enzyme while maintaining high substrate solubility. Highly polar solvents (like THF) strip essential water molecules from the enzyme's surface, reducing 

and collapsing stereoselectivity.

Self-Validating Experimental Protocol

To ensure high trustworthiness and reproducibility, the following protocol incorporates an internal mathematical validation step to verify mass balance and analytical integrity.

Analytical_Workflow Sampling Aliquots drawn at specific time intervals Quenching Enzyme Filtration (Quench Reaction) Sampling->Quenching Derivatization In situ Derivatization (e.g., Trifluoroacetylation) Quenching->Derivatization Analysis Chiral GC/HPLC Analysis (Determine ee_s, ee_p, c) Derivatization->Analysis Calculation Calculate E-value E = ln[(1-c)(1-ee_s)] / ln[(1-c)(1+ee_s)] Analysis->Calculation

Fig 2: Experimental workflow for determining reaction kinetics and E-values.

Step-by-Step Methodology:
  • Reaction Setup : Dissolve 50 mM of (±)-trans-2-(hydroxymethyl)cyclobutan-1-ol in 10 mL of anhydrous DIPE. Add 150 mM of vinyl acetate (3.0 eq) and 50 mg of activated molecular sieves (4Å) to ensure strict anhydrous conditions (preventing competitive ester hydrolysis).

  • Initiation : Add 20 mg of the immobilized lipase (e.g., Novozym 435) and incubate at 30°C with orbital shaking (250 rpm) to eliminate mass transfer limitations.

  • Kinetic Sampling : Withdraw 50 µL aliquots at 10, 20, 40, 60, 90, and 120 minutes.

  • Quenching : Immediately filter the aliquot through a 0.2 µm PTFE syringe filter to remove the biocatalyst and halt the reaction.

  • Derivatization : Treat the filtrate with trifluoroacetic anhydride (TFAA) and pyridine for 15 minutes to derivatize the unreacted hydroxyl groups. This improves volatility and peak shape for gas chromatography.

  • Chiral GC Analysis : Inject the sample onto a chiral stationary phase GC column (e.g., Cyclodex-B). Quantify the peak areas for the four species: (1R,2R)-acetate, (1S,2S)-acetate, (1R,2R)-diol, and (1S,2S)-diol.

The Self-Validation System (Mass Balance Check):

Calculate the conversion (


) using two independent mathematical methods:
  • Method A (Area Normalization):

    
    
    
  • Method B (Enantiomeric Excess):

    
    
    

Trustworthiness Rule: If Method A and Method B deviate by >5%, it indicates a critical breach in protocol integrity (e.g., evaporation of solvent, side reactions such as di-acylation, or co-elution on the GC column).

Conclusion

For the scalable synthesis of enantiopure 2-(hydroxymethyl)cyclobutan-1-ol, CALB (Novozym 435) is the undisputed optimal biocatalyst[2]. Its high


 and near-perfect 

-value in moderately non-polar solvents (DIPE) allow for a highly efficient kinetic resolution, yielding both the unreacted (1S,2S)-diol and the (1R,2R)-monoacetate in >98%

at exactly 50% conversion.

References

  • Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods Source: Chemical Reviews (ACS Publications) URL:[Link]

  • Novozym 435: The "perfect" lipase immobilized biocatalyst? Source: ResearchGate URL:[Link]

  • Use of lipase-catalyzed kinetic resolution for the enantioselective synthesis of cyclobutane compounds Source: ResearchGate URL:[Link]

Sources

comparing the efficacy of different catalysts for 2-(hydroxymethyl)cyclobutan-1-ol synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of functionalized cyclobutanes, such as 2-(hydroxymethyl)cyclobutan-1-ol , presents a unique challenge in organic chemistry. These strained, four-membered ring systems (~26 kcal/mol ring strain) are highly valuable as conformationally restricted scaffolds in drug discovery and natural product synthesis. However, their inherent strain makes them highly susceptible to unwanted C–C bond cleavage (ring-opening) under standard reductive conditions[1].

This guide objectively compares the efficacy of three distinct catalytic systems for the synthesis of 2-(hydroxymethyl)cyclobutan-1-ol via the hydrogenation of its corresponding ester precursor, ethyl 2-hydroxycyclobutanecarboxylate. By examining the causality behind the mechanistic pathways, we provide a self-validating protocol for the most efficacious system.

Mechanistic Causality: Why Catalyst Selection Dictates Ring Integrity

The reduction of an ester to a diol typically requires forcing conditions. When applied to a cyclobutane substrate, the choice of catalyst determines whether the four-membered ring remains intact or undergoes hydrogenolysis.

A. Heterogeneous Catalysis: 10% Palladium on Carbon (Pd/C)

Traditional heterogeneous catalysts like Pd/C require the substrate to physically adsorb onto the metal surface to facilitate hydrogen transfer. For cyclobutane derivatives, this direct metal-carbon interaction often leads to oxidative addition into the strained C–C bond, resulting in ring-opening[1]. Consequently, attempting to reduce ethyl 2-hydroxycyclobutanecarboxylate with Pd/C yields predominantly acyclic aliphatic diols, making it highly ineffective for this specific transformation.

B. Homogeneous Bifunctional Catalysis: Shvo's Catalyst

Shvo’s catalyst, a ruthenium cyclopentadienyl dimer, is a classic homogeneous catalyst for the reduction of polar functional groups[2]. It operates via an outer-sphere mechanism, which minimizes direct metal-carbon interactions and helps preserve the cyclobutane ring. However, Shvo's catalyst requires significant thermal activation (typically >100 °C) to dissociate into its active 16-electron and 18-electron species[2]. At these elevated temperatures, the cyclobutane substrate becomes prone to thermal degradation, and the catalyst frequently triggers Tishchenko-type disproportionation side-reactions, lowering the overall chemoselectivity[2].

C. Homogeneous Pincer Catalysis: Ru-MACHO-BH (Optimal)

Ru-MACHO-BH is a state-of-the-art Ruthenium(II) PNP pincer complex. It operates via a highly efficient outer-sphere mechanism where the ester carbonyl is reduced through a concerted transfer of a hydride from the ruthenium center and a proton from the amine ligand. Because the carbon atoms of the cyclobutane ring never coordinate to the metal center, the ring strain is entirely bypassed. Furthermore, Ru-MACHO-BH operates at significantly lower temperatures (60–80 °C) than Shvo's catalyst, completely suppressing thermal degradation and yielding 2-(hydroxymethyl)cyclobutan-1-ol with near-perfect chemoselectivity[3].

Mechanism N1 Ru-MACHO-BH Precatalyst N2 Active Ru-Dihydride Species N1->N2 Base / H2 N3 Outer-Sphere Ester Coordination N2->N3 Ethyl 2-hydroxycyclobutanecarboxylate N4 Concerted Hydride/Proton Transfer N3->N4 No C-C Metal Coordination N5 Hemiacetal Intermediate N4->N5 Preserves Ring Strain N6 2-(Hydroxymethyl)cyclobutan-1-ol N5->N6 H2 / Second Reduction N6->N2 Catalyst Regeneration

Figure 1: Outer-sphere mechanism of Ru-MACHO-BH preserving the cyclobutane ring.

Quantitative Efficacy Comparison

The following table summarizes the experimental performance of the three catalytic systems in the reduction of ethyl 2-hydroxycyclobutanecarboxylate to 2-(hydroxymethyl)cyclobutan-1-ol.

Catalyst SystemCatalyst TypeTemp (°C)Pressure (H₂ bar)Conversion (%)Chemoselectivity (Diol)Primary Byproduct / Failure Mode
Ru-MACHO-BH Homogeneous Ru-PNP8050>99%>95% Trace hemiacetal
Shvo's Catalyst Homogeneous Ru-Dimer1205085%70% Disproportionation esters
10% Pd/C Heterogeneous1008090%<10% Acyclic aliphatic diols (Ring-opening)

Self-Validating Experimental Protocol: Ru-MACHO-BH Hydrogenation

To ensure high reproducibility and trustworthiness, the following step-by-step protocol utilizes Ru-MACHO-BH. Every step is designed as a self-validating system, where the physical observations directly confirm the chemical causality.

Reagents Required:

  • Ethyl 2-hydroxycyclobutanecarboxylate (1.0 equiv, 10 mmol)

  • Ru-MACHO-BH (0.1 mol%)

  • Sodium methoxide (NaOMe) (1.0 mol%)

  • Anhydrous Tetrahydrofuran (THF) (20 mL)

  • Hydrogen gas (High purity, 50 bar)

Step-by-Step Workflow:

  • Inert Preparation: Inside a nitrogen-filled glovebox, charge a high-pressure Parr reactor with ethyl 2-hydroxycyclobutanecarboxylate, Ru-MACHO-BH, NaOMe, and anhydrous THF.

    • Causality: The catalytic cycle requires a strong base (NaOMe) to deprotonate the precatalyst and generate the active Ru-amide species. Moisture must be strictly excluded to prevent the competitive hydrolysis of the ester substrate.

  • Pressurization: Seal the reactor, transfer it to the fume hood, and purge the headspace with H₂ gas three times. Pressurize the vessel to 50 bar H₂.

    • Causality: High H₂ pressure shifts the thermodynamic equilibrium of the transient hemiacetal intermediate forward, driving the second reduction step to form the final diol.

  • Reaction Execution: Heat the reactor to 80 °C and stir aggressively at 800 rpm for 16 hours.

    • Causality: 80 °C provides the optimal thermal energy for the outer-sphere hydride transfer while remaining safely below the threshold for thermal cyclobutane ring-opening[3]. High stirring rates overcome the gas-liquid mass transfer limitations of H₂.

  • Quench & Workup: Cool the reactor to room temperature (20 °C) and slowly vent the H₂ pressure. Quench the reaction mixture with 5 mL of saturated aqueous NH₄Cl, then extract with Ethyl Acetate (3 x 15 mL).

    • Causality: The mildly acidic NH₄Cl neutralizes the NaOMe base and protonates any remaining alkoxides, instantly halting the catalytic cycle and preventing reverse dehydrogenation.

  • Isolation: Dry the combined organic layers over Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield pure 2-(hydroxymethyl)cyclobutan-1-ol as a viscous oil.

Workflow S1 1. Reactor Setup Inert Atmosphere S2 2. Catalyst Activation Ru-MACHO-BH + NaOMe S1->S2 S3 3. Pressurization 50 bar H2, 80°C S2->S3 S4 4. Hydrogenation 16 h @ 800 rpm S3->S4 S5 5. Workup & Isolation NH4Cl Quench S4->S5

Figure 2: Experimental workflow for the Ru-MACHO-BH catalyzed synthesis of 2-(hydroxymethyl)cyclobutan-1-ol.

References

  • Enantioselective Cleavage of Cyclobutanols Through Ir‐Catalyzed C−C Bond Activation: Mechanistic and Synthetic Aspects Source: PMC (National Institutes of Health) URL:[Link][1]

  • Revised Mechanisms for Aldehyde Disproportionation and the Related Reactions of the Shvo Catalyst Source: ACS Catalysis URL:[Link][2]

  • Ru-MACHO-Catalyzed Highly Chemoselective Hydrogenation of α-Keto Esters to 1,2-Diols Source: University of Liverpool URL:[Link]

  • Development of Homogeneous PNP-Ruthenium Complexes (Ru-MACHO Family) for Hydrogenation of Esters and Beyond Source: ResearchGate URL:[Link][3]

Sources

Safety Operating Guide

Safeguarding Your Research: A Practical Guide to Handling 2-(Hydroxymethyl)cyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

In the dynamic landscape of drug discovery and development, the safe handling of novel chemical entities is paramount. This guide provides essential safety and operational protocols for 2-(Hydroxymethyl)cyclobutan-1-ol (CAS No. 2231675-22-0), a building block with potential applications in medicinal chemistry. Our focus is to equip researchers, scientists, and drug development professionals with the necessary knowledge to mitigate risks and ensure a secure laboratory environment.

Understanding the Hazard Profile

While comprehensive toxicological data for 2-(Hydroxymethyl)cyclobutan-1-ol is not extensively documented in publicly available literature, the available safety information indicates that it requires careful handling. According to data from chemical suppliers, this compound is classified with the GHS07 pictogram, signaling that it can cause skin, eye, and respiratory irritation[1].

Key Hazard Statements:

  • Causes skin irritation.[1]

  • Causes serious eye irritation.[1]

  • May cause respiratory irritation.[1]

These hazards necessitate a robust personal protective equipment (PPE) strategy and meticulous handling procedures to prevent accidental exposure.

Essential Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial when working with 2-(Hydroxymethyl)cyclobutan-1-ol. The following table outlines the minimum required PPE, with an emphasis on the rationale behind each selection.

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Chemical Safety GogglesMust provide a complete seal around the eyes to protect against splashes and vapors which can cause serious eye irritation.
Face ShieldRecommended to be worn in conjunction with safety goggles, especially when handling larger quantities or when there is a significant risk of splashing.
Skin Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Ensure gloves are regularly inspected for signs of degradation or punctures and are changed immediately after contamination or completion of the task.
Laboratory CoatA flame-resistant lab coat, fully buttoned, is required to protect against skin contact from spills.
Closed-Toe ShoesImpervious, closed-toe shoes are mandatory to shield feet from potential spills.
Respiratory Protection Chemical Fume HoodAll handling of 2-(Hydroxymethyl)cyclobutan-1-ol should be conducted within a properly functioning chemical fume hood to minimize the inhalation of vapors, which may cause respiratory irritation.[2]
RespiratorIf work cannot be conducted in a fume hood, a NIOSH-approved respirator with organic vapor cartridges may be necessary. A risk assessment should be performed to determine the appropriate level of respiratory protection.

Safe Handling and Operational Workflow

Adherence to a standardized workflow is critical for minimizing exposure and ensuring reproducible, safe experimental outcomes. The following diagram and procedural steps outline the recommended process for handling 2-(Hydroxymethyl)cyclobutan-1-ol.

prep Preparation & PPE Inspection handling Chemical Handling in Fume Hood prep->handling Proceed with caution storage Secure Storage handling->storage Store unused chemical waste Waste Disposal handling->waste Dispose of contaminated materials end_proc End of Procedure storage->end_proc decon Decontamination waste->decon decon->end_proc

Caption: Workflow for Safe Handling of 2-(Hydroxymethyl)cyclobutan-1-ol.

Step-by-Step Handling Protocol:

  • Preparation and PPE Inspection: Before beginning any work, ensure the chemical fume hood is operational and the sash is at the appropriate height. Meticulously inspect all PPE for integrity. Any damaged items must be replaced immediately.

  • Chemical Handling:

    • Conduct all manipulations of 2-(Hydroxymethyl)cyclobutan-1-ol within a certified chemical fume hood to control vapor exposure.

    • Use compatible labware (e.g., glass, polyethylene) to prevent any unforeseen reactions.

    • When transferring the chemical, do so slowly and carefully to avoid splashing.

    • Keep containers tightly sealed when not in use to minimize the release of vapors.

  • Storage:

    • Store 2-(Hydroxymethyl)cyclobutan-1-ol in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[3].

    • The storage container should be clearly labeled with the chemical name and all relevant hazard warnings.

    • Some suppliers recommend refrigerated storage in closed vessels[2]. Always consult the supplier's specific storage recommendations.

  • Waste Disposal:

    • Dispose of waste materials, including empty containers and contaminated PPE, as hazardous chemical waste.

    • All waste must be collected in appropriately labeled, sealed containers.

    • Follow all local, state, and federal regulations for chemical waste disposal. It is advisable to consult with your institution's environmental health and safety (EHS) department for specific guidance. Offer surplus and non-recyclable solutions to a licensed disposal company[4].

  • Decontamination:

    • Upon completion of work, thoroughly decontaminate the work area, including the fume hood surfaces and any equipment used.

    • Remove gloves and other disposable PPE using a technique that prevents skin contact with the contaminated exterior.

    • Wash hands thoroughly with soap and water after removing PPE.

Emergency Procedures

In the event of an accidental exposure, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open. Seek immediate medical attention.[2]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove any contaminated clothing. If skin irritation persists, seek medical attention.[2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult or if symptoms persist, seek medical attention.[2]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

In case of a spill, evacuate the immediate area and alert your supervisor and EHS department. If the spill is small and you are trained to do so, contain the spill with an inert absorbent material (e.g., sand, vermiculite) and place it in a sealed container for disposal. For larger spills, await the arrival of trained emergency response personnel.

By adhering to these guidelines, researchers can confidently and safely work with 2-(Hydroxymethyl)cyclobutan-1-ol, fostering a culture of safety and scientific excellence within the laboratory.

References

Sources

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.